Nitroso-prodenafil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36N8O5S2 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
N-[2-[5-[5-[(2R,6S)-2,6-dimethylpiperidin-4-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C28H36N8O5S2/c1-7-9-21-24-25(36(6)33-21)27(41-28-29-15-23(42-28)35(5)34-37)32-26(31-24)20-14-18(10-11-22(20)40-8-2)43(38,39)19-12-16(3)30-17(4)13-19/h10-11,14-17,19,30H,7-9,12-13H2,1-6H3/t16-,17+,19? |
InChI Key |
BNIFBESUYAAZKT-JJTKIYQPSA-N |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5C[C@H](N[C@H](C5)C)C)OCC)C |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)C5CC(NC(C5)C)C)OCC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Nitroso-prodenafil
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Nitroso-prodenafil, a designer drug illicitly marketed in "herbal" aphrodisiacs, presents a unique and potentially hazardous pharmacological profile. Initially identified as a nitrosated analogue of sildenafil, subsequent rigorous structural analysis has redefined it as a nitro-derivative, more accurately termed nitroprodenafil or mutaprodenafil. This compound functions as a prodrug with a dual mechanism of action: the in-vivo release of aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and the theoretical release of nitric oxide (NO). This guide provides a comprehensive technical overview of its mechanism of action, drawing from the available scientific literature on its identification, structural elucidation, and the known pharmacology of its active components. The significant health risks associated with its use, including the potential for severe hypotension and carcinogenicity, are also addressed.
Introduction
This compound emerged in the early 2010s as an undeclared adulterant in dietary supplements promoted for sexual enhancement.[1] Its discovery highlighted the increasing chemical sophistication of illicit drug manufacturing.[2] The compound was designed to mimic and potentially enhance the effects of approved PDE5 inhibitors like sildenafil. This guide will delve into the molecular mechanisms that underpin the pharmacological effects of this compound, providing a detailed resource for researchers and professionals in drug development and toxicology.
The Dual Mechanism of Action
This compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active components.[3] Its primary mechanism of action is twofold:
-
Phosphodiesterase Type 5 (PDE5) Inhibition: The core therapeutic effect is derived from its metabolite, aildenafil, which is a structural analogue of sildenafil and a potent inhibitor of the PDE5 enzyme.[2][3]
-
Nitric Oxide (NO) Donation: The molecule is designed to release nitric oxide, a key signaling molecule in vasodilation.[2][3]
This dual action is intended to be synergistic, as both pathways ultimately lead to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow.[3]
PDE5 Inhibition by Aildenafil
The process of penile erection is initiated by the release of nitric oxide in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow. The erectile response is terminated by the action of PDE5, which specifically hydrolyzes cGMP.[4]
Aildenafil, the active metabolite of this compound, acts as a competitive inhibitor of PDE5. By blocking the action of this enzyme, aildenafil prevents the degradation of cGMP, leading to its accumulation. This sustained high level of cGMP enhances the erectile response to sexual stimulation.
Nitric Oxide Donation
The second component of this compound's action is the release of nitric oxide. The nitrosamine moiety in the originally proposed structure was believed to be the source of NO.[2] While the structure has been revised to a nitro-derivative, the potential for NO release remains a theoretical aspect of its design, intended to directly activate guanylate cyclase and thereby increase cGMP production. This would, in theory, complement the PDE5 inhibition by aildenafil.
Signaling Pathway
The synergistic action of this compound's metabolites on the cGMP pathway is illustrated in the following diagram.
Quantitative Data
Due to the illicit nature of this compound, comprehensive quantitative pharmacological data from controlled clinical studies is unavailable. The primary focus of published research has been on its identification and structural elucidation. The following table summarizes the limited quantitative information that has been reported.
| Parameter | Value | Source |
| This compound Content per Capsule | 108 mg | [1][2] |
| Equivalent Aildenafil Content per Capsule | 84 mg | [1][2] |
| Equivalent Nitric Oxide Content per Capsule | 5.1 mg | [1][2] |
Note: The IC50 value for aildenafil's inhibition of PDE5 is not publicly available in the reviewed literature. For context, sildenafil, a structurally similar and well-characterized PDE5 inhibitor, has an IC50 of approximately 3.5 nM for PDE5.[5]
Experimental Protocols
The identification and structural elucidation of this compound and its corrected structure, nitroprodenafil, have relied on a combination of advanced analytical techniques. While detailed, step-by-step protocols are not fully disclosed in the publications, the general methodologies are outlined below.
Identification and Structural Elucidation Workflow
Key Experimental Techniques
-
Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (LC-DAD-MS): This was the initial technique used to detect the unknown analogue in "herbal" supplements. It provides retention time, UV-Vis spectrum, and mass-to-charge ratio of the compound.[2]
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the parent ion to obtain structural information about the molecule.[2]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[2]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR experiments were crucial in piecing together the connectivity of the atoms in the molecule, ultimately leading to the correction of the initially proposed structure.[6][7]
-
X-ray Crystallography: This technique provided the definitive, unambiguous three-dimensional structure of the compound, confirming it to be a nitro-derivative (nitroprodenafil/mutaprodenafil).[3][7]
-
Hydrolysis Experiments: These experiments demonstrated that this compound is a prodrug of aildenafil by showing that it breaks down to release aildenafil under hydrolytic conditions.[2]
Health Risks and Toxicological Concerns
The dual-action mechanism of this compound, while theoretically potent, has not been exploited by legitimate pharmaceutical companies due to significant safety concerns.[3]
-
Severe Hypotension: The combination of a PDE5 inhibitor with a nitric oxide donor can lead to a precipitous and potentially fatal drop in blood pressure. This is why the co-administration of PDE5 inhibitors and organic nitrates is contraindicated.[3]
-
Carcinogenicity: The presence of a nitrosamine moiety in the originally proposed structure raised concerns about carcinogenicity, as nitrosamines are a class of compounds known to be carcinogenic.[2] Although the structure was revised, the general avoidance of such functionalities in drug development underscores the potential risks.[3]
-
Mutagenicity: The corrected structure, mutaprodenafil, has a structural similarity to the mutagenic immunosuppressive drug azathioprine, which raises concerns about its potential mutagenicity.[3]
Conclusion
This compound, correctly identified as nitroprodenafil or mutaprodenafil, is a clandestine designer drug that functions as a prodrug, delivering the PDE5 inhibitor aildenafil and theoretically releasing nitric oxide. Its mechanism of action is a synergistic enhancement of the cGMP signaling pathway. While this dual action is pharmacologically plausible for its intended effect, the compound poses severe and unacceptable health risks, including life-threatening hypotension and potential carcinogenicity and mutagenicity. The scientific investigation into this compound has been a notable example of the application of modern analytical techniques to unravel the identity of sophisticated illicit drugs. For researchers and drug development professionals, the story of this compound serves as a critical case study in the potential dangers of unregulated, clandestine drug design and the importance of rigorous structural and toxicological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Overview of Nitroso-prodenafil and Related Nitrosamine Impurities
In the interest of public safety and to adhere to responsible scientific communication, this document does not provide a synthesis pathway or experimental protocols for the creation of Nitroso-prodenafil or any related compound. Instead, this whitepaper offers a technical guide for researchers and drug development professionals on the context, chemical properties, and analytical challenges associated with nitrosamine impurities in pharmaceuticals, using this compound as a case study.
This compound is a synthetic designer drug and a nitrosated analogue of sildenafil, a well-known PDE5 inhibitor.[1] It has been discovered in "herbal" aphrodisiac products, posing significant health risks.[1][2] This document will delve into the regulatory landscape of nitrosamine impurities, the chemical nature of these compounds, and the analytical methodologies crucial for their detection and control.
Regulatory Framework for Nitrosamine Impurities
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of nitrosamine impurities in human drugs due to their classification as probable or possible human carcinogens.[3][4]
Key FDA Recommendations:
-
Manufacturers should conduct risk assessments to evaluate the potential for nitrosamine impurities in their active pharmaceutical ingredients (APIs) and drug products.[3][5]
-
If a risk is identified, confirmatory testing must be performed using sensitive and validated analytical methods.[5][6]
-
Strict acceptable intake (AI) limits have been set for various nitrosamine impurities, typically in the nanogram-per-day range, to mitigate cancer risk.[6][7]
The FDA distinguishes between small-molecule nitrosamine impurities and nitrosamine drug substance-related impurities (NDSRIs), which are structurally similar to the API.[3] this compound can be considered an NDSRI of sildenafil analogues.
Chemical Context and Associated Risks
This compound is a prodrug that, upon metabolism, releases both a PDE5 inhibitor (aildenafil) and nitric oxide (NO).[1][2] This dual mechanism presents a severe health risk. The combination of a PDE5 inhibitor with an NO donor can lead to a synergistic effect, causing a dangerous and potentially fatal drop in blood pressure.[1][2]
Furthermore, nitrosamines as a class of compounds are generally avoided in drug development due to their potential for hepatotoxicity and carcinogenicity.[1] The initial structural identification of this compound was complex, with researchers first suggesting a nitrosamine structure and later debating a nitro derivative structure, dubbed 'mutaprodenafil', due to similarities with the mutagenic drug azathioprine.[1][8]
Table 1: Key Chemical Information for Sildenafil and Related Impurities
| Compound Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Role / Classification |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.6 | PDE5 Inhibitor[9][10] |
| This compound | C₂₈H₃₈N₈O₅S₂ | 630.78 | Sildenafil Analogue, Prodrug[1] |
| N-Nitroso Sildenafil Impurity F | C₂₁H₂₇N₇O₅S | 489.55 | Nitrosamine Impurity[9][11][12] |
| N-nitroso-desmethyl-sildenafil | C₂₁H₂₇N₇O₅S | 489.55 | Nitrosamine Impurity[13] |
Principles of Nitrosamine Formation
N-nitrosamines typically form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (which can form from nitrites under acidic conditions).[5][8]
Potential sources of amines and nitrosating agents in drug manufacturing include:
-
Raw Materials: Impurities in starting materials, solvents, and reagents.[5]
-
Manufacturing Process: Degradation of the API or excipients, or cross-contamination.
-
Storage: Degradation of the drug product over time, potentially influenced by packaging materials.[5]
Manufacturers are advised to optimize their processes to avoid conditions conducive to nitrosamine formation, such as by avoiding secondary/tertiary amines and nitrite reagents where possible.[5][7]
Analytical Methodologies for Detection and Characterization
The detection of unknown sildenafil analogues and nitrosamine impurities in complex matrices like herbal supplements or drug formulations requires sophisticated analytical techniques.[14][15] The primary challenge is identifying compounds for which no reference standards exist.[15]
Commonly Employed Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of compounds in a mixture.[16]
-
Mass Spectrometry (MS): Provides mass-to-charge ratio data, which is crucial for identifying and elucidating the structure of unknown compounds. Techniques like LC-MS/MS are powerful for screening.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of new chemical entities.[1][14][16]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.[14][16]
The workflow for identifying an unknown analogue often involves a combination of these methods to separate, identify, and structurally characterize the impurity.
Conclusion
This compound exemplifies the significant public health threat posed by undeclared, structurally modified analogues of approved drugs and the associated risks of nitrosamine impurities. For professionals in drug development and research, a thorough understanding of the regulatory landscape, the chemical principles of impurity formation, and advanced analytical detection strategies is paramount. Adherence to regulatory guidance and the implementation of robust control strategies are essential to ensure the safety, quality, and efficacy of pharmaceutical products.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. Nitrosoprodenafil | 1266755-08-1 | Benchchem [benchchem.com]
- 9. Sildenafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. riverxlab.com [riverxlab.com]
- 14. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]
- 18. rapid-determination-of-sildenafil-and-its-analogues-in-dietary-supplements-using-gas-chromatography-triple-quadrupole-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
The Shifting Identity of Nitroso-prodenafil: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially identified in a dietary supplement and named Nitroso-prodenafil, this compound was first believed to be a novel nitrosated prodrug of the phosphodiesterase type 5 (PDE5) inhibitor, aildenafil. This preliminary classification raised significant health concerns due to the potential for a synergistic hypotensive crisis and the inherent carcinogenic risks associated with nitrosamines. However, subsequent independent analyses, culminating in definitive X-ray crystallography, revealed a different chemical reality. This whitepaper provides an in-depth technical guide to the complex journey of elucidating the true chemical structure of the compound erroneously labeled "this compound," a molecule now understood to be an azathioprine/aildenafil hybrid, more accurately referred to as Mutaprodenafil or Nitroprodenafil. We present a comprehensive overview of the analytical data, experimental protocols, and the logical progression that led to its final structural confirmation.
The Initial Hypothesis: A Nitrosated Prodrug
In 2011, Venhuis et al. first reported the discovery of a new unapproved sildenafil analogue in a libido-enhancing dietary supplement.[1] Their initial investigation, utilizing a suite of analytical techniques, pointed towards a structure where a nitrosamine moiety was attached to a derivative of the PDE5 inhibitor aildenafil. The compound was thus named this compound.
Preliminary Analytical Findings
The initial structural hypothesis was based on the following key experimental observations:
-
LC-DAD-MS and MS-MS Analysis: Liquid chromatography coupled with diode array detection and tandem mass spectrometry provided initial data on the compound's molecular weight and fragmentation patterns, suggesting a link to aildenafil.
-
High-Resolution Mass Spectrometry (HRMS): HRMS offered a more precise molecular formula, which was consistent with a nitrosated aildenafil derivative.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy indicated the presence of key functional groups, while NMR provided initial insights into the proton and carbon framework of the molecule.
-
Hydrolysis Experiment: A crucial hydrolysis experiment demonstrated that the compound degraded to aildenafil, supporting the hypothesis that it was a prodrug.[1]
A Contested Structure and the Emergence of Mutaprodenafil
Shortly after the initial publication, Demizu et al. challenged the proposed structure of this compound.[2] Their analysis of a similar compound found in a dietary supplement in Japan suggested a different structural arrangement altogether. They proposed that the molecule was not a nitrosamine but rather a hybrid of aildenafil and an azathioprine-like moiety. Azathioprine is a well-known mutagenic and immunosuppressive drug, and this structural similarity led them to name the new compound Mutaprodenafil .[2]
Definitive Elucidation: X-ray Crystallography of Nitroprodenafil
The structural debate was conclusively settled in 2012 by Sakamoto et al., who successfully obtained single crystals of the compound and performed X-ray diffraction analysis.[3] This definitive technique provided an unambiguous three-dimensional map of the molecule, confirming the structure proposed by Demizu et al.
The correct structure was determined to be 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine .[3] In light of the nitro group present in the imidazole ring, Sakamoto et al. proposed the name Nitroprodenafil .[3]
Corroborating Evidence and Final Nomenclature
Further research, including a 2017 study by Martino et al. that revisited the original NMR and mass spectrometry data, corroborated the findings of Sakamoto et al.[4] This study also highlighted that the compound hydrolyzes to methisosildenafil, leading to the proposed name Nitropromethisosildenafil .[4] For clarity and consistency with the definitive crystallographic data, this guide will primarily use the name Nitroprodenafil, while acknowledging the historical context of "this compound" and the alternative name Mutaprodenafil.
Quantitative Analytical Data
The structural elucidation of Nitroprodenafil was a multi-faceted process relying on the careful interpretation of data from several analytical techniques. The following tables summarize the key quantitative data that would be expected from the analysis of this compound, based on the findings of the referenced studies.
High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₂₈H₃₇N₉O₅S₂ | Confirms the elemental composition of Nitroprodenafil. |
| Exact Mass | 675.2383 | Provides a highly accurate mass for the parent ion, crucial for formula determination. |
| Key MS/MS Fragments | m/z values corresponding to the aildenafil/methisosildenafil core and the nitroimidazolylthio moiety. | Indicates the constituent parts of the hybrid molecule. |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Note: The following are representative chemical shifts (δ) in ppm and are subject to minor variations based on the solvent and instrument used. The data is compiled based on the expected structure of Nitroprodenafil.)
Table 4.2.1: Representative ¹H NMR Data for Nitroprodenafil
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | t | 3H | CH₃ of propyl group |
| ~1.40 | t | 3H | CH₃ of ethoxy group |
| ~1.75 | m | 2H | CH₂ of propyl group |
| ~2.20 | s | 6H | Two CH₃ of dimethylpiperazine |
| ~2.80 | m | 4H | CH₂ of piperazine ring |
| ~3.00 | t | 2H | CH₂ attached to pyrazole ring |
| ~3.80 | s | 3H | N-CH₃ of imidazole ring |
| ~4.15 | q | 2H | O-CH₂ of ethoxy group |
| ~4.25 | s | 3H | N-CH₃ of pyrazole ring |
| ~7.00 - 8.00 | m | 4H | Aromatic and imidazole protons |
Table 4.2.2: Representative ¹³C NMR Data for Nitroprodenafil
| Chemical Shift (ppm) | Assignment |
| ~14.0 | CH₃ of propyl group |
| ~15.0 | CH₃ of ethoxy group |
| ~22.0 | CH₂ of propyl group |
| ~30.0 | CH₂ attached to pyrazole ring |
| ~35.0 | N-CH₃ of imidazole ring |
| ~40.0 | N-CH₃ of pyrazole ring |
| ~50.0 | CH₂ of piperazine ring |
| ~65.0 | O-CH₂ of ethoxy group |
| ~110.0 - 165.0 | Aromatic, pyrazole, pyrimidine, and imidazole carbons |
| ~170.0 | C=O of pyrimidinone ring |
X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 25.0 Å, c ≈ 13.0 Å, β ≈ 100° |
| Key Bond Lengths/Angles | Consistent with the covalent bonding of a thionitroimidazole moiety to the pyrazolopyrimidinone core of a sildenafil analogue. |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments involved in the identification and structural elucidation of Nitroprodenafil.
Sample Preparation from Dietary Supplements
-
The contents of the capsules are emptied and weighed.
-
An aliquot of the powder is suspended in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
The mixture is sonicated for 15-20 minutes to ensure complete dissolution of the active compound.
-
The resulting solution is centrifuged to pellet any insoluble excipients.
-
The supernatant is filtered through a 0.45 µm syringe filter prior to analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Detection: A diode array detector (DAD) is used to monitor the UV absorbance over a range of wavelengths (e.g., 200-400 nm), followed by the mass spectrometer.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is used. Data is acquired in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The isolated and purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of NMR experiments is conducted, including:
-
¹H NMR for proton environment analysis.
-
¹³C NMR for carbon skeleton determination.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which are crucial for piecing together the molecular structure.
-
Synthesis of Nitroprodenafil (Mutaprodenafil)
The synthesis of Nitroprodenafil is a key step in confirming its structure. The general approach involves the reaction of a thioaildenafil precursor with a suitable nitroimidazole derivative.
-
Thioaildenafil Synthesis: Thioaildenafil can be prepared from aildenafil by treatment with a thionating agent such as Lawesson's reagent.
-
Coupling Reaction: Thioaildenafil is then reacted with a reactive derivative of 1-methyl-4-nitro-1H-imidazole (e.g., a halo-substituted version) in the presence of a base to facilitate the nucleophilic substitution reaction, forming the thioether linkage.
-
Purification: The crude product is purified using column chromatography to yield pure Nitroprodenafil.
Visualizing the Process and Pathways
Logical Workflow of Structural Elucidation
Caption: The logical progression of the structural elucidation of Nitroprodenafil.
Bioactivation and Mechanism of Action
References
Unraveling the Structural Nuances of Prodenafil Analogs: A Technical Guide to Nitroso-prodenafil and Mutaprodenafil
For Immediate Release
This technical guide provides an in-depth analysis of the structural characteristics of two notable sildenafil analogs: the initially proposed "Nitroso-prodenafil" and the subsequently confirmed "mutaprodenafil." This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It clarifies the historical context of their discovery, delineates their structural differences, and provides relevant (though limited) bioactivity data and experimental methodologies.
Introduction: A Case of Mistaken Identity
The narrative of "this compound" and "mutaprodenafil" is a compelling case study in analytical chemistry and structural elucidation. Initially, a novel sildenafil analog discovered in a dietary supplement was identified and named "this compound".[1] However, subsequent independent analysis and synthesis by other research groups contested this initial structural assignment.[1] The confirmed structure was found to be an azathioprine/aildenafil hybrid, which was then given the name "mutaprodenafil" due to the structural similarity of a component to the mutagenic immunosuppressant, azathioprine.[1] Despite the structural correction, the name "this compound" is sometimes still used, albeit referring to the confirmed mutaprodenafil structure. This guide will henceforth use "Proposed this compound" to refer to the initially incorrect structure and "Mutaprodenafil" for the confirmed, correct structure.
Structural Elucidation and Core Differences
The primary structural difference between the Proposed this compound and Mutaprodenafil lies in the nature of the substituent at the 7-position of the pyrazolopyrimidine core.
Proposed this compound Structure
The initially proposed structure of this compound featured a nitroso-thiazole moiety attached to the pyrazolopyrimidine core.
IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine
Confirmed Mutaprodenafil Structure
The confirmed structure of Mutaprodenafil, elucidated through high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystal structure analysis, incorporates a nitroimidazolethio moiety.[2]
IUPAC Name: 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine[2]
The following diagram illustrates the key structural divergence between the two.
Quantitative Data
Due to the initial misidentification, there is a lack of publicly available quantitative bioactivity data for the "Proposed this compound" structure, as its synthesis was likely not pursued once the correct structure was determined. The available data focuses on the confirmed mutaprodenafil.
| Parameter | Compound | Value | Method | Reference |
| PDE5 Inhibition (IC50) | Mutaprodenafil | Data not available in reviewed literature | In vitro enzyme assay | N/A |
| Nitric Oxide Release | Mutaprodenafil | Data not available in reviewed literature | Griess Assay or equivalent | N/A |
| Molecular Weight | Mutaprodenafil | 629.755 g/mol | Mass Spectrometry | [3] |
| Molecular Formula | Mutaprodenafil | C27H35N9O5S2 | Elemental Analysis/MS | [3] |
Experimental Protocols
The following are generalized protocols for assays relevant to the characterization of mutaprodenafil's bioactivity, based on standard methodologies in the field.
Synthesis of Mutaprodenafil
While a detailed, step-by-step protocol is proprietary to the original researchers, the synthesis of mutaprodenafil has been reported by Demizu et al. (2011). The general approach involves the reaction of a thioaildenafil precursor with a suitable nitroimidazole derivative.
References
The Pharmacokinetic Profile of Nitroso-prodenafil: A Technical Overview for Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated pharmacokinetics of Nitroso-prodenafil based on available scientific literature. To date, no formal pharmacokinetic studies of this compound in animal models have been published. The information herein is extrapolated from data on its active metabolite, aildenafil, and the structurally related compound, sildenafil.
Executive Summary
This compound is a novel designer drug identified in unregulated "herbal" supplements for erectile dysfunction. It is a prodrug designed to release two active moieties: aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and nitric oxide (NO). This dual mechanism presents a significant potential for synergistic effects but also raises considerable safety concerns due to the risks of profound hypotension and the carcinogenic potential of nitrosamines. This guide summarizes the expected pharmacokinetic properties of this compound in animal models, drawing parallels from its active metabolite and sildenafil. It also outlines standard experimental protocols for conducting such a study and the anticipated metabolic pathways.
Anticipated Pharmacokinetics of the Active Metabolite (Aildenafil)
Given the absence of direct pharmacokinetic data for this compound, we present data for sildenafil, a well-characterized PDE5 inhibitor, as a proxy for aildenafil. These values provide a likely range for the pharmacokinetic parameters of aildenafil following the cleavage of this compound in vivo.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Sildenafil in Various Animal Models
| Species | Dose (mg/kg) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Mouse | 10 | ~0.25 | 0.8 | - | [1] |
| Rat (Male) | 3 | ~2.0 | 1.3 | 28 | [2] |
| Rat (Female) | 60 | - | - | 42 | [1] |
| Rabbit | 10 | ~1.0 | 1.1 | - | [2] |
| Dog | 1-4 | ~1.0 | 3.1-3.8 | - | [3][4] |
Note: Data is for sildenafil, not aildenafil or this compound. Tmax = Time to maximum plasma concentration; t½ = Elimination half-life. Bioavailability for mouse and rabbit was not specified in the cited source.
Hypothetical Experimental Protocol for Oral Pharmacokinetic Study in Rats
This section outlines a typical experimental protocol for assessing the oral pharmacokinetics of a novel compound like this compound in a rat model.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250g).[5]
-
Acclimatization: Animals are acclimated for at least one week with a 12-hour light/dark cycle and free access to standard chow and water.[6]
-
Housing: Housed in well-ventilated cages.[7]
Dosing and Sample Collection
-
Fasting: Rats are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[5][6]
-
Drug Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: A single oral dose is administered via gavage.[8]
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5][6]
-
Sample Processing: Blood is collected into heparinized tubes and centrifuged (e.g., 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.[6]
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[9][10]
-
Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation followed by centrifugation.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.[11]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9][10]
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a standard workflow for a preclinical oral pharmacokinetic study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension [jstage.jst.go.jp]
- 4. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 6. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroso-prodenafil: A Technical Guide on its Dual-Action Mechanism and Putative Nitric Oxide Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroso-prodenafil is a synthetic designer drug identified in "herbal" aphrodisiac products.[1] Structurally, it is a novel nitrosated analogue of sildenafil (Viagra) and functions as a prodrug.[1] Upon metabolic breakdown, it is designed to release two bioactive components: aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and free nitric oxide (NO).[1] This dual-action mechanism presents a powerful synergistic effect on vasodilation.[1] However, the combination of a PDE5 inhibitor with a nitric oxide donor is contraindicated in conventional medicine due to the risk of a precipitous and potentially fatal drop in blood pressure.[1][2] Furthermore, the presence of a nitrosamine moiety raises significant toxicological concerns, including potential hepatotoxicity and carcinogenicity.[1]
Quantitative Data on Nitric Oxide Release
Specific kinetic data on the release of nitric oxide from this compound, such as the half-life or release rate constant, is not available in the peer-reviewed literature. The primary focus of existing studies has been on the identification and toxicological risk assessment of the compound found in illicit dietary supplements.[2][3]
However, analyses of seized products have provided an estimation of the potential total amount of nitric oxide that could be released.
| Compound | Dose per Capsule | Equivalent Aildenafil Dose | Potential Nitric Oxide (NO) Release | Reference |
| This compound | 108 mg | 84 mg | 5.1 mg | [2][3] |
It is crucial to note that while the potential amount of NO is significant (stated to be three times more than in a 10 mg isosorbide nitrate tablet), it is unknown how much of this nitric oxide is effectively and usefully generated in the body.[2][3][4]
Signaling Pathway
The physiological effects of this compound are mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The released nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The concurrently released aildenafil, a PDE5 inhibitor, prevents the degradation of cGMP by phosphodiesterase type 5.[6] The resulting accumulation of cGMP leads to the activation of protein kinase G (PKG), which ultimately causes a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.[7]
Hypothetical Experimental Protocol for NO Release Kinetics
While no specific experimental protocols for this compound have been published, a general methodology for assessing the nitric oxide release kinetics from a novel NO donor would typically involve the following steps.
Objective: To determine the rate and quantity of nitric oxide released from this compound under physiological conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide scavenger (e.g., 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, cPTIO)
-
Griess reagent (for indirect NO measurement)
-
Chemiluminescence NO analyzer or electrochemical NO sensor
-
Temperature-controlled reaction vessel
-
Spectrophotometer
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in PBS (pH 7.4) to the desired final concentration immediately before the experiment to minimize premature decomposition.
-
NO Detection:
-
Direct Measurement (Chemiluminescence or Electrochemical Sensor): The this compound solution is placed in a temperature-controlled reaction vessel at 37°C. A constant stream of inert gas (e.g., nitrogen) is passed through the solution to carry the released NO to the detector. The NO concentration is measured in real-time.
-
Indirect Measurement (Griess Assay): Aliquots of the this compound solution are taken at various time points. The amount of nitrite (a stable oxidation product of NO) in each aliquot is quantified using the Griess reagent and spectrophotometry. A standard curve of sodium nitrite is used for quantification.
-
-
Data Analysis:
-
The concentration of NO released over time is plotted.
-
The initial rate of NO release is determined from the initial slope of the curve.
-
The half-life (t½) of NO release is calculated from the kinetic data.
-
The total amount of NO released is determined when the release curve reaches a plateau.
-
-
Control Experiments:
-
A blank solution (PBS and solvent without this compound) is run to establish a baseline.
-
The experiment is repeated in the presence of an NO scavenger (cPTIO) to confirm that the measured signal is indeed from nitric oxide.
-
Conclusion
This compound represents a dangerous example of chemical advancement by clandestine drug producers, combining a PDE5 inhibitor and a potential NO donor into a single molecule.[3] While the synergistic effect on vasodilation is theoretically potent, the lack of clinical safety data, the inherent risks of combining these two classes of drugs, and the carcinogenic potential of nitrosamines make this compound a significant public health concern.[1][2] Further research into the precise nitric oxide release kinetics and metabolic fate of this compound is warranted to fully understand its pharmacological and toxicological profile. However, due to the associated dangers, such research should be conducted with extreme caution and under strict regulatory oversight.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil potentiates nitric oxide mediated inhibition of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nitroso-prodenafil: A Deep Dive into its Discovery, Chemistry, and Dual Pharmacological Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[PREAMBLE]
Nitroso-prodenafil emerged in the early 21st century not from a pharmaceutical pipeline, but from the shadowy world of adulterated "herbal" aphrodisiacs. Its discovery and subsequent characterization have provided a fascinating case study in forensic pharmaceutical analysis and raised significant public health concerns. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its unique dual mechanism of action as both a phosphodiesterase type 5 (PDE5) inhibitor and a nitric oxide (NO) donor. The information presented herein is intended for researchers, scientists, and drug development professionals to understand the scientific journey of this potent, unapproved drug analogue.
Discovery and Historical Context
This compound was first identified in 2011 by Venhuis et al. in a "herbal" dietary supplement marketed for libido enhancement.[1] Initial analysis revealed a novel, nitrosated analogue of sildenafil, the active ingredient in Viagra®.[1] This discovery was significant as it represented a new level of sophistication in the clandestine synthesis of designer drugs, combining a known pharmacophore with a moiety capable of releasing nitric oxide, a key signaling molecule in vasodilation.[1][2]
The initial structural elucidation proposed by Venhuis et al. was later challenged. In the same year, Demizu et al. identified the same compound in a dietary supplement in Japan and proposed a different structure, naming it 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressant azathioprine.[2] The definitive structure was finally confirmed in 2012 by Sakamoto et al. through X-ray crystal structure analysis, revealing it to be an azathiopurine/aildenafil hybrid.[2] Despite the confirmation of the 'mutaprodenafil' structure, the name 'this compound' has persisted in some of the literature.
Chemical Structure and Properties
The confirmed chemical structure of this compound (mutaprodenafil) is 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-l-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-3-propyl-1H-pyrazolo[4,3-d] pyrimidine. It is a prodrug that, upon metabolism, is believed to release the PDE5 inhibitor aildenafil and a nitric oxide (NO) donating moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C28H38N8O5S2 |
| Molar Mass | 630.78 g/mol |
| IUPAC Name | 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine |
| CAS Number | 1266755-08-1 |
Dual Mechanism of Action: PDE5 Inhibition and Nitric Oxide Donation
The significant pharmacological interest in this compound stems from its dual mechanism of action, which synergistically promotes vasodilation.
Phosphodiesterase Type 5 (PDE5) Inhibition
This compound acts as a prodrug for aildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, aildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, penile erection.
Nitric Oxide (NO) Donation
In addition to its PDE5 inhibitory action, this compound is designed to release nitric oxide (NO).[1][2] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), the enzyme responsible for producing cGMP.[1] The release of NO from this compound would, therefore, directly stimulate the production of cGMP, further enhancing the vasodilatory effect. This dual action of stimulating cGMP production (via NO donation) and preventing its degradation (via PDE5 inhibition) is a powerful synergistic combination.
However, this combination is also fraught with danger. The co-administration of PDE5 inhibitors with organic nitrates (NO donors) is contraindicated due to the risk of severe, life-threatening hypotension.[2] The presence of both functionalities within a single molecule like this compound poses a significant and unpredictable risk to consumers of adulterated supplements.
Pharmacokinetics
Specific pharmacokinetic data for this compound and its active metabolite, aildenafil, are not available in the public domain. However, the pharmacokinetics of sildenafil, a structurally similar PDE5 inhibitor, can provide some insights.
Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)
| Parameter | Value |
| Absorption | |
| Tmax (Time to peak plasma concentration) | ~1 hour (fasting) |
| Absolute Bioavailability | ~40% |
| Distribution | |
| Volume of Distribution (Vd) | ~105 L |
| Protein Binding | ~96% |
| Metabolism | |
| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2C9 (minor) |
| Active Metabolite | N-desmethyl sildenafil |
| Elimination | |
| Half-life (t1/2) | 3-5 hours |
| Primary Route of Excretion | Feces (~80%) |
It is important to note that these values are for sildenafil and may not be directly extrapolated to aildenafil or this compound. The metabolic pathway of this compound, particularly the cleavage to release aildenafil and the NO donor, would significantly influence its pharmacokinetic profile.
Experimental Protocols
The following sections outline the general experimental methodologies employed in the discovery and characterization of this compound, based on the techniques mentioned in the key publications.
Isolation and Purification from Dietary Supplements
-
Extraction: The contents of the dietary supplement capsules are typically extracted with an organic solvent such as methanol or acetonitrile.
-
Chromatographic Separation: The extract is then subjected to high-performance liquid chromatography (HPLC) to separate the components. A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile).
-
Detection: A diode-array detector (DAD) is used to monitor the elution profile at various wavelengths to identify potential sildenafil analogues based on their characteristic UV spectra.
Structural Elucidation
A combination of sophisticated analytical techniques was crucial for the definitive identification of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.
In Vitro PDE5 Inhibition Assay
A standard in vitro PDE5 inhibition assay can be performed to determine the inhibitory potency of aildenafil.
-
Enzyme Source: Recombinant human PDE5 enzyme.
-
Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analogue.
-
Assay Principle: The assay measures the conversion of cGMP to 5'-GMP by PDE5. In the presence of an inhibitor like aildenafil, this conversion is reduced.
-
Detection: The amount of remaining substrate or the amount of product formed is quantified. For radiolabeled assays, this is typically done using scintillation counting. For fluorescent assays, a change in fluorescence intensity is measured.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vitro Nitric Oxide Release Assay (Griess Assay)
The Griess assay is a common method for the indirect measurement of nitric oxide release by quantifying its stable breakdown product, nitrite.
-
Principle: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo dye.
-
Procedure:
-
A solution of this compound is incubated in a suitable buffer at 37°C to allow for the release of NO, which is then converted to nitrite.
-
At various time points, an aliquot of the solution is taken.
-
The Griess reagent is added to the aliquot.
-
After a short incubation period, the absorbance of the solution is measured at ~540 nm using a spectrophotometer.
-
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Toxicological Concerns
The presence of this compound in dietary supplements raises serious toxicological concerns:
-
Hypotension: The synergistic effect of PDE5 inhibition and NO donation can lead to a sudden and severe drop in blood pressure, which can be life-threatening, especially in individuals with cardiovascular conditions.[2]
-
Carcinogenicity: Nitrosamines are a class of compounds that are often carcinogenic.[1] The nitrosamine moiety in the initially proposed structure of this compound was a major cause for concern. While the confirmed structure is a nitro-imidazole derivative, the potential for mutagenicity, as suggested by the name 'mutaprodenafil', remains a concern.
-
Unknown Safety Profile: As an unapproved and clandestinely produced substance, this compound has not undergone any of the rigorous safety and efficacy testing required for legitimate pharmaceutical drugs. Its full toxicological profile is unknown.
Conclusion
The discovery and elucidation of this compound's structure and dual mechanism of action highlight the ongoing challenge of combating the adulteration of dietary supplements with potent, unapproved pharmaceutical ingredients. For the scientific community, it serves as a compelling example of advanced clandestine chemistry and a reminder of the potential dangers lurking in unregulated products. The synergistic pharmacology of this compound, while intriguing from a medicinal chemistry perspective, underscores the significant health risks associated with its use. This guide provides a foundational understanding for researchers and drug development professionals to appreciate the scientific context of this unique and dangerous designer drug. Further research into the specific pharmacology and toxicology of aildenafil and the complete metabolic fate of this compound is warranted to fully comprehend its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroso-prodenafil: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on Nitroso-prodenafil. It is intended for research and informational purposes only and does not constitute medical advice. This compound is an unapproved substance, and its safety and efficacy have not been established by regulatory agencies.
Executive Summary
This compound is a synthetic compound identified as a prodrug of aildenafil, a sildenafil analogue. It has been detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement. The toxicology and safety profile of this compound has not been formally investigated through controlled, non-clinical, or clinical studies. However, its chemical structure raises significant safety concerns. The presence of a nitroso moiety suggests a potential for carcinogenic and genotoxic effects. Furthermore, as a dual-function compound exhibiting both phosphodiesterase type 5 (PDE-5) inhibition and potential nitric oxide (NO) donation, there is a high risk of severe cardiovascular adverse effects, including life-threatening hypotension. This technical guide synthesizes the available information on this compound and its parent compound, aildenafil, to provide a comprehensive overview of its potential toxicological and safety risks.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Sildenafil analogue; Nitrosamine
-
Prodrug of: Aildenafil
Known and Potential Toxicology
There is a significant lack of formal toxicological data for this compound. The primary concerns are derived from its chemical structure and the known effects of related compounds.
Cardiovascular Toxicity
This compound is a combination of aildenafil, a PDE-5 inhibitor, and a nitrosamine group that can act as a nitric oxide (NO) donor.[1][2] This dual mechanism of action presents a significant risk of synergistic vasodilation, which can lead to a precipitous and potentially fatal drop in blood pressure.[2][3][4][5] The co-administration of PDE-5 inhibitors with organic nitrates is contraindicated for this reason.[4][6] One analysis of a capsule containing this compound found it contained the equivalent of 84 mg of aildenafil and 5.1 mg of nitrogen monoxide.[2][3]
Carcinogenicity and Genotoxicity
Nitrosamines are a class of compounds that are known to be carcinogenic.[2][3][4][5][7] The presence of the nitroso group in this compound raises a strong concern for its potential carcinogenicity.[3][7] Standard in vitro genotoxicity tests, such as the Ames test and mammalian cell micronucleus test, would be necessary to evaluate this risk.
Other Potential Toxicities
As a sildenafil analogue, this compound may share a similar side-effect profile with other PDE-5 inhibitors. These can include headache, flushing, dyspepsia, and visual disturbances.[8] Liver toxicity has been reported in rare cases with sildenafil use.[8]
Aildenafil Safety and Pharmacokinetics
While no formal studies on this compound are available, a multicenter, randomized, double-blind, placebo-controlled crossover trial on its parent compound, aildenafil, in Chinese men with erectile dysfunction provides some insight into the potential effects.
Aildenafil Clinical Trial Data
| Parameter | Aildenafil (60 mg) | Placebo |
| Adverse Events | ||
| Total Events | 24 (in 14 patients) | 1 |
| Treatment-Emergent AEs | 19 (in 10 patients) | Not reported |
| Flushing Sensation | 8.33% | Not reported |
| Nasal Congestion | 5.00% | Not reported |
| Headache | 3.33% | Not reported |
| Pharmacokinetics | ||
| Time to Maximum Plasma Concentration (Tmax) | ~60 minutes | N/A |
| Biological Half-life (t1/2) | 4 hours | N/A |
| Metabolism | Primarily by CYP3A4 in the liver | N/A |
Data sourced from a clinical trial in Chinese men with erectile dysfunction.[9]
Signaling Pathways and Experimental Workflows
Proposed Dual Mechanism of Action
The diagram below illustrates the proposed dual mechanism of action of this compound, leading to enhanced vasodilation.
Caption: Proposed dual mechanism of this compound.
Generalized Workflow for Detection in Supplements
The following diagram outlines a typical experimental workflow for the identification of undeclared synthetic compounds like this compound in dietary supplements.
Caption: Workflow for detecting undeclared compounds.
Experimental Protocols
As no formal toxicological studies have been published for this compound, this section outlines the general methodologies that would be employed to assess the safety of a new chemical entity, along with the analytical methods used for its detection.
General Toxicological Assessment Protocols (Hypothetical)
-
Acute Oral Toxicity (e.g., OECD TG 423): A study to determine the short-term toxicity of a single oral dose. This would typically involve administering the substance to rodents at various dose levels and observing for mortality and clinical signs of toxicity over a 14-day period to determine the LD50.
-
Bacterial Reverse Mutation Test (Ames Test; e.g., OECD TG 471): An in vitro assay to assess the mutagenic potential of the compound using various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Micronucleus Test (e.g., OECD TG 487): An in vitro test to detect genotoxic damage in mammalian cells by looking for the presence of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.
-
Repeat-Dose Toxicity Study (e.g., 28-day or 90-day oral toxicity study in rodents; OECD TGs 407 & 408): These studies involve daily administration of the substance to animals for a specified period to evaluate the effects on various organs and systems and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Analytical Methods for Detection
The identification of this compound in adulterated supplements has been achieved using a combination of advanced analytical techniques:
-
Liquid Chromatography with Diode Array Detection and Mass Spectrometry (LC-DAD-MS): Used for the separation, detection, and preliminary identification of the compound in complex matrices.[2][3]
-
Tandem Mass Spectrometry (MS-MS) and High-Resolution Mass Spectrometry (HRMS): Provide fragmentation patterns and accurate mass measurements, which are crucial for confirming the molecular formula and structure of the unknown compound.[2][3]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure of the molecule, which is essential for unambiguous structure elucidation.[2][3]
Conclusion and Recommendations
This compound is an unapproved and potentially dangerous compound that has been found in illicit dietary supplements. Its dual mechanism of action as a PDE-5 inhibitor and a potential NO donor poses a significant risk of severe cardiovascular events. Furthermore, its classification as a nitrosamine raises serious concerns about its carcinogenic potential.
For researchers and drug development professionals, the case of this compound highlights the importance of robust analytical surveillance of dietary supplements and the potential for clandestine synthesis of novel, unapproved active pharmaceutical ingredients. Further research into the toxicology of sildenafil analogues and NO-donating drugs is warranted to better understand the risks associated with such compounds. Given the significant safety concerns, any product suspected of containing this compound should be handled with extreme caution and reported to the relevant regulatory authorities.
References
- 1. rivm.nl [rivm.nl]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil: clinical toxicology profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Nutraceuticals: Therapy Support and Formulation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nitroso-prodenafil and its Active Metabolite, Aildenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of nitroso-prodenafil and its active metabolite, aildenafil. This compound is a novel prodrug designed to deliver a phosphodiesterase type 5 (PDE5) inhibitor, aildenafil, and nitric oxide (NO), offering a dual mechanism of action for potential therapeutic applications. This document details their chemical structures, relationship, and mechanisms of action. It further provides detailed experimental protocols for their synthesis, in vitro bioactivity assessment, and in vivo efficacy evaluation. Quantitative data, where available, is summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of their biochemical interactions and experimental design.
Introduction
This compound is a synthetic compound that has been identified as an adulterant in some "herbal" aphrodisiac products. It is structurally related to sildenafil (Viagra) and is designed to act as a prodrug that metabolizes in the body to form aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and to release nitric oxide (NO).[1] This dual action is of significant interest from a pharmacological perspective, as it combines the established mechanism of PDE5 inhibition with the vasodilatory effects of NO.
Aildenafil, also known as methisosildenafil, is a structural analog of sildenafil.[2] Like sildenafil, it is a selective inhibitor of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in pulmonary vasculature.[3] Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.
The initial structural elucidation of this compound was a subject of scientific debate, with an initial proposal of a nitrosated analogue of sildenafil being later revised to a nitrothioimidazole-methisosildenafil hybrid structure.[4] This guide will refer to the compound as this compound as is common in the literature, while acknowledging the structural revisions.
Chemical Structures and Properties
The chemical structures of aildenafil and the revised structure of this compound are presented below.
Aildenafil:
-
IUPAC Name: 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2]
-
Molecular Formula: C₂₃H₃₂N₆O₄S[5]
-
Molecular Weight: 488.61 g/mol [5]
This compound (revised structure):
-
IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[1]
-
Molecular Formula: C₂₈H₃₈N₈O₅S₂[1]
-
Molecular Weight: 630.78 g/mol [1]
Table 1: Physicochemical Properties of Aildenafil and Sildenafil
| Property | Aildenafil | Sildenafil |
| Molecular Formula | C₂₃H₃₂N₆O₄S[5] | C₂₂H₃₀N₆O₄S[6] |
| Molecular Weight | 488.61 g/mol [5] | 474.58 g/mol [7] |
| Melting Point | Not available | 189-190 °C[6] |
| Aqueous Solubility | Not available | 3.5 mg/mL[6] |
| IUPAC Name | 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[2] | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[6] |
Note: Due to the limited availability of public data for aildenafil, some properties of the structurally similar sildenafil are provided for reference.
Mechanism of Action
This compound exhibits a dual mechanism of action. As a prodrug, it is metabolized to release two active components: aildenafil and nitric oxide.[1]
Aildenafil: PDE5 Inhibition
Aildenafil acts as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary arteries.[8]
The signaling pathway is initiated by the release of nitric oxide from nerve endings and endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] This vasodilation increases blood flow to the corpus cavernosum, leading to an erection.
By inhibiting PDE5, aildenafil prevents the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response to sexual stimulation.[3]
Nitric Oxide Release
In addition to the action of aildenafil, the metabolism of this compound is proposed to release nitric oxide.[1] NO is a potent vasodilator that can directly activate sGC, leading to an increase in cGMP levels and subsequent smooth muscle relaxation, independent of endogenous NO release from nerve endings. This direct release of NO could potentially have a synergistic effect with PDE5 inhibition.
Quantitative Data
Quantitative data on the bioactivity and pharmacokinetics of this compound and aildenafil are not widely available in peer-reviewed literature. The following table provides data for the structurally and functionally similar compound, sildenafil, to serve as a reference point for researchers.
Table 2: In Vitro and In Vivo Data for Sildenafil
| Parameter | Value | Species/System | Reference |
| PDE5 IC₅₀ | 3.9 nM | Human Corpus Cavernosum | Not specified in provided search results |
| Absolute Bioavailability (Oral) | 41% | Human | Not specified in provided search results |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~60 minutes (fasted) | Human | Not specified in provided search results |
| Plasma Half-life (t₁/₂) | 3-5 hours | Human | Not specified in provided search results |
| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) | Human Liver Microsomes | Not specified in provided search results |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of this compound and aildenafil.
Synthesis of Aildenafil
The synthesis of aildenafil can be approached using methods analogous to those developed for sildenafil and its derivatives.[9][10][11][12][13] A plausible synthetic route is outlined below.
Protocol:
-
Chlorosulfonation of 2-Ethoxybenzoic Acid: React 2-ethoxybenzoic acid with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.
-
Amidation with 3,5-dimethylpiperazine: The resulting sulfonyl chloride is then reacted with 3,5-dimethylpiperazine to form the corresponding sulfonamide.
-
Coupling with Pyrazole Moiety: The sulfonamide intermediate is coupled with an activated derivative of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Cyclization: The final step involves an intramolecular cyclization to form the pyrazolopyrimidinone ring system of aildenafil.
Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized.
In Vitro PDE5 Inhibition Assay
The inhibitory activity of aildenafil against PDE5 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the amount of GMP produced from the hydrolysis of cGMP by PDE5.[14][15][16][17]
Protocol (based on a fluorescence polarization assay): [17]
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that recognizes the hydrolyzed phosphate group.
-
Compound Dilution: Prepare a serial dilution of aildenafil in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted aildenafil solutions (or vehicle control), and the PDE5A1 enzyme.
-
Initiation of Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specified time.
-
Termination and Detection: Stop the reaction and add the binding agent. The binding agent will bind to the hydrolyzed GMP, causing a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC₅₀ value, the concentration of aildenafil that inhibits 50% of PDE5 activity, can be calculated by fitting the data to a dose-response curve.
In Vitro Nitric Oxide Release Assay
The release of nitric oxide from this compound can be quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate, in solution. Fluorometric assay kits are commonly used for this purpose.[18][19][20][21][22]
Protocol (Fluorometric Method):
-
Sample Preparation: Incubate this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to allow for the release of NO and its conversion to nitrite and nitrate.
-
Nitrate to Nitrite Conversion: Add nitrate reductase and its cofactor (e.g., NADPH) to the samples to convert all nitrate to nitrite.
-
Fluorometric Reaction: Add a fluorometric probe, such as 2,3-diaminonaphthalene (DAN), which reacts with nitrite in an acidic environment to form a fluorescent triazole product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).
-
Quantification: Determine the concentration of nitrite in the samples by comparing their fluorescence to a standard curve generated with known concentrations of sodium nitrite.
In Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction
The in vivo efficacy of aildenafil can be evaluated in established animal models of erectile dysfunction, such as in rats or mice.[23][24][25][26] A common method involves measuring the intracavernosal pressure (ICP) as an indicator of erectile response.
Protocol (Rat Model):
-
Animal Model: Use a validated rat model of erectile dysfunction (e.g., aged rats, diabetic rats, or rats with cavernous nerve injury).
-
Compound Administration: Administer aildenafil or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Anesthesia and Surgical Preparation: Anesthetize the animals and surgically expose the carotid artery for blood pressure monitoring (mean arterial pressure, MAP) and the crus of the penis for ICP measurement. Expose the cavernous nerve for electrical stimulation.
-
Electrical Stimulation: Apply electrical stimulation to the cavernous nerve to induce an erectile response.
-
Data Acquisition: Record the ICP and MAP continuously throughout the experiment.
-
Data Analysis: The primary efficacy endpoint is typically the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a measure of erectile function normalized for systemic blood pressure. The total erectile response can also be assessed by calculating the area under the curve (AUC) of the ICP response.
Analytical Detection
The detection and identification of this compound and aildenafil, particularly in the context of adulterated products, rely on advanced analytical techniques.[27][28][29][30][31][32]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and selective detection of these compounds. Tandem mass spectrometry allows for the fragmentation of the parent ion, providing structural information that aids in identification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the compounds and distinguishing them from other substances with similar nominal masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of novel compounds like this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules.
Conclusion
This compound and its active metabolite, aildenafil, represent a fascinating case study in the illicit development of designer drugs. The dual mechanism of action, combining PDE5 inhibition and nitric oxide release, highlights a sophisticated understanding of erectile physiology by clandestine chemists. While this combination may offer enhanced efficacy, it also raises significant safety concerns due to the potential for severe hypotension and the carcinogenic risk associated with nitrosamines.[1]
This technical guide has provided a comprehensive overview of the chemistry, pharmacology, and analytical considerations for these compounds. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in academia, industry, and regulatory agencies who are engaged in the study of PDE5 inhibitors, drug metabolism, and the detection of adulterated products. Further research is warranted to fully characterize the pharmacological and toxicological profiles of this compound and aildenafil.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. Aildenafil - Wikipedia [en.wikipedia.org]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aildenafil | C23H32N6O4S | CID 135452876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The structure of sildenafil [ch.ic.ac.uk]
- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 9. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 11. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Dual Pharmacological Axis of Nitroso-prodenafil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroso-prodenafil is a novel synthetic compound identified as an adulterant in unregulated male enhancement supplements. Structurally, it is a prodrug of aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and incorporates a nitrosamine moiety capable of donating nitric oxide (NO). This unique combination results in a dual mechanism of action that synergistically promotes vasodilation. This technical guide provides an in-depth analysis of this dual mechanism, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways. It is imperative to note that the structure initially identified as "this compound" has been contested, with evidence suggesting it may be an azathioprine/aildenafil hybrid, referred to as 'mutaprodenafil'[1]. For consistency with initial reports, this guide will use the term this compound while acknowledging this structural ambiguity. The co-administration of PDE5 inhibitors and NO donors is contraindicated in clinical practice due to the risk of severe hypotension[1].
Core Mechanisms of Action
This compound's pharmacological effects stem from two distinct but complementary pathways:
-
Phosphodiesterase Type 5 (PDE5) Inhibition: Upon hydrolysis in vivo, this compound releases aildenafil, a structural analog of sildenafil. Aildenafil acts as a competitive inhibitor of the PDE5 enzyme.
-
Nitric Oxide (NO) Donation: The nitrosamine group within the this compound molecule is capable of releasing nitric oxide, a key signaling molecule in vasodilation.
PDE5 Inhibition by Aildenafil
The physiological process of penile erection is initiated by the release of nitric oxide in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, induces smooth muscle relaxation and vasodilation, facilitating blood inflow. The action of cGMP is terminated by the PDE5 enzyme, which hydrolyzes it.
Aildenafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its vasodilatory effects. This mechanism is shared with approved erectile dysfunction medications such as sildenafil, tadalafil, and vardenafil.
Nitric Oxide Donation
The nitrosamine functional group in this compound can decompose under physiological conditions to release nitric oxide. This exogenous NO supplements the endogenous NO produced in the corpus cavernosum. The released NO directly stimulates guanylate cyclase, further increasing cGMP production and enhancing the vasodilatory effect initiated by the PDE5 inhibition.
Quantitative Data
While specific kinetic and binding data for this compound and aildenafil are scarce due to their illicit nature, some quantitative information has been reported.
Table 1: Comparative PDE5 Inhibitory Potency of Sildenafil and its Analogs
| Compound | PDE5 IC50 (nM) | Notes |
| Sildenafil | 3.5 - 6.86 | Approved PDE5 inhibitor for erectile dysfunction.[2][3][4] |
| Thiosildenafil Analogs | 0.40 - 0.62 | Demonstrates that modifications to the sildenafil scaffold can significantly increase potency.[4] |
| Aildenafil | Not explicitly reported | As a sildenafil analog, it is expected to have potent PDE5 inhibitory activity, likely in the nanomolar range. |
| Carboxylic Acid Analog of Sildenafil | 0.035 | Illustrates the potential for high-potency inhibition through structural modification.[5] |
Table 2: Nitric Oxide Donating Potential of this compound
| Compound | Dosage Form | Equivalent NO Release | Comparative Note |
| This compound | 108 mg capsule | 5.1 mg | Approximately three times the amount of NO in a 10 mg isosorbide nitrate tablet.[5][6] |
| Isosorbide Nitrate | 10 mg tablet | ~1.7 mg | A standard clinical nitric oxide donor. |
Note: The actual bioavailability and rate of NO release from this compound in vivo have not been formally studied.
Signaling Pathways and Logical Relationships
The interplay between PDE5 inhibition and NO donation can be visualized through the following signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the dual mechanism of this compound.
Determination of PDE5 Inhibitory Activity (IC50)
This protocol describes a generic in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP (substrate)
-
Test compound (Aildenafil) and reference standard (Sildenafil) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Detection system (e.g., fluorescence polarization-based kit, or a system to measure phosphate release)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (Aildenafil) and the reference standard (Sildenafil) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme. Include controls for no enzyme activity (blank) and maximum enzyme activity (no inhibitor).
-
Initiation of Reaction: Add cGMP to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of remaining cGMP or the product (GMP or phosphate) using a suitable detection method.
-
Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Quantification of Nitric Oxide Release
This protocol uses the Griess assay to indirectly measure NO release by quantifying its stable breakdown product, nitrite, in an aqueous solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Sample Preparation: Dissolve this compound in PBS at a known concentration.
-
Incubation: Incubate the solution at 37°C to allow for the spontaneous release of NO and its conversion to nitrite. Samples can be taken at various time points to determine the kinetics of NO release.
-
Standard Curve: Prepare a standard curve of sodium nitrite in PBS with known concentrations.
-
Griess Reaction: In a 96-well plate, add the incubated samples and the nitrite standards.
-
Reagent Addition: Add the Griess Reagent to each well.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. This provides a quantitative measure of the NO released.
Conclusion
This compound represents a chemically sophisticated example of a designer drug that exploits a dual pharmacological mechanism to achieve a potent physiological effect. By combining the established action of a PDE5 inhibitor with the direct vasodilatory properties of a nitric oxide donor, it presents a significant potential for synergistic activity. However, this combination also carries a substantial risk of severe adverse cardiovascular events, primarily profound hypotension. The information presented in this guide, including the potential for high PDE5 inhibitory potency and significant NO release, underscores the public health concern associated with such unregulated substances. Further research into the precise pharmacology and toxicology of this compound and its analogs is warranted to fully understand its effects and to inform regulatory and public health responses. The structural ambiguity between this compound and mutaprodenafil also highlights the need for continued analytical vigilance in the characterization of novel psychoactive and performance-enhancing substances.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free Radical Chemistry of Advanced Oxidation Process Removal of Nitrosamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
Nitroso-prodenafil: A Technical Guide to a Novel Sildenafil Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroso-prodenafil has emerged as a significant compound of interest within the field of undeclared pharmaceutical ingredients in dietary supplements. Structurally related to sildenafil, this molecule is characterized as a nitrosated prodrug of aildenafil, a known phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed mechanism of action, and the analytical methodologies employed for its characterization. A notable aspect of this compound is the scientific debate surrounding its precise chemical structure, with an alternative "mutaprodenafil" structure proposed. This guide will delve into the evidence supporting both proposed structures and discuss the implications of its dual-action potential as both a PDE5 inhibitor and a nitric oxide donor. Due to its status as an unapproved and clandestinely produced substance, a significant gap exists in the scientific literature regarding its quantitative pharmacological data. This document will summarize the available information and highlight the necessity for further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
Introduction
Sildenafil, the active ingredient in Viagra®, was the first orally active drug approved for the treatment of erectile dysfunction. Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, sildenafil leads to elevated cGMP levels, promoting smooth muscle relaxation and increased blood flow to the penis. The success of sildenafil has led to the illicit synthesis and distribution of numerous analogues, often found as undeclared ingredients in so-called "herbal" or "natural" dietary supplements. This compound is one such analogue that has garnered attention due to its unique chemical structure and proposed dual mechanism of action.[3]
Chemical Identity and Structural Elucidation
This compound was first identified in "herbal" aphrodisiac products as a novel nitrosated analogue of sildenafil.[3] It is considered a prodrug that, upon metabolism, is proposed to release both the PDE5 inhibitor aildenafil and free nitric oxide.[3]
The "this compound" Structure
The initially proposed structure of this compound features a nitrosamine moiety attached to a sildenafil analogue backbone.[4] The IUPAC name for this proposed structure is 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine.[3]
The "Mutaprodenafil" Controversy
Shortly after the initial publication, a competing structure was proposed, suggesting an azathioprine/aildenafil hybrid, which was named 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressive drug azathioprine.[3] Subsequent analysis, including X-ray crystallography, provided confirmation for this azathioprine/aildenafil hybrid structure.[3] Despite this, the name 'nitrosoprodenafil' has persisted in some of the literature.[3]
Below is a diagram illustrating the structural relationship between Sildenafil, Aildenafil, and the proposed structures of this compound and Mutaprodenafil.
Caption: Structural relationship between Sildenafil and its analogues.
Proposed Mechanism of Action: A Dual Pathway
The innovative structure of this compound suggests a synergistic mechanism of action that has not been explored by conventional pharmaceutical development due to significant safety concerns.[3] The molecule is designed to act as a prodrug, breaking down in the body to release two active components: aildenafil and nitric oxide.[3]
-
PDE5 Inhibition by Aildenafil: Aildenafil is an analogue of sildenafil and is expected to act as a potent and selective inhibitor of PDE5. By blocking the degradation of cGMP, aildenafil would lead to smooth muscle relaxation and vasodilation.[2][3]
-
Nitric Oxide (NO) Release: The nitrosated moiety of the molecule is designed to release nitric oxide, a key signaling molecule in vasodilation.[3] NO activates soluble guanylate cyclase, which in turn produces more cGMP.[1]
This dual action would, in theory, create a powerful synergistic effect, significantly enhancing the vasodilatory response. However, the combination of a PDE5 inhibitor with a nitric oxide donor is contraindicated in clinical practice due to the risk of a precipitous and potentially fatal drop in blood pressure.[3] Furthermore, nitrosamines are a class of compounds that are often associated with hepatotoxicity and carcinogenicity, raising significant safety concerns.[3]
The proposed signaling pathway is visualized below:
Caption: Proposed dual-action signaling pathway of this compound.
Quantitative Data
A thorough review of the existing scientific literature reveals a significant lack of quantitative pharmacological data for this compound and its active metabolite, aildenafil. This is primarily due to its status as an illicitly produced, unapproved substance. The data that would be crucial for a comprehensive understanding of its activity and safety profile is currently unavailable. The following tables are presented to highlight these data gaps and to provide a framework for future research.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC50 (nM) | Receptor Binding Affinity (Kd, nM) | Source |
| Sildenafil | ~4 | Not Widely Reported | [5] |
| Aildenafil | Data Not Available | Data Not Available | - |
| This compound | Data Not Available | Data Not Available | - |
Table 2: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (h) | Source |
| Sildenafil | ~41 | ~96 | Hepatic (CYP3A4, CYP2C9) | 3-4 | Sildenafil Wikipedia |
| Aildenafil | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Experimental Protocols
Synthesis of this compound
The synthesis of a nitrosated compound like this compound would likely involve the reaction of the corresponding secondary amine precursor of aildenafil with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] The reaction would require careful control of temperature and pH to prevent decomposition and side reactions. Purification would likely be achieved through chromatographic techniques.
In Vitro PDE5 Inhibition Assay
The inhibitory activity of aildenafil and this compound against PDE5 can be determined using a commercially available PDE5 enzyme assay kit. The assay typically involves the incubation of the PDE5 enzyme with its substrate, cGMP, in the presence of varying concentrations of the test compound. The amount of remaining cGMP or the product, 5'-GMP, is then quantified, often using methods like fluorescence polarization or radioimmunoassay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be calculated.
Analytical Characterization
The identification and characterization of this compound in seized materials have been accomplished using a combination of advanced analytical techniques.[4][7] A typical workflow for its analysis is depicted below.
Caption: Experimental workflow for the identification of this compound.
Conclusion and Future Perspectives
This compound represents a concerning evolution in the landscape of illicit sildenafil analogues. Its novel design as a dual-action prodrug highlights the sophistication of clandestine drug synthesis. The scientific community has identified this compound and debated its precise structure, but a significant knowledge gap remains regarding its pharmacological and toxicological properties.
For researchers, scientists, and drug development professionals, this compound serves as a case study in the challenges posed by designer drugs. There is a critical need for further research to:
-
Synthesize and definitively characterize both the "this compound" and "mutaprodenafil" structures.
-
Conduct comprehensive in vitro and in vivo studies to determine the IC50 values, receptor binding affinities, pharmacokinetic profiles, and efficacy of these compounds.
-
Evaluate the toxicological and carcinogenic potential of this compound and its metabolites.
A deeper understanding of this compound is essential for developing rapid screening methods, informing regulatory agencies, and protecting public health. The methodologies and frameworks presented in this guide are intended to serve as a foundation for these future research endeavors.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 4. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Detecting the Hidden Threat: A Guide to Nitroso-prodenafil Identification in Herbal Supplements
Application Note
Abstract
The clandestine inclusion of synthetic pharmaceutical ingredients in herbal supplements poses a significant public health risk. Nitroso-prodenafil, a potent and unapproved analogue of a phosphodiesterase type 5 (PDE-5) inhibitor, has been identified in products marketed for sexual enhancement. This document provides detailed protocols for the detection and quantification of this compound in complex herbal matrices, aimed at researchers, regulatory bodies, and quality control professionals. The methodologies described herein leverage advanced analytical techniques to ensure product safety and compliance.
Introduction
Herbal supplements for sexual enhancement are a burgeoning market, yet they are often targeted for adulteration with synthetic PDE-5 inhibitors and their analogues. This compound is a particularly concerning adulterant as it is a nitrosated prodrug of aildenafil, a sildenafil analogue.[1][2] This compound is designed to release both a PDE-5 inhibitor and nitric oxide, a combination that can lead to a dangerous drop in blood pressure.[2] Furthermore, the presence of a nitrosamine group raises concerns about potential carcinogenicity.[1][3]
The complex nature of herbal products presents a significant analytical challenge, requiring robust and sensitive methods to detect and quantify these hidden ingredients. This application note details a comprehensive approach utilizing liquid chromatography coupled with mass spectrometry for the unambiguous identification and quantification of this compound.
Chemical Profile: this compound
-
IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[2]
-
Molecular Formula: C28H38N8O5S2[2]
-
Molar Mass: 630.78 g·mol−1[2]
-
CAS Number: 1266755-08-1[2]
Quantitative Data Summary
The following table summarizes reported findings of this compound and other PDE-5 inhibitors in adulterated herbal supplements. This data highlights the significant quantities of undeclared active pharmaceutical ingredients that can be present.
| Sample ID | Product Type | Adulterant Detected | Concentration | Reference |
| HS-001 | Capsules | This compound | 108 mg/capsule | [1] |
| HS-002 | Capsules | Sildenafil | 15 mg - 116 mg/capsule | [4] |
| HS-003 | Herbal Beverage | Propoxyphenyl-thiohydroxyhomosildenafil | Not specified | [5] |
| HS-004 | Herbal Beverage | Sildenafil | Not specified | [5] |
| HS-005 | Herbal Beverage | Thiosildenafil | Not specified | [5] |
| HS-006 | Herbal Supplements | Sildenafil | 0.01 - 465.47 mg/g | [6] |
Signaling Pathway of PDE-5 Inhibitors
The therapeutic and toxicological effects of this compound are rooted in its interaction with the nitric oxide (NO) signaling pathway. The diagram below illustrates the mechanism of action of PDE-5 inhibitors.
Caption: PDE-5 inhibitor signaling pathway.
Experimental Protocols
A multi-tiered analytical approach is recommended for the conclusive identification of this compound.[4] This involves initial screening followed by confirmatory analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Given the complexity of herbal matrices, a thorough cleanup is essential to minimize matrix effects and instrument contamination.[7]
Protocol:
-
Homogenization: Grind the entire content of a representative number of capsules or tablets into a fine, homogenous powder. For liquid or paste samples, ensure thorough mixing.
-
Extraction:
-
Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 4.0 mL of a 1:1 (v/v) solution of acetonitrile and water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 60 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
-
Analytical Detection: UPLC-HRMS/MS
Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) provides the sensitivity and selectivity required for the detection of unknown analogues.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Thermo Scientific Q-Exactive, Sciex TripleTOF, or equivalent.
-
Analytical Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | 10 mM ammonium formate with 0.1% formic acid in acetonitrile:methanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-5 min: 2% B; 5-15 min: 2-40% B; 15-22 min: 40-95% B; 22-25 min: 95% B; 25-26 min: 95-2% B; 26-29 min: 2% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Full MS / data-dependent MS/MS (dd-MS2) |
| Full MS Scan Range | m/z 100-1000 |
| Resolution | 70,000 |
| dd-MS2 Resolution | 17,500 |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) |
Structural Elucidation: NMR Spectroscopy
For novel or unconfirmed analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation.[1][3]
Protocol:
-
Isolate a sufficient quantity of the compound of interest using preparative HPLC.
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Analyze the spectral data to determine the chemical structure.
Experimental Workflow
The following diagram outlines the logical flow of the analytical process for detecting this compound in herbal supplements.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Nitroso-prodenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroso-prodenafil is a potent analogue of sildenafil, the active ingredient in Viagra®, that has been identified as an unapproved substance in dietary supplements. This compound is of significant concern due to its dual mechanism of action: it acts as a phosphodiesterase type 5 (PDE5) inhibitor and a potential nitric oxide (NO) donor. The combination of these activities can lead to a synergistic and potentially dangerous hypotensive effect. Furthermore, the presence of a nitrosamine moiety raises concerns about potential carcinogenicity. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of this compound in complex matrices. This application note provides a comprehensive overview of the analytical methodologies for the detection and characterization of this compound using LC-HRMS.
Quantitative Data Summary
The following table summarizes quantitative data and typical analytical performance parameters for the analysis of this compound and related compounds using high-resolution mass spectrometry.
| Analyte | Matrix | Concentration Detected | Instrument | Method | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| This compound | Herbal Dietary Supplement Capsule | 108 mg/capsule | LC-DAD-MS, MS-MS, HRMS | Not specified | Not specified | Not specified | [1] |
| Sildenafil | Human Plasma | 1.0 - 1000 ng/mL (calibration curve) | LC-MS/MS | Protein Precipitation, UPLC | 1.0 ng/mL | >0.99 | [2] |
| N-desmethyl sildenafil | Human Plasma | 0.5 - 500.0 ng/mL (calibration curve) | LC-MS/MS | Protein Precipitation, UPLC | 0.5 ng/mL | ≥0.9987 | [3] |
| Nitrosamine Impurities | Sartans | 0.05 µg/g | LC-MS/MS | Solid Phase Extraction | 0.05 µg/g | Not specified | [4] |
| Nitrosamine Impurities | Metformin | 0.1 - 20 ng/mL (calibration curve) | LC-HRMS | Methanol Extraction | 0.1 ng/mL | >0.99 | [5] |
Signaling Pathway
This compound is a prodrug of aildenafil, a PDE5 inhibitor, and also has a nitrosamine moiety that can release nitric oxide (NO). The combined action of PDE5 inhibition and NO release significantly impacts the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.
Figure 1. Signaling pathway of this compound.
Experimental Protocols
Sample Preparation: Extraction from Dietary Supplements
This protocol is adapted from methods for the analysis of sildenafil analogues and nitrosamines in complex matrices.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm PVDF syringe filters
Procedure:
-
Accurately weigh the contents of one dietary supplement capsule.
-
Transfer a representative portion of the powdered sample (e.g., 10 mg) to a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the sample for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
The sample is now ready for LC-HRMS analysis.
LC-HRMS Method for Identification and Quantification
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Column: A C18 reversed-phase column is suitable (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[2].
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
HRMS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan (MS1):
-
Mass Range: m/z 100-1000
-
Resolution: 60,000
-
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: Higher-energy C-trap Dissociation (HCD)
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV)
-
Resolution: 15,000
-
Data Interpretation and Fragmentation Analysis
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.
-
Accurate Mass: The protonated molecule [M+H]⁺ of this compound (C₂₈H₃₈N₈O₅S₂) has a theoretical exact mass that can be used for high-confidence identification.
-
Fragmentation Pattern: The MS/MS spectrum of this compound is expected to show characteristic losses. The fragmentation of the nitrosamine moiety often involves the loss of the NO radical (30 Da)[6]. The fragmentation of the aildenafil backbone will produce ions characteristic of sildenafil analogues[7][8]. Key fragments can be predicted and then confirmed by analyzing the high-resolution MS/MS data.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a suspect sample.
Figure 2. Workflow for this compound analysis.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the detection and characterization of potentially harmful adulterants like this compound in dietary supplements. The high sensitivity, selectivity, and accurate mass capabilities of HRMS enable confident identification and quantification, which is crucial for regulatory enforcement and public health protection. The protocols and information provided in this application note serve as a valuable resource for laboratories involved in the analysis of sildenafil analogues and other emerging designer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. fda.gov.tw [fda.gov.tw]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Nitroso-prodenafil using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroso-prodenafil is a synthetic compound identified as a nitrosated prodrug of aildenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[1] Its structural similarity to known pharmaceuticals necessitates a robust and unambiguous method for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such novel psychoactive substances and drug analogues.[2][3] This application note provides a detailed protocol for the analysis of this compound using a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), to unequivocally determine its chemical structure.
Chemical Structure
This compound (IUPAC Name: 5-(5-((3,5-dimethyl-1-nitrosopiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) possesses a complex molecular framework amenable to detailed NMR analysis. The key structural features include a pyrazolopyrimidinone core, a substituted phenyl ring, and a unique N-nitrosated dimethylpiperazine moiety.
Molecular Formula: C₂₇H₃₅N₉O₅S₂[2]
Molecular Weight: 629.22 g/mol
Data Presentation: Predicted NMR Data for this compound
Disclaimer: The following NMR data is a realistic, illustrative example based on the analysis of structurally similar compounds, including aildenafil and other sildenafil analogues, as direct, published experimental data for this compound is not available. The chemical shifts are referenced to TMS at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' (propyl-CH₂) | 2.85 | t | 7.5 |
| H-2' (propyl-CH₂) | 1.80 | sext | 7.5 |
| H-3' (propyl-CH₃) | 1.05 | t | 7.5 |
| N-CH₃ | 4.20 | s | - |
| O-CH₂ (ethoxy) | 4.15 | q | 7.0 |
| O-CH₃ (ethoxy) | 1.45 | t | 7.0 |
| Phenyl H-3 | 8.05 | d | 2.5 |
| Phenyl H-5 | 7.90 | dd | 8.5, 2.5 |
| Phenyl H-6 | 7.15 | d | 8.5 |
| Piperazine H-2ax/6ax | 4.50 | m | - |
| Piperazine H-2eq/6eq | 3.90 | m | - |
| Piperazine H-3ax/5ax | 3.20 | m | - |
| Piperazine H-3eq/5eq | 2.80 | m | - |
| Piperazine CH₃ | 1.30 | d | 6.5 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (propyl-CH₂) | 29.5 |
| C-2' (propyl-CH₂) | 22.0 |
| C-3' (propyl-CH₃) | 13.8 |
| N-CH₃ | 38.0 |
| O-CH₂ (ethoxy) | 64.5 |
| O-CH₃ (ethoxy) | 14.5 |
| Phenyl C-1 | 130.0 |
| Phenyl C-2 | 160.0 |
| Phenyl C-3 | 125.0 |
| Phenyl C-4 | 135.0 |
| Phenyl C-5 | 128.0 |
| Phenyl C-6 | 112.0 |
| Pyrazolopyrimidinone C-3 | 155.0 |
| Pyrazolopyrimidinone C-3a | 118.0 |
| Pyrazolopyrimidinone C-5 | 148.0 |
| Pyrazolopyrimidinone C-7 | 162.0 |
| Pyrazolopyrimidinone C-7a | 140.0 |
| Piperazine C-2/6 | 55.0 |
| Piperazine C-3/5 | 48.0 |
| Piperazine CH₃ | 18.0 |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 10-15 mg of this compound standard.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy
-
¹H NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): [4]
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256 in F1
-
Spectral Width: 12 ppm in both dimensions
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Increments: 256 in F1
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
¹JCH Coupling Constant: 145 Hz
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16
-
Increments: 256 in F1
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Long-range JCH Coupling Constant: 8 Hz
-
4. Data Processing
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra accordingly.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Process and analyze the 2D spectra to establish correlations.
Mandatory Visualizations
References
Application Notes and Protocols: Nitroso-prodenafil Reference Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroso-prodenafil is a synthetic compound identified as an unapproved designer drug in various "herbal" aphrodisiac products. Structurally, it is a nitrosated analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. As a prodrug, this compound is believed to release both the PDE5 inhibitor aildenafil and nitric oxide (NO) in vivo, leading to a synergistic vasodilatory effect.[1][2] This dual mechanism, however, presents significant health risks, including the potential for a severe drop in blood pressure and the carcinogenic risk associated with nitrosamines.[1][2][3]
It is important to note that there has been scientific debate regarding the precise chemical structure of the substance found in dietary supplements, with some evidence suggesting it may be an azathioprine/aildenafil hybrid, which has been termed "mutaprodenafil."[1] However, the name "this compound" continues to be used.
The preparation of a well-characterized reference standard for this compound is crucial for regulatory bodies, quality control laboratories, and researchers to accurately identify and quantify this substance in various matrices. These application notes provide a detailed protocol for the synthesis and analytical characterization of a this compound reference standard.
Experimental Protocols
Synthesis of this compound Reference Standard
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the prodenafil (aildenafil) backbone, followed by the nitrosation of the appropriate secondary amine. The following is a representative protocol based on established synthetic routes for sildenafil analogues and N-nitrosation reactions.
Step 1: Synthesis of Prodenafil (Aildenafil)
The synthesis of the prodenafil backbone can be adapted from established methods for sildenafil and its analogues. A common route involves the chlorosulfonation of a pyrazolopyrimidinone intermediate followed by condensation with a suitable piperazine derivative.
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
3,5-Dimethylpiperazine
-
Triethylamine
-
Ice
Procedure:
-
To a stirred solution of chlorosulfonic acid at 0-10 °C, slowly add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and thionyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride intermediate.
-
Dissolve the sulfonyl chloride intermediate in dichloromethane and add triethylamine.
-
To this solution, add a solution of 3,5-dimethylpiperazine in dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield prodenafil (aildenafil).
Step 2: N-Nitrosation of Prodenafil
This step introduces the nitroso group to the secondary amine of the piperazine ring.
Materials:
-
Prodenafil (from Step 1)
-
Sodium nitrite (NaNO₂)
-
p-Toluenesulfonic acid (p-TSA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve prodenafil in dichloromethane.
-
Add a molar excess of sodium nitrite to the solution.
-
Slowly add a solution of p-toluenesulfonic acid in dichloromethane to the mixture at room temperature.
-
Stir the heterogeneous mixture vigorously for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography to obtain the this compound reference standard.
Analytical Characterization
The identity and purity of the synthesized this compound reference standard should be confirmed using a combination of analytical techniques.
2.2.1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
Instrumentation:
-
HPLC system with a UV detector and coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Illustrative):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Mass Spectrometry Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | Precursor Ion (m/z) → Product Ion 1 (m/z), Product Ion 2 (m/z) (To be determined for this compound) |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of the nitroso group will induce characteristic chemical shifts in the protons and carbons of the piperazine ring.
2.2.3. Infrared (IR) Spectroscopy
-
IR spectroscopy can be used to identify functional groups. The N-N=O stretching vibration is typically observed in the region of 1430-1500 cm⁻¹.
Data Presentation
The following tables present illustrative quantitative data for a synthesized batch of this compound reference standard.
Table 1: Synthesis Yield and Purity
| Parameter | Result |
| Theoretical Yield (mg) | 500 |
| Actual Yield (mg) | 385 |
| Percentage Yield (%) | 77 |
| Purity by HPLC-UV (%) | 99.2 |
| Purity by qNMR (%) | 98.9 |
Table 2: HPLC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 3: Stability of this compound Reference Standard (Illustrative)
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -20°C | 0 Months | 99.2 | < 0.1 |
| 3 Months | 99.1 | < 0.1 | |
| 6 Months | 99.0 | 0.1 | |
| 4°C | 0 Months | 99.2 | < 0.1 |
| 1 Month | 98.5 | 0.7 | |
| 3 Months | 97.2 | 2.0 | |
| 25°C / 60% RH | 0 Months | 99.2 | < 0.1 |
| 1 Week | 95.1 | 4.1 | |
| 1 Month | 88.7 | 10.5 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each synthesized batch of the reference standard.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed Synthesis Workflow for this compound.
Signaling Pathway of this compound's Components
Caption: Signaling Pathway of this compound's Components.
References
Application Notes and Protocols for Stability Testing of Nitroso-prodenafil
Introduction
Nitroso-prodenafil is an unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogue, identified as an adulterant in various dietary supplements.[1][2][3] Structurally, it is a prodrug of aildenafil, containing a nitrosamine moiety.[1][3] This chemical feature is of significant concern as it allows the molecule to potentially act as a nitric oxide (NO) donor, which, in combination with PDE-5 inhibition, can lead to severe hypotensive events.[1][4][5] Furthermore, many nitrosamines are known carcinogens.[1][6] Given the illicit nature of its use and the potential health risks, understanding the stability of this compound under various environmental conditions is crucial for regulatory bodies, forensic laboratories, and in the development of analytical methods for its detection.
These application notes provide a comprehensive protocol for the stability testing of this compound under conditions of thermal stress, photostability, hydrolysis across a range of pH values, and oxidation, in accordance with established guidelines for active pharmaceutical ingredients (APIs).[7][8][9][][11]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Aildenafil reference standard
-
High-performance liquid chromatography (HPLC) grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate buffers (pH 2.5, 7.0, and 9.0)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a calibrated light source (ICH Q1B option 2)
-
Calibrated pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS) for analysis
Analytical Methodology
A stability-indicating HPLC method should be developed and validated for the quantification of this compound and its degradation products. The method must be able to resolve the parent compound from all potential degradants, particularly aildenafil.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 290 nm) or MS detection for higher specificity and sensitivity
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of this compound and to establish the stability-indicating nature of the analytical method.[12][13][14]
1.3.1. Thermal Stability
-
Weigh an appropriate amount of this compound into a vial.
-
Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C, and 105°C) in a calibrated oven for a defined period (e.g., 24, 48, and 72 hours).
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Expose the solution to the same temperature conditions as the solid sample.
-
At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute to the target concentration for HPLC analysis.
1.3.2. Photostability
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
Analyze the samples after the exposure period by HPLC.
1.3.3. Hydrolytic Stability (pH Variation)
-
Prepare solutions of this compound in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.
-
Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute to the target concentration for HPLC analysis.
1.3.4. Oxidative Stability
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at a known concentration.
-
Store the solution at room temperature and protected from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot and dilute it to the target concentration for HPLC analysis.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies should be conducted on this compound packaged in a container closure system that simulates the proposed packaging for storage and distribution.[7][9][11]
-
Prepare multiple batches of this compound in its intended container closure system.
-
Store the batches under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9][11]
-
For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[7][9][11]
-
At each time point, test the samples for appearance, assay of this compound, and levels of degradation products.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | Assay of this compound (%) | Aildenafil (%) | Other Major Degradants (%) | Total Degradants (%) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 75.2 | 22.1 | 1.5 | 23.6 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 68.9 | 28.5 | 2.1 | 30.6 |
| Neutral Hydrolysis (Water) | 24 hours | 60°C | 95.8 | 3.5 | 0.2 | 3.7 |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 88.4 | 5.3 | 4.8 | 10.1 |
| Thermal (Solid State) | 72 hours | 105°C | 92.1 | 6.8 | 0.5 | 7.3 |
| Photostability (ICH Q1B) | 1.2 M lux hr | 25°C | 90.5 | 8.2 | 0.8 | 9.0 |
Table 2: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay of this compound (%) | Aildenafil (%) | Total Degradants (%) |
| 0 | White to off-white powder | 99.8 | < 0.1 | 0.15 |
| 1 | White to off-white powder | 98.5 | 0.8 | 1.3 |
| 3 | White to off-white powder | 96.2 | 2.5 | 3.6 |
| 6 | Slight yellowish powder | 92.8 | 5.1 | 6.9 |
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Nutraceuticals: Therapy Support and Formulation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. rivm.nl [rivm.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Characterization of Nitroso-prodenafil
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitroso-prodenafil is a synthetic compound identified as a prodrug with a dual mechanism of action.[1][2][3] Structurally, it is an analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1] In biological systems, this compound is proposed to break down, releasing two bioactive components: Aildenafil, a PDE5 inhibitor, and free nitric oxide (NO).[1][2] The synergistic effect of these two components—NO stimulating cGMP production and Aildenafil inhibiting its degradation—is expected to potently enhance cGMP-mediated signaling pathways, such as smooth muscle relaxation.[1][4][5]
However, the presence of a nitrosamine moiety raises significant safety concerns, as compounds in this class are often associated with hepatotoxicity and carcinogenicity.[1] Therefore, a thorough in vitro evaluation is essential to characterize its bioactivity and assess its cytotoxic potential. These application notes provide detailed protocols for a panel of cell-based assays to quantify the PDE5 inhibitory activity, NO donation, downstream functional impact on intracellular cGMP levels, and overall cytotoxicity of this compound.
The NO/cGMP Signaling Pathway and this compound's Mechanism of Action
The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway is a crucial signaling cascade involved in various physiological processes, including vasodilation.[4] Nitric oxide activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. The enzyme phosphodiesterase 5 (PDE5) specifically hydrolyzes cGMP, terminating the signal.[5][6] this compound is hypothesized to simultaneously provide the NO signal and inhibit cGMP degradation.
Caption: this compound's dual-action mechanism in the NO/cGMP pathway.
Assay 1: Intracellular cGMP Accumulation Assay
Principle: This assay quantifies the net effect of this compound on the intracellular concentration of cGMP. The dual action of NO release (stimulating cGMP production) and PDE5 inhibition (preventing cGMP degradation) is expected to cause a significant increase in cGMP levels.[7][8] This can be measured using various methods, including competitive enzyme-linked immunosorbent assays (ELISA) or fluorescence/luminescence-based reporter assays.[9][10]
Caption: Workflow for the intracellular cGMP accumulation assay.
Protocol: cGMP Competitive ELISA
Materials:
-
Cell Line: Human aortic smooth muscle cells (HASMC) or a similar vascular cell line expressing sGC and PDE5.
-
Culture Medium: Appropriate cell culture medium (e.g., SmGM-2).
-
Reagents: this compound, Sildenafil (positive control), IBMX (a non-specific PDE inhibitor), cell lysis buffer, cGMP ELISA Kit.
-
Equipment: 96-well clear-bottom cell culture plates, microplate reader.
Methodology:
-
Cell Seeding: Seed HASMC in a 96-well plate at a density of 2 x 10⁴ cells/well. Culture for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in culture medium. Also prepare controls: vehicle (e.g., DMSO), and positive controls like Sildenafil or IBMX.
-
Cell Treatment: Remove the old medium. Add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's protocol (e.g., by adding 100 µL of 0.1 M HCl and incubating for 10 minutes).
-
cGMP Detection: Perform the competitive ELISA using the cell lysates as per the kit's instructions. This typically involves adding the lysate to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-HRP conjugate.
-
Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit (e.g., 450 nm).
-
Data Analysis: The absorbance is inversely proportional to the cGMP concentration. Calculate the cGMP concentration in each sample using the standard curve. Plot the cGMP concentration against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression.
Assay 2: Nitric Oxide (NO) Release Assay (Griess Assay)
Principle: This assay measures the ability of this compound to act as an NO donor. Since NO has a very short half-life, its production is quantified by measuring the accumulation of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.[11][12] The Griess assay is a colorimetric method that detects nitrite.[13] For total NO production, nitrate must first be converted to nitrite using nitrate reductase.
Caption: Workflow for the Griess assay to measure nitric oxide release.
Protocol: Griess Assay
Materials:
-
Reagents: this compound, Sodium Nitroprusside (SNP, positive control NO donor), Griess Reagent Kit (containing sulfanilamide, N-(1-naphthyl)ethylenediamine, nitrate reductase, and cofactors), cell culture medium.
-
Equipment: 96-well flat-bottom plate, microplate reader.
Methodology:
-
Sample Preparation: Add different concentrations of this compound (e.g., 1 µM to 1 mM) to wells of a 96-well plate containing either cell-free culture medium or supernatant from a chosen cell line. Include a vehicle control and a positive control (SNP).
-
Incubation: Incubate the plate for a set time (e.g., 2 hours) at 37°C to allow for NO release and conversion to nitrite/nitrate.
-
Nitrate Reduction: Transfer 50 µL of each sample supernatant to a new 96-well plate. Add nitrate reductase and its cofactor to each well as per the kit instructions to convert nitrate to nitrite. Incubate as required.
-
Color Development: Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Azo Dye Formation: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Prepare a standard curve using sodium nitrite standards provided in the kit. Calculate the nitrite concentration in the samples from the standard curve.
Assay 3: PDE5 Enzymatic Inhibition Assay
Principle: This assay directly measures the inhibitory effect of Aildenafil (released from this compound) on the enzymatic activity of PDE5.[6][14] A common method is a fluorescence polarization (FP) assay. In this format, a fluorescently labeled cGMP tracer competes with the product of the enzymatic reaction (GMP) for binding to a specific antibody. High PDE5 activity leads to high GMP production, displacement of the tracer, and low polarization. Inhibition of PDE5 results in less GMP, more tracer binding, and high polarization.
Protocol: PDE5 Inhibition (Fluorescence Polarization)
Materials:
-
Reagents: Recombinant human PDE5 enzyme, this compound, Sildenafil (positive control), cGMP substrate, PDE5 antibody, fluorescent cGMP tracer, assay buffer. Commercial kits (e.g., Transcreener® AMP²/GMP² FP Assay) are available.[6][15]
-
Equipment: 384-well black plates, microplate reader with fluorescence polarization capabilities.
Methodology:
-
Prodrug Hydrolysis (Pre-treatment): To ensure the release of Aildenafil, this compound may need to be pre-incubated under conditions that mimic cellular metabolism (e.g., with liver microsomes or cell lysates) or hydrolysis, if the breakdown is chemical. For initial screening, this step may be omitted to test the direct effect of the parent compound.
-
Compound Plating: Dispense serial dilutions of pre-treated this compound and Sildenafil into a 384-well plate.
-
Enzyme/Substrate Reaction: Add the PDE5 enzyme and cGMP substrate to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the enzymatic reaction and add the detection mix containing the GMP antibody and fluorescent tracer. Incubate for another 60 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: Convert FP values to % inhibition relative to positive (no enzyme) and negative (vehicle) controls. Plot % inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Assay 4: Cytotoxicity Assessment (MTT Assay)
Principle: Cytotoxicity assays are essential to evaluate the potential for a compound to cause cell damage or death, a key concern for nitrosamine-containing molecules.[16][17][18] The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[19]
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cGMP Cell-Based Potency Assays - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 12. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. omicsonline.org [omicsonline.org]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cytotoxicity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying "Nitroso-prodenafil" Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroso-prodenafil is a synthetic designer drug identified as a nitrosated prodrug of aildenafil, a phosphodiesterase-5 (PDE5) inhibitor.[1][2] Its innovative structure allows it to act as a prodrug, releasing both the PDE5 inhibitor aildenafil and free nitric oxide (NO) upon metabolic breakdown.[1][2] This dual mechanism of action is anticipated to have powerfully synergistic effects on smooth muscle relaxation and vasodilation.[1] However, this unique characteristic also presents significant safety concerns. The combination of a PDE5 inhibitor with an NO donor can lead to a precipitous drop in blood pressure, and nitrosamines are often associated with hepatotoxicity and carcinogenicity.[1] The structure has also been identified as an azathioprine/aildenafil hybrid, referred to as 'mutaprodenafil'.[1]
These application notes provide a framework for utilizing animal models to comprehensively study the pharmacodynamic, pharmacokinetic, and toxicological profile of this compound. The following protocols are adapted from established methodologies for evaluating PDE5 inhibitors and NO donors, with a special emphasis on assessing the unique risks associated with this compound. Rodent models, particularly rats and mice, are recommended for initial studies due to their well-established use in erectile dysfunction and cardiovascular research.[3][4]
Signaling Pathway of this compound
The proposed dual mechanism of action for this compound involves the synergistic enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.
Caption: Proposed dual-action signaling pathway of this compound.
Key Experiments and Data Presentation
A phased experimental approach is recommended to evaluate the efficacy and safety of this compound.
Phase 1: In Vitro Characterization
| Experiment | Key Parameters Measured | Expected Outcome for this compound |
| PDE5 Inhibition Assay | IC50 value for aildenafil (metabolite) | Potent inhibition of PDE5, comparable to sildenafil.[5][6] |
| NO Release Assay | Rate and quantity of NO release from this compound | Dose-dependent release of nitric oxide. |
| Aortic Ring Relaxation Assay | EC50 for relaxation in phenylephrine-precontracted rat aortic rings (with and without endothelium) | Potent, endothelium-dependent and independent relaxation.[7] |
Phase 2: In Vivo Efficacy Studies (Rodent Models)
| Experiment | Animal Model | Key Parameters Measured | Expected Outcome for this compound |
| Erectile Function Assessment | Male Sprague-Dawley Rats | Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) ratio upon cavernous nerve stimulation.[8] | Significant, dose-dependent increase in ICP/MAP ratio. |
| Cardiovascular Effects | Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats | Mean Arterial Pressure (MAP), Heart Rate (HR).[7] | Dose-dependent reduction in MAP, potential for significant hypotension. |
| Pulmonary Hemodynamics | Monocrotaline-induced Pulmonary Hypertension Model (Rats) | Right Ventricular Systolic Pressure (RVSP), Mean Pulmonary Arterial Pressure (mPAP) | Reduction in RVSP and mPAP. |
Phase 3: Toxicology and Safety Pharmacology
| Experiment | Animal Model | Key Parameters Measured | Potential Toxicities of Concern |
| Acute Toxicity Study | Mice or Rats | LD50, clinical signs of toxicity, gross pathology. | Severe hypotension, lethargy, respiratory distress.[1] |
| Cardiovascular Safety | Anesthetized Rats | Blood pressure, heart rate, ECG parameters. | Precipitous drop in blood pressure.[1][2] |
| Hepatotoxicity Assessment | Rats (repeated dose study) | Serum levels of ALT, AST, ALP; liver histopathology. | Elevated liver enzymes, signs of liver damage.[1] |
| Carcinogenicity Assessment | Long-term rodent bioassay | Tumor incidence and latency. | Potential for increased tumor formation due to nitrosamine moiety.[1][2] |
Experimental Protocols
Protocol 4.1: Assessment of Erectile Function in Rats
This protocol is designed to measure the effect of this compound on erectile response by measuring intracavernosal pressure (ICP) following cavernous nerve stimulation.
Caption: Workflow for assessing erectile function in rats.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine). Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the pelvic ganglion and cavernous nerve.
-
Isolate the carotid artery and insert a catheter connected to a pressure transducer to measure Mean Arterial Pressure (MAP).
-
Insert a 23-gauge needle into the crus of the penis, connected to another pressure transducer, to measure Intracavernosal Pressure (ICP).[8]
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal, or intravenous).
-
Nerve Stimulation: After a suitable absorption period, stimulate the cavernous nerve using a bipolar electrode with defined parameters (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).
-
Data Recording and Analysis: Record MAP and ICP continuously. The primary endpoint is the ratio of the maximal ICP to the MAP during nerve stimulation.
Protocol 4.2: Cardiovascular Safety Assessment in Anesthetized Rats
This protocol is designed to evaluate the acute effects of this compound on systemic blood pressure and heart rate.
Caption: Workflow for cardiovascular safety assessment in rats.
Methodology:
-
Animal Preparation: Anesthetize normotensive Wistar or Spontaneously Hypertensive Rats (SHR).
-
Instrumentation:
-
Cannulate the femoral or carotid artery to continuously monitor arterial blood pressure.[7]
-
Cannulate the femoral vein for intravenous administration of test compounds.
-
-
Baseline Measurement: After a stabilization period, record baseline blood pressure and heart rate for at least 30 minutes.
-
Drug Administration: Administer escalating doses of this compound intravenously.
-
Data Analysis: Measure the peak change in blood pressure and heart rate from baseline at each dose level. A significant drop in blood pressure would be a critical finding.
Protocol 4.3: In Vitro Aortic Ring Relaxation Assay
This protocol assesses the vasodilatory effect of this compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Contraction: Pre-contract the rings with phenylephrine to induce a stable tonic contraction.
-
Cumulative Concentration-Response: Add this compound in a cumulative manner to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC50 value. The experiment should be run in parallel on endothelium-intact and endothelium-denuded rings to differentiate between endothelium-dependent and -independent effects.[7]
Safety and Ethical Considerations
Given the known risks associated with nitrosamines and the potent synergistic hypotensive effects, all studies involving this compound must be conducted with stringent safety protocols.[1][2]
-
Handling: this compound should be handled as a potentially carcinogenic compound. Appropriate personal protective equipment (PPE) is mandatory.
-
Animal Welfare: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Dosing should start at very low levels, and animals should be closely monitored for signs of distress, particularly severe hypotension.
-
Dose Selection: Initial doses should be significantly lower than those used for standard PDE5 inhibitors due to the synergistic effect with the NO donor component.
By following these detailed application notes and protocols, researchers can systematically evaluate the therapeutic potential and the significant safety risks of this compound in relevant animal models.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of a novel, potent and selective phosphodiesterase 5 inhibitor, DMPPO: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Nitroso-prodenafil and its Analogues in Complex Matrices
Introduction
"Nitroso-prodenafil" is an unapproved analogue of a phosphodiesterase type 5 (PDE-5) inhibitor, initially identified in dietary supplements marketed for sexual enhancement. Subsequent structural analysis has revealed that this compound is more accurately described as a nitro derivative, specifically nitropromethisosildenafil.[1] The presence of such unauthorized substances in complex matrices like herbal supplements or biological fluids poses a significant health risk due to their potent pharmacological activity and potential carcinogenicity associated with nitrosamine-like structures.[2]
This application note provides a detailed protocol for the sample preparation and analysis of "this compound" (referred to hereafter by its corrected structural understanding as nitropromethisosildenafil) from complex matrices such as dietary supplements and biological samples (e.g., plasma, urine). The methodologies described herein are based on established techniques for the analysis of nitrosamine and other drug substance-related impurities, employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[3]
Analytical Approach
The core of the analytical strategy involves a robust sample preparation procedure to extract the analyte from the matrix and remove interfering substances, followed by highly sensitive detection using LC-MS/MS. Given the complexity of the matrices, a multi-step sample clean-up is often necessary to achieve the required limits of detection and quantification.
Workflow for Sample Preparation and Analysis
Caption: High-level workflow for the analysis of nitropromethisosildenafil.
Experimental Protocols
-
Solvents: Acetonitrile, Methanol, Dichloromethane, Ethyl acetate (all LC-MS grade)
-
Reagents: Formic acid (99%+), Ammonium formate, Ultrapure water
-
Standards: Nitropromethisosildenafil analytical standard (if available, otherwise a closely related and certified standard should be used for method development).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)
-
Filters: 0.22 µm PTFE syringe filters
3.2.1. Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)
This protocol is suitable for cleaning up complex biological matrices.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add 10 µL of an internal standard solution.
-
Add 2 mL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins (for plasma samples).
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
SPE Workflow Diagram
Caption: Detailed workflow for Solid-Phase Extraction (SPE).
3.2.2. Protocol 2: Liquid-Liquid Extraction (LLE) for Dietary Supplements
This protocol is effective for extracting the analyte from solid or semi-solid supplement matrices.
-
Sample Homogenization:
-
Weigh 100 mg of the homogenized dietary supplement powder or capsule content into a 15 mL centrifuge tube.
-
Add 10 µL of an internal standard solution.
-
-
Extraction:
-
Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the supernatant to a new tube.
-
Add 5 mL of dichloromethane, vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
-
Collection and Evaporation:
-
Carefully collect the lower organic layer (dichloromethane) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Quantitative Data
The following tables summarize the expected performance characteristics of the analytical methods. This data is representative and should be confirmed during method validation.
Table 1: Method Performance for Nitropromethisosildenafil in Plasma (SPE-LC-MS/MS)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Recovery (%) | 85 - 105 |
| Precision (%RSD) | < 15 |
Table 2: Method Performance for Nitropromethisosildenafil in Dietary Supplements (LLE-LC-MS/MS)
| Parameter | Result |
| Linearity Range (ng/mg) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mg) | 0.2 |
| Limit of Quantification (LOQ) (ng/mg) | 0.5 |
| Recovery (%) | 80 - 110 |
| Precision (%RSD) | < 10 |
Discussion
The choice between SPE and LLE will depend on the specific matrix and the required level of clean-up.[4] SPE is generally preferred for biological fluids due to its high efficiency in removing salts and proteins.[5] LLE is a robust technique for the initial extraction from solid samples like dietary supplements.
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. Method validation should be performed according to relevant guidelines to ensure the reliability of the results.
Conclusion
The described SPE-LC-MS/MS and LLE-LC-MS/MS methods provide sensitive and selective approaches for the determination of nitropromethisosildenafil ("this compound") in complex matrices. These protocols can be adapted for the analysis of other related unapproved drug analogues in similar samples, aiding in regulatory surveillance and public health protection.
References
- 1. A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for Screening "Nitroso-prodenafil" Analogues
Introduction
"Nitroso-prodenafil" is a nitrosated prodrug of aildenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.[1][2][3] It has been identified as an undeclared ingredient in herbal dietary supplements marketed for sexual enhancement.[2] The presence of the nitrosamine moiety is a significant health concern, as nitrosamines are classified as probable human carcinogens.[2][4] Furthermore, this compound acts as a prodrug, releasing both the PDE5 inhibitor aildenafil and nitric oxide (NO), which can lead to synergistic and potentially dangerous hypotensive effects.[3] This dual action mimics the contraindicated combination of PDE5 inhibitors with NO donors.[3] Given the potential for harm, robust screening methods are essential to detect this compound and its analogues in pharmaceutical products and dietary supplements.
These application notes provide a comprehensive protocol for the screening and quantification of this compound and a panel of its potential analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for detecting trace-level impurities.[5][6][7]
Target Analytes
A critical aspect of a successful screening method is the inclusion of relevant analogues. Based on the structure of this compound and common variations seen in other sildenafil analogues, the following compounds should be included in the screening method.
| Compound Name | Structure | Key Structural Variation |
| This compound | Core Structure | N/A |
| Nitroso-desmethyl-prodenafil | Demethylation of the piperazine ring | Removal of a methyl group from the piperazine moiety, a common metabolic pathway. |
| Nitroso-hydroxyethyl-prodenafil | Hydroxylation of the N-ethyl group on the piperazine | Addition of a hydroxyl group, representing a potential metabolite. |
| This compound N-oxide | Oxidation of the piperazine nitrogen | A potential degradation product or metabolite. |
| Nitroso-homoprodenafil | Propyl group on the pyrazole replaced with a butyl group | Variation in the alkyl chain, a common modification in analogue synthesis. |
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.
1. Sample Preparation
The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while minimizing interferences.
-
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
0.45 µm PTFE syringe filters
-
Vortex mixer
-
Centrifuge
-
-
Procedure for Dietary Supplements (Capsules/Tablets):
-
Accurately weigh the contents of a representative number of capsules or ground tablets to obtain a homogenized powder.
-
Weigh 100 mg of the homogenized powder into a 10 mL volumetric flask.
-
Add 8 mL of methanol and vortex for 5 minutes to facilitate extraction.
-
Sonicate for 15 minutes.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
Dilute the filtered extract 1:10 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
-
2. LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for the detection of trace-level nitrosamines.[5][7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions:
The following table outlines the precursor and product ions for the target analytes. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 631.3 | 585.3 | 283.1 | 25 |
| Nitroso-desmethyl-prodenafil | 617.3 | 571.3 | 269.1 | 25 |
| Nitroso-hydroxyethyl-prodenafil | 647.3 | 601.3 | 299.1 | 25 |
| This compound N-oxide | 647.3 | 601.3 | 283.1 | 27 |
| Nitroso-homoprodenafil | 645.3 | 599.3 | 297.1 | 25 |
Data Presentation
The results of the screening should be presented in a clear and concise manner to allow for easy interpretation.
Table 1: Quantitative Results of "this compound" and Analogues Screening
| Sample ID | This compound (ng/g) | Nitroso-desmethyl-prodenafil (ng/g) | Nitroso-hydroxyethyl-prodenafil (ng/g) | This compound N-oxide (ng/g) | Nitroso-homoprodenafil (ng/g) |
| Sample 1 | 125.6 | < LOQ | < LOQ | 15.2 | < LOQ |
| Sample 2 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
| Sample 3 | 88.4 | 12.1 | < LOQ | < LOQ | < LOQ |
| LOQ | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| LOD | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 |
LOQ: Limit of Quantitation; LOD: Limit of Detection
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the screening of this compound analogues.
Signaling Pathway
Prodenafil, the active metabolite of this compound, is a PDE5 inhibitor. Its mechanism of action involves the nitric oxide (NO) signaling pathway.
Caption: The NO/cGMP signaling pathway and the inhibitory action of Prodenafil.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitroso-prodenafil in Pharmacological and Analytical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Nitroso-prodenafil is an unapproved, synthetic drug analogue and a suspected carcinogen. It is not intended for human or animal consumption. The information provided herein is for analytical and forensic research purposes only. Extreme caution should be exercised when handling this compound.
Introduction
This compound is a synthetic analogue of sildenafil and a prodrug of aildenafil, another sildenafil analogue. It has been identified as an adulterant in dietary supplements marketed for sexual enhancement.[1][2][3] Structurally, it is a derivative of aildenafil containing a nitrosamine moiety. This compound is of interest to regulatory bodies and forensic laboratories for the detection of undeclared ingredients in consumer products. It is also a subject of study in toxicology due to its potential for adverse health effects.
Pharmacological Profile
Mechanism of Action (Presumed): this compound is believed to exert its effects through a dual mechanism of action:
-
Phosphodiesterase Type 5 (PDE-5) Inhibition: Upon hydrolysis in the body, this compound is converted to aildenafil.[1] Aildenafil, like sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE-5), an enzyme primarily found in the corpus cavernosum of the penis. Inhibition of PDE-5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation, vasodilation, and penile erection.
-
Nitric Oxide (NO) Donation: The nitrosamine group in the this compound molecule is a potential nitric oxide (NO) donor.[1][4] NO is a key signaling molecule that activates guanylate cyclase, which in turn produces cGMP. This pathway also contributes to vasodilation.
The simultaneous action as a PDE-5 inhibitor and an NO donor can lead to a synergistic effect on vasodilation, which can result in a dangerous drop in blood pressure.[1][4]
Health Risks:
-
Hypotension: The combined vasodilatory effects of PDE-5 inhibition and NO donation can cause a severe and potentially fatal drop in blood pressure.[1][4]
-
Carcinogenicity: Nitrosamines are a class of compounds that are known to be carcinogenic.[1][2]
Physicochemical and Analytical Data
The following table summarizes key data for this compound, which is crucial for its identification and quantification in analytical settings.
| Parameter | Value | Reference |
| Chemical Formula | C₂₇H₃₅N₉O₅S₂ | [5] |
| Molecular Weight | 629.2203 g/mol | [5] |
| CAS Number | 1266755-08-1 | [6][7] |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 630, [M+Na]⁺ at m/z 652 | [5] |
| Key MS/MS Fragments | m/z 241, 301 | [5] |
Signaling Pathway
Caption: Presumed dual-action signaling pathway of this compound.
Experimental Protocols
The following protocol describes a general method for the detection and identification of this compound in a suspected dietary supplement using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To identify the presence of this compound in a solid sample (e.g., capsule powder, tablet).
Materials:
-
Reference standard of this compound
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Acetonitrile with 0.1% formic acid (HPLC grade)
-
Sample of suspected dietary supplement
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) detector (e.g., Triple Quadrupole or Time-of-Flight)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Sample Preparation:
-
Empty the contents of one capsule or crush one tablet of the dietary supplement.
-
Accurately weigh 100 mg of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ of this compound at m/z 630.
-
Fragmentation (for confirmation): Perform MS/MS on the parent ion (m/z 630) and look for characteristic fragment ions (e.g., m/z 241, 301).
-
-
-
Data Analysis:
-
Analyze the chromatograms of the standard and the sample.
-
Confirm the presence of this compound in the sample by comparing the retention time and the mass spectrum (including fragment ions) with those of the reference standard.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Nutraceuticals: Therapy Support and Formulation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. rivm.nl [rivm.nl]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. This compound - CAS - 1266755-08-1 | Axios Research [axios-research.com]
- 7. usp.org [usp.org]
Application Notes and Protocols for "Nitroso-prodenafil" as a Research Tool for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroso-prodenafil is a synthetic compound identified as a prodrug of the phosphodiesterase type 5 (PDE5) inhibitor, aildenafil.[1][2] Initially discovered in herbal aphrodisiac products, its unique structure was designed to release both a PDE5 inhibitor and nitric oxide (NO), two agents with synergistic effects on vasodilation.[1][3][4] However, the initially proposed nitrosated structure was later revised to be an azathioprine/aildenafil hybrid, leading to the alternative name 'mutaprodenafil'.[2] Despite this structural reassessment, the compound is still often referred to as this compound in existing literature.[2]
This document provides detailed application notes and protocols for the use of this compound as a research tool to study PDE5 inhibition. Given its nature as a prodrug, experimental design must account for its conversion to the active PDE5 inhibitor, aildenafil, and its potential to release nitric oxide.
Caution: this compound and its analogues have been associated with significant health risks, including the potential for a dangerous drop in blood pressure when combined with other nitrates, and potential mutagenicity due to its structural similarity to azathioprine.[1][2][3][5] It should be handled with appropriate safety precautions in a research setting.
Mechanism of Action
This compound functions as a prodrug that, upon hydrolysis, releases the active PDE5 inhibitor, aildenafil.[1][6] PDE5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[7][8][9] By inhibiting PDE5, aildenafil prevents the degradation of cGMP, leading to its accumulation.[10][11] Elevated cGMP levels in smooth muscle cells result in vasodilation.[5][7] The dual-action potential of this compound, releasing both a PDE5 inhibitor and a nitric oxide donor, makes it a compound of interest for studying synergistic effects in the NO/cGMP pathway.[1][4]
Figure 1: Simplified cGMP signaling pathway showing the points of action for this compound's metabolites.
Quantitative Data: Comparative PDE5 Inhibition
| Compound | PDE5 IC50 (nM) | Selectivity Notes |
| Sildenafil | 3.7 | Low activity against PDE6; Very low activity against PDE1.[9] |
| Tadalafil | 1.8 | Low activity against PDE11; Very low activity against PDE6.[9] |
| Vardenafil | 0.091 | Low activity against PDE6; Very low activity against PDE1.[9] |
| Avanafil | 5.2 | Highly selective for PDE5.[9] |
| Aildenafil | Data not available in cited literature | Expected to be a potent PDE5 inhibitor similar to sildenafil. |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for studying this compound.
Protocol 1: In Vitro PDE5 Inhibition Assay (Colorimetric)
This protocol is adapted from methods designed to screen for PDE5 inhibitors by measuring the inorganic phosphate (Pi) produced from the hydrolysis of cGMP.[4]
Objective: To determine the IC50 of aildenafil (released from this compound) for PDE5.
Materials:
-
This compound
-
Recombinant human PDE5A1
-
cGMP (substrate)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Malachite Green (MLG) reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Workflow Diagram:
Figure 2: Experimental workflow for the in vitro colorimetric PDE5 inhibition assay.
Procedure:
-
Prodrug Hydrolysis: Before the assay, this compound must be hydrolyzed to aildenafil. This can be achieved by incubating the compound in a suitable buffer (e.g., phosphate buffer at pH 7.4) or in the presence of esterases to simulate physiological conditions. The efficiency of hydrolysis should be monitored by an appropriate analytical method like HPLC.
-
Assay Preparation: In a 96-well plate, add the reaction buffer, varying concentrations of the hydrolyzed this compound (now containing aildenafil), and the PDE5 enzyme. Include control wells with no inhibitor (maximum activity) and no enzyme (background).
-
Reaction Initiation: Start the reaction by adding cGMP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
GMP to Pi Conversion: Add CIAP to the wells to hydrolyze the GMP produced by PDE5 into guanosine and inorganic phosphate (Pi). Incubate again at 37°C.
-
Detection: Add the Malachite Green reagent to all wells. This reagent will form a colored complex with the free phosphate.
-
Measurement: Read the absorbance at approximately 630 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of PDE5 inhibition for each concentration of aildenafil compared to the maximum activity control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide Release (Griess Assay)
This protocol measures the release of NO from this compound by quantifying its stable breakdown product, nitrite, in an aqueous solution.[12][13][14]
Objective: To quantify the amount of nitric oxide released from this compound over time.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in PBS (pH 7.4).
-
Incubation: Incubate the this compound solution at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots of the solution.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in PBS.
-
Griess Reaction: In a 96-well plate, add the collected aliquots and the nitrite standards to separate wells. Add the Griess reagent to all wells.
-
Incubation: Allow the plate to incubate at room temperature for 15-30 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at approximately 540 nm.
-
Data Analysis: Subtract the absorbance of the blank (PBS + Griess reagent) from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the equation from the standard curve to calculate the concentration of nitrite in the samples at each time point, which corresponds to the amount of NO released.
Logical Relationships and Considerations
The use of this compound as a research tool requires careful consideration of its properties as a prodrug and a potential NO donor.
Figure 3: Logical relationship of this compound's activation and downstream effects.
Key Considerations for Researchers:
-
Prodrug Activation: The rate and extent of this compound's conversion to aildenafil can vary depending on the experimental system (in vitro vs. in vivo) and the presence of necessary enzymes. This conversion is a critical step that must be accounted for in data interpretation.
-
NO Release: The original hypothesis of NO release should be experimentally verified for the specific batch of the compound being used, as the revised 'mutaprodenafil' structure may alter this property.
-
Selectivity: The active metabolite, aildenafil, should be profiled against other PDE isoforms to determine its selectivity and potential off-target effects.
-
Safety: Due to the potential for mutagenicity and severe hypotensive effects, appropriate handling procedures and risk assessments are mandatory.
By utilizing the protocols and considerations outlined in these notes, researchers can effectively employ this compound as a tool to investigate the complex interplay between PDE5 inhibition and nitric oxide signaling.
References
- 1. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Prodrugs as Drug Candidates for the Treatment of Ischemic Disorders: Insights into NO-releasing prodrugs biotransformation and hemoglobin-NO biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Nitroso-prodenafil in Nitric Oxide Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Nitroso-prodenafil is a synthetic designer drug and is not approved for human consumption or for use as a therapeutic agent. It has been identified in adulterated "herbal" supplements and carries significant health risks, including the potential for a severe drop in blood pressure and carcinogenicity due to its nitrosamine structure.[1][2] These application notes are intended for research purposes only, providing a hypothetical framework for utilizing its unique properties to study nitric oxide signaling in a controlled laboratory setting. Appropriate safety precautions and ethical considerations are paramount when handling this compound.
Introduction to this compound
This compound is a novel nitrosated analogue of sildenafil, functioning as a prodrug with a unique dual mechanism of action.[1][2] Upon metabolic breakdown, it releases two bioactive molecules:
-
Aildenafil: A phosphodiesterase type 5 (PDE5) inhibitor, structurally related to sildenafil (Viagra).[1]
-
Nitric Oxide (NO): A critical signaling molecule in numerous physiological processes.[1][2]
This dual-action makes this compound a potentially powerful tool for investigating the synergistic effects of simultaneous NO donation and PDE5 inhibition on the nitric oxide signaling pathway.
Mechanism of Action
The nitric oxide signaling pathway plays a crucial role in vasodilation, neurotransmission, and immune response. The pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO then diffuses into target cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.[3]
The action of cGMP is terminated by its degradation by phosphodiesterases (PDEs), with PDE5 being a key enzyme in this process in various tissues.[4][5]
This compound's two breakdown products intervene at two distinct points in this pathway:
-
Nitric Oxide: Directly stimulates sGC, increasing the production of cGMP.
-
Aildenafil: Inhibits PDE5, preventing the degradation of cGMP.
This synergistic action leads to a significant and sustained elevation of intracellular cGMP levels, amplifying the downstream signaling cascade.
Dual-action mechanism of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound based on available data.
| Parameter | Value | Reference |
| Molar Mass | 630.78 g/mol | [1] |
| Composition per 108 mg | 84 mg Aildenafil, 5.1 mg Nitric Oxide | [1][6] |
| Action | Prodrug, NO Donor, PDE5 Inhibitor | [1][2] |
Hypothetical Research Applications
This compound's unique properties make it a candidate for studying the potentiation of NO signaling. Below are two detailed protocols for its hypothetical application in a research setting.
Application 1: Ex Vivo Assessment of Vasodilation in Aortic Rings
Objective: To investigate the synergistic effect of this compound on smooth muscle relaxation in isolated rat aortic rings compared to an NO donor or a PDE5 inhibitor alone.
Workflow for ex vivo vasodilation assay.
Experimental Protocol
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Aildenafil (as a control PDE5 inhibitor)
-
Sodium Nitroprusside (SNP, as a control NO donor)
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
2. Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in length.
3. Experimental Setup:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60 minutes, replacing the buffer every 15 minutes.
-
Verify the integrity of the endothelium by contracting the rings with PE (10⁻⁶ M) and then inducing relaxation with ACh (10⁻⁵ M). Rings showing >80% relaxation are considered endothelium-intact.
4. Vasodilation Assay:
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable contraction with PE (10⁻⁶ M).
-
Once a stable plateau is reached, add cumulative concentrations of the test compounds to different organ baths:
-
Group 1: Vehicle (DMSO)
-
Group 2: Sodium Nitroprusside (10⁻⁹ to 10⁻⁵ M)
-
Group 3: Aildenafil (10⁻⁹ to 10⁻⁵ M)
-
Group 4: this compound (10⁻⁹ to 10⁻⁵ M)
-
-
Record the changes in isometric tension until a maximal response is achieved at each concentration.
5. Data Analysis:
-
Express the relaxation response as a percentage of the PE-induced contraction.
-
Plot concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.
Expected Data Presentation
| Treatment Group | EC₅₀ (M) | Maximum Relaxation (%) |
| Vehicle (DMSO) | - | ~0% |
| Sodium Nitroprusside (SNP) | e.g., 1.5 x 10⁻⁷ | e.g., 95 ± 5% |
| Aildenafil | e.g., > 10⁻⁵ | e.g., 15 ± 3% |
| This compound | e.g., 2.0 x 10⁻⁸ | e.g., 100 ± 2% |
Application 2: In Vitro Measurement of Intracellular cGMP Levels
Objective: To quantify the increase in intracellular cGMP levels in a smooth muscle cell line in response to this compound.
Workflow for in vitro cGMP measurement.
Experimental Protocol
1. Materials and Reagents:
-
Rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound, Aildenafil, Sodium Nitroprusside (SNP)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
-
Multi-well cell culture plates
2. Cell Culture and Treatment:
-
Seed RASMCs in a 24-well plate and grow to 80-90% confluence.
-
Wash the cells with PBS.
-
Treat the cells with the following compounds for 10 minutes at 37°C:
-
Group 1: Vehicle (DMSO)
-
Group 2: SNP (10 µM)
-
Group 3: Aildenafil (1 µM)
-
Group 4: Aildenafil (1 µM) for 10 min, then SNP (10 µM)
-
Group 5: this compound (1 µM)
-
3. Sample Preparation:
-
Aspirate the treatment medium.
-
Lyse the cells by adding 200 µL of 0.1 M HCl to each well and incubating for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for the cGMP assay.
4. cGMP Measurement:
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP conjugate for a limited number of antibody binding sites.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cGMP concentration in each sample based on a standard curve.
5. Data Normalization:
-
In a parallel plate, determine the protein concentration in each well to normalize the cGMP levels (e.g., pmol cGMP/mg protein).
Expected Data Presentation
| Treatment Group | Intracellular cGMP (pmol/mg protein) |
| Vehicle | e.g., 5 ± 1 |
| SNP (10 µM) | e.g., 50 ± 8 |
| Aildenafil (1 µM) | e.g., 10 ± 2 |
| Aildenafil + SNP | e.g., 250 ± 30 |
| This compound (1 µM) | e.g., 300 ± 40 |
References
Troubleshooting & Optimization
Troubleshooting "Nitroso-prodenafil" synthesis impurities
Technical Support Center: Nitroso-prodenafil Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of this compound and related compounds. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Sildenafil?
A1: this compound is an unapproved sildenafil analogue. It is a prodrug of aildenafil, which is another analogue of sildenafil (the active ingredient in Viagra).[1][2] Structurally, it combines aildenafil with a nitrosamine moiety, which may act as a nitric oxide (NO) donor.[1][3] This combination is a significant safety concern, as co-administration of PDE-5 inhibitors and NO donors can lead to a dangerous drop in blood pressure.[2][4] Furthermore, many nitrosamines are known carcinogens.[2]
Q2: What are the common process-related impurities I might encounter during the synthesis of sildenafil analogues like aildenafil?
A2: During the process development of sildenafil, several potential impurities have been identified, which are also relevant for the synthesis of its analogues. These impurities typically range from 0.01% to 0.15% as detected by HPLC.[5] Common classes of impurities include:
-
Desmethyl Sildenafil: Lacks the N-methyl group on the piperazine ring.[5]
-
Sulfonic Acid Derivatives: Resulting from the hydrolysis of the chlorosulfonyl intermediate.[5][6]
-
Dimer Impurities: Formed by the reaction of two sildenafil molecules.[5][6]
-
N-Oxide Impurities: Oxidation of the nitrogen atom on the N-methyl piperazine moiety.[5][6]
-
Unreacted Intermediates: Such as the chlorosulfonyl compound or aminopyrazole precursors.[7][8]
Q3: My HPLC chromatogram shows an unexpected peak. What is the general approach to identify it?
A3: A systematic approach is crucial for identifying unknown peaks in your chromatogram. The goal is to isolate and characterize the impurity to understand its origin and control its formation. Modern analytical techniques are essential for this process.[9][10][11] A general workflow involves detection, isolation, and characterization using a combination of chromatographic and spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rivm.nl [rivm.nl]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Analysis of Nitroso-prodenafil (Nitropromethisosildenafil) by LC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of "Nitroso-prodenafil," which has been identified as nitropromethisosildenafil.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is the nomenclature important for LC-MS analysis?
A1: Initial reports referred to this compound as "this compound." However, further structural analysis has revealed it to be nitropromethisosildenafil. This distinction is critical for LC-MS analysis as the molecular weight and elemental composition are different, which directly impacts the precursor ion selection for MS/MS analysis.
Q2: What are the expected precursor and product ions for nitropromethisosildenafil in positive ion mode ESI-MS/MS?
A2: While specific experimental data for nitropromethisosildenafil is limited, we can predict the likely precursor and product ions based on its structure and the known fragmentation of similar compounds like sildenafil. The protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely occur at the piperazine ring and the sulfonamide group.
Q3: Which type of HPLC column is recommended for the separation of nitropromethisosildenafil?
A3: A reversed-phase C18 or Biphenyl column is recommended for the chromatographic separation.[1] These columns provide good retention and peak shape for sildenafil and its analogues. A Biphenyl column may offer alternative selectivity through pi-pi interactions.
Q4: What mobile phase composition is typically used for the analysis of sildenafil analogues?
A4: A common mobile phase consists of a gradient of acetonitrile and water. Additives such as 0.1% formic acid or 10 mM ammonium acetate are often used to improve peak shape and ionization efficiency.[1][2]
Q5: How can I improve the sensitivity of my LC-MS method for this compound?
A5: To enhance sensitivity, ensure optimal ionization by fine-tuning the ion source parameters (e.g., capillary voltage, gas flow, and temperature). Use of a sensitive mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is crucial. Additionally, proper sample preparation to minimize matrix effects will improve signal-to-noise.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Incompatible injection solvent.- Column overload. | - Add a small amount of formic acid or ammonium formate to the mobile phase to improve peak symmetry.- Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Low Signal Intensity | - Suboptimal ionization source parameters.- Matrix suppression.- Incorrect MRM transitions. | - Optimize ion source settings (e.g., spray voltage, gas flows, temperature).- Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Perform a product ion scan to confirm the major fragment ions and optimize collision energy. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation or contamination.- Fluctuations in column temperature. | - Prepare fresh mobile phase daily.- Flush the column with a strong solvent or replace it if necessary.- Use a column oven to maintain a stable temperature. |
| High Background Noise | - Contaminated mobile phase or LC system.- Presence of interfering compounds in the sample matrix. | - Use high-purity LC-MS grade solvents and additives.- Clean the ion source and transfer optics.- Employ a more selective sample preparation method. |
| Carryover | - Adsorption of the analyte onto surfaces in the injector or column. | - Use a stronger needle wash solvent.- Inject a blank solvent after high-concentration samples. |
Experimental Protocols
Sample Preparation (from a biological matrix)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., sildenafil-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Method Parameters
The following are starting parameters based on methods for sildenafil and its analogues.[1][2][3] Optimization for nitropromethisosildenafil is recommended.
LC Parameters
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes typical LC-MS/MS parameters for sildenafil and its major metabolite, N-desmethyl sildenafil, which can be used as a starting point for method development for nitropromethisosildenafil.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Sildenafil | 475.2 | 283.4 | 25-35 | [1] |
| N-desmethyl sildenafil | 461.3 | 283.4 | 25-35 | [1] |
| Sildenafil-d8 (IS) | 483.4 | 283.4 | 25-35 | [1] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
Sildenafil Metabolic Pathway
As a close analogue, the metabolic pathway of sildenafil provides insight into the potential biotransformation of nitropromethisosildenafil. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[4][5][6]
Caption: The primary metabolic pathway of sildenafil.
References
- 1. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Nitroso-prodenafil Degradation and Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nitroso-prodenafil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound degradation.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing rapid degradation of my this compound standard even before starting my experiment? | This compound is known to be an unstable compound.[1] It can undergo hydrolysis, especially in the presence of moisture. The solvent used for reconstitution may also play a role. | - Store the solid compound in a desiccator at a low temperature. - Prepare solutions fresh before each experiment. - Use anhydrous solvents for reconstitution if possible and evaluate the stability of the stock solution over a short period. |
| I am seeing the formation of Aildenafil in my control samples. What is happening? | This compound is a prodrug of Aildenafil, and its primary degradation pathway is hydrolysis to Aildenafil.[1][2] This can occur in aqueous solutions or upon exposure to acidic or basic conditions. | - Ensure your control samples are prepared in a non-reactive, anhydrous solvent if the goal is to have a stable standard. - If using aqueous buffers, expect some level of conversion to Aildenafil and account for this in your analysis. - Analyze control samples immediately after preparation to establish a baseline. |
| My chromatographic peak for this compound is broad or shows tailing. How can I improve it? | This can be due to on-column degradation, secondary interactions with the stationary phase, or suboptimal mobile phase conditions. | - Use a high-quality, well-maintained HPLC column. - Adjust the mobile phase pH to improve peak shape. - Consider a faster gradient elution to minimize the time the analyte spends on the column. - Ensure the mobile phase is compatible with the analyte's chemical properties. |
| I am not getting good separation between this compound and its degradation products. What should I do? | The chromatographic method may not be optimized for resolving these specific compounds. | - Modify the gradient profile of your HPLC method. - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl). - Adjust the mobile phase composition and pH. A combination of acetonitrile and an aqueous buffer is often used for sildenafil analogues.[3][4] |
| Why are my mass spectrometry results for degradation products inconsistent? | In-source fragmentation or the formation of multiple adducts can lead to complex and variable mass spectra. The degradation process itself might yield a complex mixture of products. | - Optimize the MS source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation. - Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to help in formula determination.[1] - Employ tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns for structural elucidation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most prominently reported degradation pathway for this compound is hydrolysis.[1][2] Being a prodrug, it is designed to convert to its active form, Aildenafil, through this process.[1][2] Like other sildenafil analogues, it is also expected to be susceptible to degradation under oxidative and photolytic conditions.[3][5]
Q2: What are the main degradation products of this compound?
A2: The primary and intended degradation product of this compound is Aildenafil.[1][2] Under forced degradation conditions, such as strong acid, base, or oxidation, other degradation products may form, similar to what is observed with sildenafil.[3][6] Photodegradation may lead to the breakdown of the piperazine ring.[5]
Q3: What analytical techniques are recommended for studying this compound degradation?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection is suitable for separation and quantification.[7] For structural identification of degradation products, mass spectrometry (LC-MS, LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for the definitive structural elucidation of this compound and its analogues.[1]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study should expose this compound to various stress conditions to understand its stability profile. These conditions typically include:
-
Acidic Hydrolysis: e.g., 1M HCl at an elevated temperature.[3]
-
Basic Hydrolysis: e.g., 0.01M NaOH at room temperature.[3]
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Heating the solid or a solution at a high temperature.
-
Photodegradation: Exposing a solution to UV light.
The extent of degradation should be monitored by a stability-indicating analytical method, typically HPLC.
Quantitative Data Summary
The following table summarizes the typical stability of sildenafil and its analogues under various forced degradation conditions, which can be used as a general guideline for this compound.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Sildenafil Analogues | Reference(s) |
| Acid Hydrolysis | 1 M HCl, 50°C, 24 hours | Partial to significant degradation | [3] |
| Alkaline Hydrolysis | 0.01 M NaOH, Room Temp, 6 hours | Partial to significant degradation | [3] |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 10 hours | Significant to complete degradation | [3][6] |
| Thermal Degradation | 120°C, 48 hours (solid state) | Generally stable | [6] |
| Photodegradation | UV irradiation, 48 hours (solid state) | Generally stable in solid form, degrades in solution | [5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Keep the mixture in a water bath at 50°C. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 2 M NaOH before dilution and analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.02 M NaOH. Keep the mixture at room temperature. Withdraw and neutralize samples with 0.02 M HCl at specified time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% (v/v) hydrogen peroxide. Keep the mixture at room temperature and protected from light. Withdraw samples at various time intervals.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and heat it in an oven at a set temperature (e.g., 100°C) for a specified duration. Also, prepare a solution and expose it to heat.
-
Photodegradation: Prepare a solution of this compound and expose it to a UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.
-
Sample Analysis: For all conditions, dilute the stressed samples with the mobile phase to a suitable concentration and analyze using a validated, stability-indicating HPLC method.
Protocol 2: HPLC-MS Analysis of Degradation Products
-
Chromatographic System: Utilize a UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common choice.[3]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid or an aqueous triethylamine solution.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Develop a gradient program that allows for the separation of the parent drug from its degradation products (e.g., 5% to 95% B over 10 minutes).
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Full Scan Mode: Acquire data in full scan mode (e.g., m/z 100-1000) to detect all potential degradation products.
-
MS/MS Mode: Perform product ion scans on the parent ion (this compound) and any detected degradation products to obtain fragmentation patterns for structural elucidation.[3]
-
-
Data Analysis: Identify degradation products by comparing their retention times and mass spectra with reference standards (if available) or by interpreting the fragmentation patterns and accurate mass data.
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for degradation product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufmg.br [repositorio.ufmg.br]
- 4. researchgate.net [researchgate.net]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Overcoming matrix effects in "Nitroso-prodenafil" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Nitroso-prodenafil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it typically found?
This compound is a nitrosated prodrug of aildenafil, which is an unapproved analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[1][2][3] It has been identified as an illegal adulterant in dietary supplements and herbal products marketed for sexual performance enhancement.[1][4] These supplements often contain complex matrices, including various herbal extracts, proteins, and fats, which can interfere with accurate quantification.[5]
Q2: Why are matrix effects a significant concern for this compound quantification?
Matrix effects, which include ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of quantification methods, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS).[6][7][8] Endogenous components in the sample matrix can co-elute with this compound and interfere with its ionization, leading to unreliable results.[9] Given that this compound is often found in complex and variable matrices of dietary supplements, matrix effects are a critical challenge to overcome.
Q3: What are the general strategies to mitigate matrix effects in LC-MS analysis?
There are several strategies that can be employed to minimize or compensate for matrix effects:
-
Sample Preparation: Implementing effective sample cleanup procedures to remove interfering matrix components.[6][10]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.[11]
-
Instrumental Parameters: Adjusting mass spectrometry parameters to reduce the influence of interfering ions.
-
Calibration Strategies: Using calibration techniques that compensate for matrix effects, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard.[9]
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate extraction solvent | Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate) or solvent mixtures. | Improved extraction efficiency and higher recovery of this compound. |
| Suboptimal pH during extraction | Adjust the pH of the sample solution to ensure this compound is in a neutral form, enhancing its solubility in organic solvents. | Increased partitioning of the analyte into the organic phase during liquid-liquid extraction. |
| Inefficient protein precipitation | Evaluate different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) and their ratios to the sample. | More effective removal of proteins, a common source of matrix interference. |
| Analyte binding to sample containers | Use low-binding microcentrifuge tubes and pipette tips. | Reduced loss of this compound due to adsorption. |
Issue 2: Significant ion suppression or enhancement observed in the mass spectrometer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of matrix components | Optimize the LC gradient profile, change the stationary phase of the column, or use a column with a different chemistry to improve separation.[11] | Chromatographic separation of this compound from interfering compounds, leading to a more stable and accurate signal. |
| High concentration of phospholipids | Incorporate a phospholipid removal step in the sample preparation, such as using specialized SPE cartridges or plates. | Reduction of a major source of ion suppression in biological and complex matrices. |
| Insufficient sample cleanup | Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation. | Cleaner sample extract with fewer matrix components being introduced into the MS system. |
| Matrix effects from the mobile phase | Evaluate the effect of different mobile phase additives and their concentrations on the signal intensity. | Enhanced ionization efficiency and reduced signal suppression. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for developing an SPE method for the extraction of this compound from a complex matrix.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Methodology:
-
Sample Pre-treatment: Homogenize the dietary supplement sample in a suitable buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with a stronger solvent (e.g., 40% methanol in water) to remove less polar interferences, while retaining this compound.
-
-
Elution: Elute this compound with a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effects
This protocol describes a post-extraction addition method to quantify the extent of matrix effects.
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. vdoc.pub [vdoc.pub]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. usp.org [usp.org]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
Technical Support Center: Synthesis of Nitroso-prodenafil Analogues
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in the laboratory synthesis of Nitroso-prodenafil and its analogues. The information is intended for experienced synthetic chemists. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Disclaimer
This compound is a synthetic designer drug and a sildenafil analogue.[1] The synthesis and handling of this and related compounds should only be undertaken by qualified professionals in a controlled laboratory setting. Nitrosamines are a class of compounds with potential carcinogenic and hepatotoxic effects, and appropriate safety precautions are imperative.[1][2] The structure of the compound initially identified as "this compound" has been a subject of scientific debate, with evidence suggesting it may be an azathioprine/aildenafil hybrid, also referred to as 'mutaprodenafil'.[1] Researchers should be aware of this structural ambiguity when undertaking synthesis and characterization.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound analogues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete nitrosation. 2. Degradation of the starting material or product. 3. Ineffective purification. | 1. Optimize the nitrosating agent (e.g., sodium nitrite/acid, nitric oxide gas). Ensure fresh reagents. 2. Control reaction temperature strictly. Low temperatures are often crucial for nitrosamine stability. 3. Employ flash column chromatography with a suitable solvent system. Consider alternative purification methods like preparative HPLC. |
| Multiple Unidentified Byproducts | 1. Over-nitrosation or side reactions. 2. Presence of impurities in the starting material. 3. Reaction conditions are too harsh. | 1. Use a stoichiometric amount of the nitrosating agent. 2. Purify the starting aildenafil or prodenafil analogue before the nitrosation step. 3. Reduce reaction temperature and/or use a milder acid for in situ generation of nitrous acid. |
| Difficulty in Product Characterization | 1. Product instability. 2. Isomeric mixture. 3. Incorrect structural assignment. | 1. Analyze the product immediately after purification. Use techniques like LC-MS for rapid analysis. 2. Employ chiral chromatography if stereoisomers are possible. 3. Obtain high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC, HSQC) data to confirm the structure. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Moisture sensitivity. | 1. Use reagents from the same supplier and lot number if possible. 2. Carefully monitor and control temperature, reaction time, and stirring speed. 3. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for improving the yield of the nitrosation reaction?
A1: Temperature control is paramount. Nitrosation reactions are often exothermic, and the resulting N-nitrosamines can be thermally unstable. Maintaining a low and consistent temperature (e.g., 0-5 °C) throughout the reaction and workup is crucial to prevent degradation and improve yield.
Q2: How can I minimize the formation of carcinogenic byproducts?
A2: Careful control of stoichiometry is key. Using a slight excess of the amine starting material relative to the nitrosating agent can help ensure that all of the nitrosating agent is consumed, reducing the potential for carryover and side reactions. Additionally, a thorough purification process is essential to remove any unreacted nitrosating agents or related impurities.
Q3: What are the best practices for handling and storing this compound?
A3: Due to the potential toxicity of nitrosamines, always handle the compound in a certified chemical fume hood with appropriate PPE, including gloves, a lab coat, and safety glasses. For storage, it is advisable to keep the compound in a tightly sealed container at low temperatures (e.g., -20 °C) and protected from light to minimize degradation.
Q4: Can I use alternative nitrosating agents?
A4: While the traditional method involves the in-situ generation of nitrous acid from sodium nitrite and a mineral acid, other reagents can be used.[3] For instance, direct reaction with nitric oxide (NO) gas under pressure is a potential alternative that may offer higher yields and simpler purification.[3] However, this method requires specialized equipment and safety precautions for handling a toxic gas. Other options include organic nitrites like tert-butyl nitrite. The choice of agent will depend on the specific substrate and available laboratory facilities.
Q5: How do I confirm the successful synthesis and structure of my target compound?
A5: A combination of analytical techniques is necessary.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and assess its purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-N=O stretch of the nitrosamine.
Experimental Protocols
General Protocol for the Synthesis of a this compound Analogue
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aildenafil or a suitable secondary amine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Dichloromethane (DCM) or another suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the aildenafil precursor (1 equivalent) in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of the acid (e.g., 1M HCl) to the reaction mixture while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified this compound analogue.
-
Characterize the final product using appropriate analytical techniques (LC-MS, HRMS, NMR, IR).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound analogues.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Nitroso-prodenafil Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Nitroso-prodenafil analytical standards. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic designer drug identified as a nitrosated prodrug of aildenafil, a sildenafil analogue. Structurally, it combines a phosphodiesterase type 5 (PDE5) inhibitor moiety (aildenafil) with a nitrosamine group. The stability of this compound is a significant concern due to the inherent instability of the N-nitroso group, which is susceptible to degradation under various conditions, including light, heat, and non-neutral pH. Furthermore, nitrosamines as a class of compounds are recognized as potentially carcinogenic, making the control and monitoring of their presence and degradation crucial.
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound and the known behavior of related compounds, the primary degradation pathways are expected to be:
-
Hydrolysis: The N-nitroso group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This pathway would likely lead to the cleavage of the nitroso group, releasing nitric oxide and the parent amine, aildenafil. A hydrolysis experiment has already shown that this compound acts as a prodrug of aildenafil, supporting this degradation route.
-
Photodegradation: N-nitrosamines are generally sensitive to light, particularly UV radiation. Exposure to light can lead to the cleavage of the N-NO bond.
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the N-nitroso group.
-
Oxidative Degradation: While the nitrosamine group itself is a key point of instability, the aildenafil portion of the molecule, similar to sildenafil, may be susceptible to oxidative degradation.
Q3: How should I store my this compound analytical standard to ensure its stability?
To minimize degradation, this compound analytical standards should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light at all times by using amber vials or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidative degradation.
-
pH: When preparing solutions, use a neutral pH buffer if possible and analyze the solution promptly. Avoid strongly acidic or basic conditions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
Given the potential for multiple degradation products, a stability-indicating analytical method is crucial. The most suitable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for the analysis of nitrosamines due to its high sensitivity and selectivity. It can effectively separate the parent compound from its degradation products and provide mass information for their identification.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While less sensitive than LC-MS, HPLC-UV can be a robust method for routine analysis if properly validated. A photodiode array (PDA) detector can help in assessing peak purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low purity or unexpected peaks observed in a new analytical standard. | Degradation during shipping or improper initial storage. | 1. Contact the supplier immediately to report the issue and request a certificate of analysis for the specific batch. 2. Review your initial storage conditions to ensure they align with the supplier's recommendations. 3. Analyze the standard using a validated stability-indicating method (e.g., LC-MS) to identify the impurities. |
| Decreasing peak area of this compound over time in prepared solutions. | Solution instability due to hydrolysis, photodegradation, or thermal degradation. | 1. Prepare fresh solutions for each analysis. 2. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. 3. Evaluate the stability of the analyte in the chosen solvent and buffer system over the intended period of use. 4. Consider using an autosampler with temperature control. |
| Appearance of a new peak corresponding to the mass of aildenafil. | Hydrolysis of the N-nitroso group. | 1. This confirms the expected degradation pathway. 2. Ensure that the analytical method can adequately separate and quantify both this compound and aildenafil. 3. If quantification of this compound is critical, minimize exposure to non-neutral pH and analyze samples promptly after preparation. |
| Variable results between different analytical runs. | Inconsistent sample handling or exposure to light. | 1. Standardize all sample preparation steps. 2. Use amber vials and protect samples from ambient light throughout the preparation and analysis process. 3. Ensure consistent temperature control during the analytical run. |
Experimental Protocols
Forced Degradation Studies to Assess Stability
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. The following are general protocols that can be adapted for this compound.
Table 1: Summary of Forced Degradation Conditions
| Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room temperature or 40-60 °C for several hours | Hydrolysis of the N-nitroso group |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room temperature for several hours | Hydrolysis of the N-nitroso group |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for several hours | Oxidation of the aildenafil moiety |
| Thermal Degradation | Dry heat | 60-80 °C for 24-48 hours | Decomposition of the N-nitroso group |
| Photodegradation | UV light (e.g., 254 nm or 365 nm) or visible light | Expose solution in a photostability chamber | Photolytic cleavage of the N-NO bond |
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at the desired temperature.
-
Photodegradation: Transfer an aliquot of the stock solution to a quartz cuvette or a suitable transparent vial and expose it to a light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a validated stability-indicating LC-MS or HPLC-UV method.
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed dual-action mechanism of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Resolving co-eluting peaks in "Nitroso-prodenafil" chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Nitroso-prodenafil" and encountering challenges with co-eluting peaks in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
A1: this compound is a synthetic analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. It has been identified as an unapproved substance in some dietary supplements. Accurate chromatographic analysis is crucial for its identification, quantification, and to ensure the safety and quality of pharmaceutical products or to detect adulteration in supplements.
Q2: What are the common causes of co-eluting peaks in the analysis of this compound?
A2: Co-elution in the analysis of this compound can be caused by several factors:
-
Presence of structurally similar impurities or analogues: The synthesis of this compound can result in by-products with very similar chemical structures and polarities, leading to similar retention times.
-
Inadequate chromatographic conditions: A non-optimized mobile phase, stationary phase, or temperature can fail to provide sufficient selectivity to separate this compound from other compounds.
-
Matrix effects: Complex sample matrices, such as in dietary supplements, can introduce interfering compounds that co-elute with the analyte of interest.
Q3: How can I confirm if I have a co-eluting peak?
A3: Several indicators can suggest the presence of a co-eluting peak:
-
Asymmetrical peak shape: Look for peak fronting, tailing, or shoulders on your this compound peak.
-
Broader than expected peaks: If the peak width is significantly larger than for other well-separated peaks in the chromatogram, it may indicate multiple overlapping compounds.
-
Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak are a strong indication of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
Initial Assessment
Before making significant changes to your method, it's essential to systematically evaluate your current system and chromatogram.
Diagram of the Troubleshooting Workflow
"Nitroso-prodenafil" solubility problems and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nitroso-prodenafil. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Disclaimer
This compound is a synthetic designer drug and a nitrosated analogue of sildenafil. It acts as a prodrug, releasing the PDE5 inhibitor aildenafil and nitric oxide.[1][2] Due to its nature as an unapproved substance and the potential health risks associated with nitrosamines, including hepatotoxicity and carcinogenicity, researchers should handle this compound with extreme caution and adhere to all institutional safety protocols.[1][2]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my desired solvent.
When encountering solubility issues with this compound, a systematic approach can help identify a suitable solvent system. As a lipophilic molecule, its solubility in aqueous solutions is expected to be low.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
-
Primary Recommendation: High-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent starting points for creating concentrated stock solutions. Sildenafil citrate shows good solubility in these solvents.[3]
-
Secondary Recommendation: Alcohols such as ethanol and methanol can also be used, although the solubility may be lower than in DMSO or DMF. Pure sildenafil base is soluble in ethanol at approximately 5.2 mg/mL.[4]
Q2: I need to use an aqueous buffer for my experiment. How can I dissolve this compound in it?
Direct dissolution in aqueous buffers is challenging. A co-solvent strategy is recommended.
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Then, slowly add the aqueous buffer of choice to the organic solvent concentrate while vortexing.
For example, to prepare a solution of tadalafil, a similar PDE-5 inhibitor, it is first dissolved in DMF and then diluted with PBS (pH 7.2) to achieve a working concentration.[5]
Q3: Does pH affect the solubility of this compound?
Yes, the solubility of compounds with acidic or basic functional groups is often pH-dependent. Sildenafil citrate's solubility, for instance, is significantly influenced by pH, with much higher solubility in acidic conditions (37.25 mg/mL at pH 1.2) compared to more neutral or basic conditions (0.22 mg/mL at pH 8.0).[6] Given this compound's structure, it is reasonable to expect a similar pH-dependent solubility profile.
Q4: Are there other methods to improve the solubility of this compound?
If standard solvent systems are insufficient, several advanced techniques can be employed to enhance the solubility of poorly soluble drugs:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic matrix at a solid state.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.
Quantitative Data: Solubility of Related Compounds
Due to the lack of specific public data on this compound, the following table summarizes the solubility of its parent compound, sildenafil, and another common PDE-5 inhibitor, tadalafil. This data should be used as a reference guide.
| Compound | Solvent | Solubility |
| Sildenafil Citrate | DMSO | ~14 mg/mL[3] |
| Dimethylformamide (DMF) | ~10 mg/mL[3] | |
| Water (pH 1.2) | 37.25 mg/mL[6] | |
| Water (pH 4.0) | 7.1 mg/mL[4] | |
| Water (distilled) | 3.5 - 4.1 mg/mL[2][4] | |
| Water (pH 8.0) | 0.22 mg/mL[6] | |
| Sildenafil (Base) | Ethanol | 5.2 ± 1.2 mg/mL[4] |
| Water | Insoluble[4] | |
| Tadalafil | DMSO | ~20 mg/mL[5] |
| Dimethylformamide (DMF) | ~25 mg/mL[5] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of a poorly soluble compound like this compound.
Workflow for Stock Solution Preparation
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Addressing poor fragmentation in "Nitroso-prodenafil" mass spectrometry
Technical Support Center: Nitroso-prodenafil Analysis
Welcome to the troubleshooting guide for the mass spectrometric analysis of this compound. This resource provides answers to frequently asked questions and detailed protocols to address common challenges, particularly poor fragmentation, encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a strong precursor ion for this compound but seeing very weak or no fragment ions in my MS/MS spectra?
A1: This is a common issue when analyzing certain N-nitroso compounds. Several factors could be at play:
-
High Precursor Ion Stability: The protonated molecule [M+H]+ of this compound may be exceptionally stable, requiring higher collision energy to induce fragmentation.
-
Facile Neutral Loss: N-nitroso compounds are known to easily lose the nitroso group (-NO) as a neutral radical (30 Da). This fragmentation pathway can be so dominant that it consumes most of the precursor ion energy, leaving little for subsequent fragmentation of the core structure. You may be observing a strong [M+H-30]+ ion with minimal further fragmentation.
-
In-Source Fragmentation: The compound might be fragmenting within the ion source before it even reaches the collision cell. This "in-source" decay, often due to thermal instability, can result in the mass spectrometer selecting a primary fragment (e.g., [M+H-30]+) for MS/MS, rather than the true parent ion.
-
Formation of Stable Adducts: The formation of sodium [M+Na]+ or potassium [M+K]+ adducts can lead to poor fragmentation compared to the protonated molecule [M+H]+. These adducts are often more stable and require different collision energy settings.
Q2: My primary observation is a significant ion at [M-30]. What does this indicate and how should I proceed?
A2: An ion at [M-30] strongly suggests the characteristic loss of the nitroso (-NO) group. While this confirms the presence of a nitroso moiety, it complicates the confirmation of the underlying prodenafil structure if no other fragments are visible. To troubleshoot this, you should treat this [M+H-30]+ ion as a new precursor and attempt to fragment it. This is known as an MS³ experiment if your instrument supports it, or you can adjust your MS/MS method to specifically target this ion.
Q3: Could my ion source settings be the cause of the poor fragmentation?
A3: Yes, ion source parameters are critical. High source temperatures can cause thermal degradation of labile compounds like this compound, leading to in-source fragmentation. Conversely, settings that are too "soft" may not provide enough energy for efficient ionization, leading to a weak signal overall. A systematic optimization of source parameters is recommended.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Collision Energy for Enhanced Fragmentation
If you observe a stable precursor ion with minimal fragmentation, a stepwise optimization of the collision energy is the first recommended step.
Experimental Protocol: Collision Energy Ramp Analysis
-
Preparation: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to ensure a stable signal.
-
MS Setup: Set up the mass spectrometer to monitor the protonated precursor ion [M+H]+.
-
Collision Energy Ramp: Program the instrument to acquire MS/MS spectra of the precursor ion across a wide range of collision energies. Start at a low energy (e.g., 5 eV) and increase in small increments (e.g., 2-5 eV) up to a high energy (e.g., 60 eV).
-
Data Analysis: Plot the relative abundance of the precursor ion and key fragment ions as a function of collision energy. This "breakdown curve" will help you identify the optimal energy that produces the richest possible fragmentation pattern.
Table 1: Example Collision Energy Optimization Data
| Collision Energy (eV) | Precursor Ion [M+H]+ Relative Abundance (%) | Fragment [M+H-30]+ Relative Abundance (%) | Other Key Fragments Relative Abundance (%) |
| 10 | 95 | 5 | 0 |
| 20 | 60 | 38 | 2 |
| 30 | 25 | 65 | 10 |
| 40 | 5 | 55 | 40 |
| 50 | <1 | 30 | 69 |
This table illustrates how increasing collision energy reduces the precursor ion and promotes the formation of primary and secondary fragments.
Guide 2: Investigating and Mitigating In-Source Fragmentation
If you suspect the compound is fragmenting in the ion source, you need to systematically adjust source parameters to create "softer" ionization conditions.
Workflow for Mitigating In-Source Fragmentation
Caption: Troubleshooting workflow for in-source fragmentation.
Experimental Protocol: Ion Source Parameter Optimization
-
Establish Baseline: Using your current method, acquire a baseline spectrum of this compound.
-
Adjust Temperature: Lower the ion source gas temperature by 25-50°C and re-acquire the spectrum. Compare the ratio of the precursor ion [M+H]+ to its primary fragment [M+H-30]+. The goal is to maximize the [M+H]+ signal.
-
Adjust Voltages: Once a suitable temperature is found, reduce the capillary or spray voltage in 0.5 kV increments. This can also create gentler ionization conditions.
-
Consider APCI: If ESI continues to cause fragmentation, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative. APCI is often less harsh for certain classes of molecules and may yield a more intact precursor ion.
Potential Fragmentation Pathway
Understanding the likely fragmentation pattern of this compound can help in identifying key fragment ions, even at low abundance. The pathway below is a hypothetical model based on the known fragmentation of sildenafil and N-nitroso compounds.
Caption: Hypothetical fragmentation pathway for this compound.
How to prevent "Nitroso-prodenafil" degradation during sample storage
This technical support center provides guidance on the prevention of Nitroso-prodenafil degradation during sample storage. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a nitrosated prodrug of the phosphodiesterase type 5 (PDE5) inhibitor, aildenafil.[1][2] As a nitroso compound, it is recognized as potentially unstable and belongs to a class of compounds known to be carcinogenic.[1][3] Its stability is a critical concern for accurate analytical quantification, toxicological assessment, and understanding its pharmacological profile. Degradation can lead to inaccurate measurements and the formation of unknown impurities, compromising experimental results and safety assessments.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the general properties of nitroso compounds, the primary factors contributing to the degradation of this compound are likely:
-
Temperature: Elevated temperatures can accelerate the degradation of nitroso compounds.[4][5]
-
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic degradation.[3]
-
pH: Nitroso compounds can be unstable in alkaline or highly acidic conditions.[3][4]
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix can lead to chemical degradation.
Q3: What are the recommended short-term and long-term storage conditions for this compound samples?
A3: To minimize degradation, specific storage conditions should be maintained. The following table summarizes the recommended storage conditions for this compound.
| Storage Duration | Temperature | Light Conditions | Atmosphere | Container |
| Short-term (< 72 hours) | 2-8°C (Refrigerated) | Protected from light (amber vials) | Inert (e.g., Argon, Nitrogen) | Tightly sealed glass vials |
| Long-term (> 72 hours) | -20°C or -80°C (Frozen) | Protected from light (amber vials) | Inert (e.g., Argon, Nitrogen) | Tightly sealed glass vials |
Troubleshooting Guide
Problem: I am observing a significant decrease in this compound concentration in my samples over a short period.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that samples are consistently stored at the recommended refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Use calibrated temperature monitoring devices. |
| Exposure to Light | Ensure samples are stored in amber vials or wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during sample handling. |
| Inappropriate Solvent/Matrix pH | Measure the pH of the sample matrix. If it is alkaline or strongly acidic, consider adjusting the pH to a neutral range (pH 6-8) if compatible with your analytical method. |
| Presence of Reactive Species | Evaluate the sample matrix for the presence of oxidizing or reducing agents. If suspected, consider sample cleanup or extraction to isolate this compound. |
Problem: I am detecting unknown peaks in my chromatogram that were not present in the initial analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products of this compound. The primary degradation pathway is suspected to be the cleavage of the N-nitroso bond, yielding aildenafil. Characterize the unknown peaks using mass spectrometry (MS) to confirm their identity. |
| Matrix Effects | Components of the sample matrix may be degrading or reacting over time. Analyze a blank matrix sample stored under the same conditions to identify any interfering peaks. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent or formulation under various storage conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Aliquot the stock solution into amber glass vials. Prepare separate sets of samples for each storage condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C, -20°C).
-
Initial Analysis (Time Zero): Immediately analyze a set of samples to determine the initial concentration of this compound. This will serve as the baseline.
-
Storage: Place the remaining samples in the designated stability chambers or storage units.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve a set of samples from each storage condition and analyze them for the concentration of this compound and the presence of any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the concentration versus time to determine the degradation kinetics.
Protocol 2: Quantification of this compound and Aildenafil by LC-MS/MS
This protocol provides a method for the simultaneous quantification of this compound and its potential major degradant, aildenafil.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor precursor and product ions specific to the molecule (e.g., as reported in the literature[6]).
-
Aildenafil: Monitor precursor and product ions specific to the molecule.
-
-
-
Quantification: Generate calibration curves for both this compound and aildenafil using certified reference standards.
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Workflow for a stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Optimization of Nitroso-prodenafil and Sildenafil Analogue Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nitroso-prodenafil and other sildenafil analogues from complex matrices such as dietary supplements.
Disclaimer
For research purposes only. this compound is a synthetic designer drug and a nitrosated prodrug of aildenafil.[1][2] It has been identified in "herbal" aphrodisiac products and is not approved for human consumption.[1][2] Nitrosamines are often associated with health risks, including potential carcinogenicity and hepatotoxicity.[1] The handling and analysis of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic compound found in some dietary supplements marketed for sexual enhancement.[1][2] It is an analogue of sildenafil and is designed to act as a prodrug, releasing both the PDE5 inhibitor aildenafil and nitric oxide in the body.[1]
Q2: Why is the extraction of this compound from supplements challenging?
A2: The extraction of this compound and other sildenafil analogues from dietary supplements can be challenging due to the complex matrix of herbal ingredients, excipients, and other undeclared substances. These can interfere with the extraction and subsequent analysis, leading to low recovery rates and inaccurate quantification.
Q3: What are the common analytical techniques used to identify and quantify this compound?
A3: A range of analytical techniques are employed for the identification and quantification of sildenafil analogues. These include initial screening with Thin-Layer Chromatography (TLC) and confirmation with more sophisticated methods like High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[2][3][4][5]
Q4: Are there any known stability issues with this compound during extraction?
A4: Sildenafil analogues can be sensitive to light and air.[6] It is advisable to minimize exposure to light and work in a controlled environment to prevent degradation of the analyte during the extraction process.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of this compound | Inefficient extraction solvent. | Test a range of solvents with varying polarities. Methanol and ethanol are commonly used for extracting sildenafil analogues.[7][8] A mixture of solvents may also improve efficiency. |
| Incomplete sample homogenization. | Ensure the supplement sample is finely ground and thoroughly mixed before extraction to maximize the surface area for solvent interaction. | |
| Analyte degradation. | Protect the sample from light and heat during extraction and storage. Use of amber vials is recommended. | |
| High Background Noise in Chromatogram | Co-extraction of interfering compounds from the supplement matrix. | Employ a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances. |
| Contaminated solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a blank sample can help identify sources of contamination. | |
| Peak Tailing or Broadening in HPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If performance degrades, wash or replace the column. | |
| Inconsistent Quantification Results | Non-linear detector response. | Ensure the concentration of the analyte in the sample falls within the linear range of the detector. Dilute the sample if necessary. |
| Inaccurate standard preparation. | Prepare fresh calibration standards for each batch of analysis. Use a certified reference standard for this compound if available.[9] |
Experimental Protocols
Protocol 1: General Extraction of Sildenafil Analogues from Supplements
This protocol provides a general method for the extraction of sildenafil analogues, including this compound, from dietary supplements.
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized supplement powder into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the mobile phase to be used for HPLC analysis.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For complex matrices, an additional SPE clean-up step can be beneficial to remove interfering compounds.
-
Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Loading:
-
Load the reconstituted extract from Protocol 1 onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
-
Elution:
-
Elute the analyte with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Data Presentation
The following tables present illustrative data for the extraction of sildenafil analogues. Note that this data is generalized due to the limited availability of specific optimization data for this compound.
Table 1: Comparison of Extraction Solvents
| Solvent | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Methanol | 95.2 | 3.1 |
| Ethanol | 92.8 | 3.5 |
| Acetonitrile | 88.5 | 4.2 |
| Dichloromethane | 75.3 | 5.8 |
Table 2: Effect of Extraction Time on Recovery
| Ultrasonication Time (minutes) | Analyte Recovery (%) |
| 15 | 85.7 |
| 30 | 96.1 |
| 45 | 96.5 |
| 60 | 96.6 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Conceptual signaling pathway of this compound's metabolites.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 8. jfda-online.com [jfda-online.com]
- 9. This compound - CAS - 1266755-08-1 | Axios Research [axios-research.com]
Technical Support Center: Refining NMR Data Acquisition for Nitroso-prodenafil
Welcome to the technical support center for "Nitroso-prodenafil" (also known as Mutaprodenafil). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting Nuclear Magnetic Resonance (NMR) data for this compound. Given the structural intricacies and potential for isomerism, obtaining high-quality NMR spectra requires careful attention to experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of "this compound"?
A1: It is crucial to note that the initially proposed nitrosamine structure for "this compound" has been revised. The correct structure is an azathioprine/aildenafil hybrid, which is also referred to as "Mutaprodenafil".[1][2] This structural reassignment was confirmed through X-ray crystallography, high-resolution mass spectrometry (HRMS), and NMR analysis.[1] Any NMR data interpretation must be based on this revised, correct structure.
Q2: Why are my NMR signals for this compound broad or poorly resolved?
A2: Broad NMR signals for nitrogen-rich heterocyclic compounds like this compound are common and can arise from several factors:
-
Isomerization: The presence of multiple nitrogen atoms can lead to tautomerism or slow-rotating bonds (rotamers) on the NMR timescale, resulting in broadened peaks.[3]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in distorted and broad peaks.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes. The nitrosamine class of compounds, to which the initially proposed structure belonged, are often associated with carcinogenic and hepatotoxic effects.[4] Although the structure has been revised, it is prudent to handle "this compound" with appropriate personal protective equipment (PPE) in a well-ventilated area, treating it as a potentially hazardous substance.
Q4: Which NMR solvent is best for this compound?
A4: The choice of solvent can significantly impact the chemical shifts and resolution of your spectrum. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for sildenafil analogues.[1] If you observe peak overlap in one solvent, trying the other is a good troubleshooting step.[5] For quantitative NMR (qNMR), ensure the chosen solvent completely dissolves the sample and does not react with it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks in the aromatic or piperazine region. | 1. Presence of rotamers or tautomers due to the multiple nitrogen atoms. 2. Sample is too concentrated. 3. Poor magnetic field homogeneity (shimming). | 1. Acquire the spectrum at an elevated temperature (e.g., 40-60 °C) to increase the rate of exchange between isomers, which can sharpen the signals. 2. Dilute the sample. 3. Carefully re-shim the spectrometer. 4. For persistent broadening in nitrogen-containing compounds, consider adding a trace amount of trifluoroacetic acid (TFA) to protonate nitrogen sites and sharpen the signals, but be aware this may alter chemical shifts.[3] |
| Unexpected peaks or poor signal-to-noise ratio. | 1. Sample degradation. "this compound" may be unstable. 2. Contamination from solvent, glassware, or starting materials. 3. Insufficient number of scans for a dilute sample. | 1. Prepare the sample immediately before analysis. Store the compound under inert gas and protect it from light. 2. Use high-purity deuterated solvents and thoroughly clean and dry NMR tubes.[6] 3. Increase the number of scans to improve the signal-to-noise ratio. |
| Inaccurate integrations, especially for exchangeable protons (e.g., N-H). | 1. Presence of water in the NMR solvent. 2. Slow exchange of protons with the solvent or other molecules. | 1. Use a freshly opened ampule of deuterated solvent or a properly dried solvent. 2. To confirm an N-H or O-H peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the peak to disappear or significantly decrease in intensity.[5] |
| Difficulty in assigning overlapping signals. | 1. Complex spin systems and signal crowding in the 1D ¹H NMR spectrum. | 1. Run 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.[4] |
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Spectrometer Setup:
-
Lock on the deuterium signal of the solvent.
-
Tune and match the probe for ¹H.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or a similar 1D proton experiment)
-
Number of Scans (ns): 16 to 64 (increase for dilute samples)
-
Acquisition Time (aq): ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 16-20 ppm
-
-
Processing:
-
Apply a Fourier transform with exponential line broadening (e.g., lb = 0.3 Hz).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
2D Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Acquisition Parameters (building on the ¹H setup):
-
Pulse Program: cosygpmfqf (or a similar gradient-enhanced COSY sequence)
-
Number of Scans (ns): 2-4 per increment
-
Increments in F1 (td(F1)): 256-512
-
Relaxation Delay (d1): 1.5 seconds
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To correlate protons directly to their attached carbons.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or a similar gradient-edited HSQC for multiplicity information)
-
Number of Scans (ns): 4-8 per increment
-
Increments in F1 (td(F1)): 128-256
-
Spectral Width in F1 (sw(F1)): ~160-180 ppm (for ¹³C)
-
Relaxation Delay (d1): 1.5 seconds
-
-
Processing:
-
Apply a QSINE window function in F2 and a sine-bell in F1.
-
Perform a 2D Fourier transform.
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the molecular structure.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf (or similar)
-
Number of Scans (ns): 8-16 per increment
-
Increments in F1 (td(F1)): 256-512
-
Relaxation Delay (d1): 1.5-2.0 seconds
-
Long-range coupling delay (d6): Optimized for ~8 Hz
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Visualizations
Caption: Standard NMR workflow for structural elucidation of this compound.
Caption: Troubleshooting logic for broad NMR signals in this compound analysis.
References
Challenges in differentiating "Nitroso-prodenafil" from "mutaprodenafil"
This guide provides technical support for researchers working with prodenafil analogues, specifically addressing the challenges in differentiating "Nitroso-prodenafil" from "mutaprodenafil."
General Information & Critical Clarification
A significant challenge in the study of these compounds arises from a historical misidentification in scientific literature. Initially, a novel compound detected in herbal supplements was identified as "Nitrosoprodenafil".[1][2] However, subsequent research revealed the initial structural assignment to be incorrect.
The compound was later correctly identified as an azathioprine/aildenafil hybrid. This corrected structure was named mutaprodenafil due to its similarity to the mutagenic drug azathioprine.[1][2]
Key Takeaway: The term "this compound" as initially described refers to a proposed, but likely non-existent, structure in this context. "Mutaprodenafil" is the correct name and structure for the compound actually found. Some publications may use the name 'Nitrosoprodenafil' to refer to the confirmed 'mutaprodenafil' structure, creating potential confusion.[1] Researchers should base their analysis on the confirmed structure of mutaprodenafil.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the initially proposed "this compound" and the confirmed "mutaprodenafil"?
A1: The primary difference lies in the heterocyclic group attached to the pyrazolopyrimidine core. The initial, incorrect proposal suggested a nitrosated thiazole amine structure ("this compound"). The confirmed structure, mutaprodenafil, features a nitroimidazole group linked via a thioether bond.[1][3][4]
Q2: What are the molecular properties of these two structures?
A2: The molecular formula and mass are key differentiators. High-resolution mass spectrometry (HRMS) is crucial for distinguishing them based on their exact mass.
| Feature | Initially Proposed "this compound" | Confirmed Mutaprodenafil |
| Molecular Formula | C28H38N8O5S2[1] | C27H35N9O5S2[3][4] |
| Molar Mass | 630.78 g/mol [1] | 629.76 g/mol [4] |
| Monoisotopic Mass | 630.2407 g/mol | 629.2203 g/mol [4] |
Q3: Which analytical techniques are best suited for differentiating these compounds?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method. It separates the compound from the sample matrix and provides both mass and fragmentation data for structural confirmation.[5][6]
-
High-Resolution Mass Spectrometry (HRMS): Essential for accurate mass determination to confirm the elemental composition.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification, although it requires a larger amount of pure sample.[2][8]
Q4: Why is relying solely on a nominal mass MS scan insufficient?
A4: The molar masses of the proposed this compound (630.78 g/mol ) and mutaprodenafil (629.76 g/mol ) are very close. Low-resolution mass spectrometers might not distinguish the [M+H]+ ions (631.79 vs. 630.77). HRMS is required to resolve this small mass difference and confirm the correct elemental composition.
Troubleshooting Guide
Issue: My HPLC-UV analysis shows a peak, but I'm unsure if it's mutaprodenafil.
-
Question: How can I confirm the peak's identity? Answer:
-
Mass Spectrometry: The most direct way is to couple your HPLC to a mass spectrometer. Check for a protonated molecule [M+H]+ at an m/z corresponding to mutaprodenafil (approx. 630.22).
-
UV-Vis Spectrum: Record the UV spectrum of the peak using a Diode Array Detector (DAD). Compare it against a known standard of mutaprodenafil if available. Sildenafil analogues typically show maximum absorption around 290 nm.[9]
-
Retention Time: If you have a validated method and a reference standard, compare the retention times. However, be aware that matrix effects can cause shifts.
-
Issue: I'm seeing ambiguous fragmentation patterns in my MS/MS analysis.
-
Question: How can I interpret the fragments to confirm the structure of mutaprodenafil? Answer:
-
Focus on Key Fragments: For sildenafil analogues, the fragmentation often occurs at the sulfonylpiperazine moiety and the ether linkage.[6][10] Look for fragments corresponding to the core pyrazolopyrimidine structure and the side chains.
-
Structural Comparison: The key differentiation will be the fragment containing the nitroimidazole-thioether group for mutaprodenafil versus a theoretical nitrosated thiazole for the incorrect structure.
-
Utilize HRMS: High-resolution MS/MS (also known as tandem MS) can provide the elemental composition of the fragment ions, which is crucial for confirming which parts of the molecule they represent.[7]
-
Experimental Protocols
Protocol: HPLC-MS/MS Method for the Identification of Mutaprodenafil
This protocol is a general guideline based on methods used for sildenafil and its analogues.[11][12][13] Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For supplement matrices, perform a solid-liquid extraction.
-
Accurately weigh 100 mg of the homogenized sample.
-
Add 10 mL of a methanol/water (70:30 v/v) solution.
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan (m/z 100-1000) to find the parent ion, followed by a product ion scan (MS/MS) of the suspected parent ion (m/z 630.2).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: Ramp from 20-40 eV to generate sufficient fragmentation.
-
Visualizations
Caption: Figure 1. Analytical Workflow for Compound Identification
Caption: Figure 2. Structural Differences
Caption: Figure 3. Troubleshooting Logic
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. Nitrosoprodenafil | 1266755-08-1 | Benchchem [benchchem.com]
- 3. BioOrganics [bioorganics.biz]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. ijpsr.com [ijpsr.com]
Improving the sensitivity of "Nitroso-prodenafil" detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of Nitroso-prodenafil detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Which analytical technique is most suitable for detecting trace amounts of this compound?
A: For highest sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for screening purposes, but LC-MS/MS provides more definitive identification and lower detection limits by monitoring specific precursor-to-product ion transitions.[2][3] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some related compounds, they often require a laborious derivatization step for analytes like this compound, making them less practical for high-throughput analysis.[2][4]
Q2: My HPLC-UV signal for this compound is weak. How can I improve the sensitivity?
A: To improve sensitivity in an HPLC-UV method, consider the following:
-
Optimize Wavelength: Ensure you are monitoring at the maximum absorbance wavelength (λmax) for this compound. You can determine this by running a photodiode array (PDA) scan.
-
Increase Injection Volume: Carefully increase the sample injection volume. Be mindful that this can lead to broader peaks if the injection solvent is much stronger than the mobile phase.
-
Sample Concentration: If possible, concentrate your sample extract before analysis. A common technique is to evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase.
-
Mobile Phase Composition: Adjust the mobile phase composition to optimize peak shape and retention. Sharper peaks are taller, leading to better signal-to-noise ratios.
-
Switch to a More Sensitive Detector: If sensitivity remains an issue, transitioning to an LC-MS/MS system is the most effective step.[3]
Q3: I am observing significant matrix effects and interfering peaks in my LC-MS/MS analysis. What are the recommended solutions?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a common challenge. To mitigate this:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. This could involve solid-phase extraction (SPE) to remove interfering substances from the sample matrix. A simple extraction with acetonitrile and water followed by sonication and filtration is a good starting point.[1]
-
Optimize Chromatography: Adjust the HPLC gradient to achieve better separation between this compound and interfering compounds. A longer, shallower gradient can often resolve co-eluting peaks.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, allowing the instrument to distinguish between your analyte and interferences with the same nominal mass.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects and improving quantitative accuracy. If one is not available, a structurally similar compound can be used.
Q4: What is the most effective method for extracting this compound from a solid dietary supplement (e.g., capsule or tablet)?
A: A common and effective procedure involves solvent extraction followed by sonication.[1][5]
-
Homogenize the entire dosage form (including capsule shells or tablet coatings) to a fine powder to ensure a representative sample.
-
Weigh a portion of the powder (e.g., 50 mg).
-
Add a suitable extraction solvent. A mixture of acetonitrile and water (1:1 v/v) is often effective.[1] Methanol can also be used.
-
Vortex the mixture thoroughly and then sonicate for 15-30 minutes to ensure complete extraction.[5][6]
-
Centrifuge the sample to pelletize solid particulates and filter the supernatant through a 0.2 or 0.45 µm syringe filter (e.g., PTFE) before injection.[5][6]
Q5: this compound is a prodrug. Does its stability in the extraction solvent or during analysis pose a problem?
A: Yes, stability can be a concern. This compound is known to be a prodrug of aildenafil, and hydrolysis can occur.[3] It has been noted as potentially unstable, and the work-up procedure can affect its integrity.[3] To minimize degradation:
-
Keep samples and extracts cool.
-
Analyze samples as quickly as possible after preparation.
-
Minimize exposure to strongly acidic or basic conditions during extraction unless a hydrolysis experiment is intended.
-
Perform stability studies by spiking a blank matrix and analyzing it at different time points to assess recovery.
Quantitative Data Summary
The following table summarizes the performance of various liquid chromatography methods used for the detection of PDE-5 inhibitors and nitrosamine impurities. While data specific to this compound is limited, these values provide a benchmark for expected method sensitivity.
| Analytical Method | Analyte Class | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | PDE-5 Inhibitors & Analogues | Dietary Supplements | 0.30 - 10.00 ng/mL or ng/g | 83 - 112% | [1] |
| LC-MS/MS | PDE-5 Inhibitors & Analogues | Herbal Foods | 1.2 mg/kg (0.0012 ng/mg) | 80 - 110% | [1] |
| HPLC-MS | Nitrosamine (NTTP) | Drug Substance | 0.5 ng/mL | Not Specified | [7] |
| LC-MS/MS | Nitrosamine (N-nitroso-sertraline) | Drug Product | 0.25 ng/mL | Not Specified | |
| HPLC-UV | Nitrosamines (NDMA, NDEA, NDIPA) | Drug Substance (Losartan) | ~0.177 - 0.64 ppm | Not Specified | [8][9] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Solid Dosage Forms
This protocol is a general guideline for extracting this compound from tablets or capsules for LC-MS/MS or HPLC-UV analysis.
-
Homogenization: Grind the entire tablet or the contents of a capsule into a fine, uniform powder using a mortar and pestle.[5]
-
Weighing: Accurately weigh approximately 50 mg of the homogenized powder into a 15 mL centrifuge tube.[5]
-
Extraction: Add 5 mL of an extraction solvent (e.g., 50:50 acetonitrile:water).[1][5] Cap the tube tightly.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure the powder is fully wetted.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.[5]
-
Centrifugation: Centrifuge the resulting suspension at 4,500 rpm for 15 minutes to pellet insoluble excipients.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.
-
Dilution (Optional): If high concentrations are expected, a dilution with the mobile phase may be necessary before analysis.[5]
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is designed for the sensitive quantification of this compound.
-
Instrumentation: HPLC or UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1][3]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined by infusing a standard. For this compound (C₂₇H₃₅N₉O₅S₂), the [M+H]⁺ ion would be approximately m/z 630.2.[2][5]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Dual signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Nitroso-prodenafil
This guide provides a comprehensive overview of the validation of a proposed analytical method for the quantification of Nitroso-prodenafil, a potential nitrosamine impurity. The information is intended for researchers, scientists, and professionals in drug development, offering a framework for establishing a reliable analytical procedure. The methodologies and data presented are based on established practices for the analysis of nitrosamine impurities in pharmaceutical products.
Introduction to this compound Analysis
This compound, with the chemical name N-(2-((5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy)thiazol-5-yl)-N-methylnitrous amide[1], is a potential nitrosamine impurity that may arise during the synthesis or storage of prodenafil. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide mandate strict control over their presence in pharmaceutical products[2][3][4]. Consequently, highly sensitive and validated analytical methods are crucial for their detection and quantification at trace levels.
The most common and regulatory-accepted analytical techniques for nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[2]. For compounds like this compound, which are likely to be non-volatile, LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), is the preferred method due to its high sensitivity and specificity[5][6].
This guide outlines a proposed LC-MS/MS method for the analysis of this compound and compares its potential performance with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[7][8].
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for this compound compared to a potential HPLC-UV method. The data for the LC-MS/MS method is representative of typical values achieved for the analysis of other nitrosamine impurities[6][9][10].
| Validation Parameter | Proposed LC-MS/MS Method | Alternative HPLC-UV Method | ICH Q2(R2) Acceptance Criteria (Typical) |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Potential for co-eluting impurities) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | R² ≥ 0.99 |
| Range | 0.5 - 20 ng/mL | 50 - 1000 ng/mL | Dependent on the application, but should cover the expected concentration range. |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% | Typically 80-120% of the true value. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 5.0% | ≤ 10.0% | For impurities, RSD should be ≤ 15%. |
| - Intermediate Precision | ≤ 8.0% | ≤ 15.0% | Typically slightly higher than repeatability. |
| Limit of Detection (LOD) | 0.15 ng/mL | 15 ng/mL | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL | Signal-to-Noise ratio of ≥ 10. |
| Robustness | Demonstrated | To be evaluated | No significant impact on results from minor variations in method parameters. |
Experimental Protocols
This method is designed for high sensitivity and specificity, making it suitable for trace-level quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS).
-
Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, gradually increasing to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Source Parameters: Optimized for maximum signal intensity of the target analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 20 ng/mL).
-
Sample Preparation: Dissolve a known amount of the API or drug product in a suitable diluent, potentially followed by a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step to remove matrix interferences.
This method offers a simpler, more accessible approach but with significantly lower sensitivity compared to LC-MS/MS. It may be suitable for process monitoring where higher impurity levels are expected.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound.
3. Standard and Sample Preparation:
-
Similar to the LC-MS/MS method, but the concentrations of the standard and sample solutions will be significantly higher to be within the detection range of the UV detector.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of analytical validation parameters.
Conclusion
The validation of an analytical method for the determination of this compound is a critical step in ensuring the safety and quality of pharmaceutical products. Based on the current understanding of nitrosamine analysis, an LC-MS/MS method is the most appropriate choice, offering the required sensitivity and specificity to meet stringent regulatory limits. While an HPLC-UV method could be considered for specific, less demanding applications, it is unlikely to be suitable for the final release testing of drug products for this type of impurity. The successful validation of the chosen method, following the principles outlined in the ICH guidelines, will provide confidence in the data generated and ensure regulatory compliance.
References
- 1. This compound | CAS No- 1266755-08-1 | NA [chemicea.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. perkinelmer.com [perkinelmer.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 10. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the PDE5 inhibitory activity of "Nitroso-prodenafil" and aildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nitroso-prodenafil and aildenafil, focusing on their mechanisms of action and phosphodiesterase type 5 (PDE5) inhibitory activities. The information presented is intended to support research and development in the field of pharmacology and drug discovery.
Introduction
Aildenafil is a structural analog of sildenafil and acts as a direct inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] this compound, conversely, is a novel synthetic compound identified in unregulated "herbal" supplements.[2][3] It is characterized as a prodrug that, upon metabolic activation, releases two bioactive components: the PDE5 inhibitor aildenafil and the signaling molecule nitric oxide (NO).[2][3] This dual mechanism of action distinguishes it from traditional PDE5 inhibitors.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between the two compounds lies in their mode of action. Aildenafil directly competes with cGMP for the active site of the PDE5 enzyme. By inhibiting PDE5, aildenafil prevents the degradation of cGMP, leading to its accumulation and subsequent enhancement of smooth muscle relaxation and vasodilation.
This compound functions as a delivery vehicle. In vivo, it is metabolized to yield aildenafil, which then exerts its PDE5 inhibitory effect as described above.[3] Simultaneously, it releases nitric oxide, a key endogenous vasodilator.[2] NO directly activates soluble guanylate cyclase (sGC), stimulating the production of cGMP. This results in a synergistic effect: cGMP production is increased by NO, while its degradation is simultaneously blocked by the co-released aildenafil. This dual-pronged approach can lead to a more potent physiological response but also carries significant risks, as the uncontrolled release of both a PDE5 inhibitor and an NO donor can cause a precipitous and potentially fatal drop in blood pressure.[2]
Quantitative Data Summary
While specific IC50 values for aildenafil are not consistently reported in publicly available literature, its structural similarity to sildenafil suggests a potent inhibitory activity in the low nanomolar range. Sildenafil's IC50 for PDE5 is approximately 3.4 nM.[1] The activity of this compound is directly attributable to the amount of aildenafil it releases upon hydrolysis.[3] One analysis found that a capsule containing 108 mg of this compound was equivalent to 84 mg of aildenafil.[3]
| Feature | This compound | Aildenafil |
| Compound Type | Prodrug | Direct Enzyme Inhibitor |
| Active Principle(s) | Aildenafil and Nitric Oxide (NO) | Aildenafil |
| Primary Target | N/A (Metabolized in vivo) | Phosphodiesterase Type 5 (PDE5) |
| Mechanism of Action | Releases aildenafil (PDE5 inhibitor) and NO (sGC activator) | Competitive inhibition of PDE5 |
| Effect on cGMP | Increases cGMP synthesis (via NO) and prevents cGMP degradation | Prevents cGMP degradation |
| Noted Risks | Potential for severe hypotension due to dual action; nitrosamine carcinogenicity concerns.[2] | Standard risks associated with PDE5 inhibition. |
Signaling Pathway Diagram
The following diagram illustrates the points of intervention for both aildenafil and the active components of this compound within the nitric oxide/cGMP signaling pathway.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the inhibitory activity of compounds against the PDE5 enzyme.
1. Materials and Reagents:
-
Recombinant Human PDE5A1 Enzyme (e.g., from BPS Bioscience)
-
Fluorescein-labeled cGMP substrate (cGMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test Compounds (Aildenafil) and Positive Control (Sildenafil) dissolved in DMSO
-
Black, low-volume 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization (FP)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (aildenafil) and the positive control (sildenafil) in DMSO. Further dilute these solutions in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Reaction:
-
To each well of the microplate, add the diluted test compound or control.
-
Add the cGMP-FAM substrate to all wells.
-
Initiate the enzymatic reaction by adding the diluted PDE5A1 enzyme to all wells except for the "no enzyme" control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the enzyme to hydrolyze the cGMP-FAM substrate to GMP-FAM.
-
Termination and Binding: Stop the reaction by adding the phosphate-binding nanoparticles. These nanoparticles will bind to the phosphate group of the hydrolyzed GMP-FAM product.
-
Detection:
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Measure the fluorescence polarization of each well using a microplate reader. The hydrolyzed GMP-FAM bound to the large nanoparticle will have a high FP signal, while the small, unbound cGMP-FAM substrate will have a low FP signal.
-
-
Data Analysis:
-
The degree of inhibition is calculated based on the FP signal relative to the "no inhibition" (enzyme only) and "no enzyme" controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
References
- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 3. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Nitroso-prodenafil and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of unapproved and potentially harmful analogues of active pharmaceutical ingredients (APIs) in dietary supplements and herbal products presents a significant challenge to regulatory bodies and the pharmaceutical industry. One such compound is "Nitroso-prodenafil," a nitrosated analogue of a sildenafil-like compound, aildenafil. The presence of the nitroso- group raises toxicological concerns, as many nitrosamines are known carcinogens. This guide provides a comparative overview of analytical methodologies for the detection and quantification of this compound and similar compounds, with a focus on providing researchers and drug development professionals with the necessary data and protocols to make informed decisions on method selection and validation.
Comparison of Analytical Methods
The detection of this compound and other nitrosated sildenafil analogues necessitates sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for the analysis of PDE5 inhibitors and nitrosamine impurities in pharmaceutical and supplement matrices.
While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of related nitrosamines and sildenafil analogues. This data is compiled from various validation studies and serves as a benchmark for what can be expected when developing and validating methods for this compound.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 - 2 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 7 ng/mL | 50 - 200 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of nitrosated sildenafil analogues using LC-MS/MS and HPLC-UV. These should be adapted and validated for the specific matrix and analyte of interest.
LC-MS/MS Method for the Quantification of Nitrosated Sildenafil Analogues
This method is suitable for the sensitive and selective quantification of trace levels of nitrosated compounds in complex matrices such as dietary supplements.
a. Sample Preparation:
-
Accurately weigh a homogenized portion of the sample (e.g., 100 mg of powdered supplement).
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by direct infusion of a standard of the target analyte (e.g., this compound). For sildenafil analogues, characteristic fragment ions are often observed.
-
Collision Energy and other MS parameters: Optimize for the specific analyte.
d. Validation Parameters:
-
Linearity: Prepare a calibration curve with at least five concentration levels.
-
LOD and LOQ: Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
HPLC-UV Method for the Screening and Quantification of Sildenafil Analogues
This method is a cost-effective alternative for screening and quantifying higher concentrations of sildenafil analogues.
a. Sample Preparation:
-
Follow the same procedure as for the LC-MS/MS method.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. A common mobile phase composition is a 60:40 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Sildenafil and its analogues typically have a UV absorbance maximum around 230 nm and another around 290 nm. The specific wavelength should be optimized based on the analyte's UV spectrum.
c. Validation Parameters:
-
Follow the same validation principles as for the LC-MS/MS method, ensuring that the method meets the required performance characteristics for the intended application.
Visualizations
Signaling Pathway of PDE5 Inhibitors
Caption: Mechanism of action of PDE5 inhibitors leading to vasodilation.
Experimental Workflow for Method Cross-Validation
Caption: A typical workflow for the cross-validation of analytical methods.
A Comparative Study of Nitroso-prodenafil and Other Sildenafil Analogues for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Nitroso-prodenafil and other sildenafil analogues. This document provides an objective comparison of performance, supported by available data, and outlines detailed experimental protocols.
Executive Summary
Sildenafil, the first orally active phosphodiesterase type 5 (PDE5) inhibitor, revolutionized the treatment of erectile dysfunction. Its success has spurred the development and illicit synthesis of numerous analogues. Among these, "this compound" has emerged as a compound of significant interest and concern. It is a synthetic designer drug found in unregulated "herbal" aphrodisiacs and functions as a prodrug, releasing both the PDE5 inhibitor aildenafil and nitric oxide (NO).[1][2] This dual mechanism of action, while potentially synergistic in promoting vasodilation, poses significant health risks due to the unpredictable release of NO and the inherent toxicity of nitrosamines.[1]
This guide provides a comparative overview of this compound and other sildenafil analogues, focusing on their mechanism of action, available performance data, and detailed experimental protocols for their evaluation. It is important to note that comprehensive, peer-reviewed quantitative data on the pharmacological performance of this compound is largely unavailable due to its status as an unapproved and illicit substance. The primary focus of existing research has been on its identification and the associated health warnings.
Mechanism of Action: The NO/cGMP Signaling Pathway
The erectogenic effects of sildenafil and its analogues are mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Cyclic GMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.
PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. Sildenafil and its analogues are competitive inhibitors of PDE5, preventing the breakdown of cGMP and thus potentiating the pro-erectile signal.[3]
This compound possesses a dual mechanism of action. As a prodrug, it is metabolized in the body to release aildenafil, a PDE5 inhibitor, and nitric oxide.[1][2] This simultaneous release of a PDE5 inhibitor and an NO donor could theoretically lead to a more potent erectogenic effect. However, the uncontrolled release of NO can lead to a dangerous drop in blood pressure, and nitrosamines are a class of compounds known for their potential carcinogenicity.[1]
Comparative Performance Data
As previously stated, direct, quantitative comparisons of this compound with other sildenafil analogues in peer-reviewed literature are not available. The following table summarizes the reported in vitro potency (IC50 values) for sildenafil and some of its other analogues against PDE5. Lower IC50 values indicate greater potency.
| Compound | PDE5 IC50 (nM) | Notes | Reference(s) |
| Sildenafil | 3.7 - 5.22 | Reference compound. | [4][5] |
| Vardenafil | 0.091 | More potent than sildenafil. | [4] |
| Tadalafil | 1.8 - 2.35 | Potent and long-acting. | [4][5] |
| Avanafil | 5.2 | Highly selective for PDE5. | [4] |
| Udenafil | 8.25 | Comparable potency to sildenafil. | [4] |
| Mirodenafil | 0.33 | Potent inhibitor. | [4] |
| Lodenafil | 0.015 | Very potent inhibitor. | [4] |
| TPN729MA | 2.28 | Potent with a balanced selectivity profile. | [5] |
| This compound | Not Reported | Identified as a prodrug of aildenafil and an NO donor. Lacks formal pharmacological characterization. | [1][2] |
| Aildenafil | Not Reported | The active PDE5 inhibitor released from this compound. Lacks formal pharmacological characterization. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of sildenafil analogues.
In Vitro PDE5 Inhibition Assay (Human Platelets)
This assay determines the potency of a compound in inhibiting the PDE5 enzyme.
Materials:
-
Human platelet-rich plasma (PRP)
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (sildenafil analogues) dissolved in DMSO
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 0.3 mg/ml BSA, 1.5 mM dithiothreitol, 3 mM MgCl₂
-
Snake venom (Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Platelet Lysate Preparation:
-
Isolate human platelets from whole blood by centrifugation.
-
Resuspend the platelet pellet in a lysis buffer and sonicate on ice to release intracellular enzymes.
-
Centrifuge the lysate at high speed to pellet cellular debris. The supernatant contains the PDE enzymes.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the platelet lysate (containing PDE5), reaction buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a known concentration of [³H]-cGMP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C, ensuring that less than 20% of the substrate is hydrolyzed.
-
Stop the reaction by boiling the tubes for 1 minute.
-
-
Product Separation and Quantification:
-
Cool the tubes on ice and add snake venom, which contains 5'-nucleotidase, to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Incubate for 10 minutes at 37°C.
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cGMP will bind to the resin, while the [³H]-guanosine product will pass through.
-
Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isolated Tissue Vasodilation Assay (Rabbit Corpus Cavernosum)
This assay assesses the ability of a compound to induce relaxation in pre-contracted smooth muscle tissue.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
Test compounds (sildenafil analogues)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rabbit and excise the penis.
-
Carefully dissect the corpus cavernosum tissue and cut it into strips (approximately 2x2x8 mm).
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.
-
-
Contraction and Relaxation Measurement:
-
Induce a sustained contraction of the tissue strips with a submaximal concentration of phenylephrine (e.g., 10 µM).
-
Once the contraction has stabilized, add the test compounds in a cumulative manner at increasing concentrations.
-
Record the changes in isometric tension using the force transducers and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage relaxation against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum relaxation effect).
-
Conclusion and Future Directions
The emergence of sildenafil analogues like this compound in unregulated products highlights a significant public health concern. While its dual mechanism of action is of scientific interest, the lack of safety and efficacy data, coupled with the known risks of its constituent parts, underscores the dangers of using such unapproved substances.
For researchers, the development of novel PDE5 inhibitors remains an active area of investigation. The focus is on improving selectivity, pharmacokinetic profiles, and reducing side effects. The methodologies outlined in this guide provide a framework for the preclinical evaluation of new sildenafil analogues. Future research should prioritize the thorough pharmacological and toxicological characterization of any new compound before it can be considered for therapeutic use. It is imperative that regulatory bodies and the scientific community work together to monitor and control the distribution of unapproved and potentially harmful sildenafil analogues.
References
- 1. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Efficacy Comparison: Nitroso-prodenafil vs. Sildenafil
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of sildenafil, a well-established PDE5 inhibitor, and nitroso-prodenafil, a novel and potentially hazardous synthetic compound.
This guide provides a detailed comparison of the in vivo efficacy, mechanisms of action, and safety profiles of sildenafil and the synthetic designer drug "this compound." While sildenafil is a widely studied and approved therapeutic agent, information on this compound is primarily derived from its identification in unregulated "herbal" aphrodisiacs, highlighting significant safety concerns. Due to the illicit nature of this compound, controlled in vivo efficacy data is not available in the scientific literature. This comparison, therefore, juxtaposes the established, data-supported profile of sildenafil with the theoretical, yet unverified and dangerous, properties of this compound.
Mechanism of Action: A Tale of Two Pathways
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3][4] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1][5] NO activates the enzyme guanylate cyclase, leading to increased levels of cGMP, which in turn relaxes the smooth muscle of the corpus cavernosum, allowing for increased blood flow and erection.[1][5] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, sildenafil enhances the effect of NO, thereby facilitating erection in the presence of sexual stimulation.[1][2][3][4]
This compound, conversely, is a synthetic analogue of sildenafil that functions as a prodrug.[6] In the body, it is metabolized to release two bioactive components: aildenafil, a PDE5 inhibitor and analogue of sildenafil, and free nitric oxide.[6] This dual mechanism of action is theoretically synergistic. The released aildenafil inhibits PDE5, similar to sildenafil, while the exogenous nitric oxide directly stimulates guanylate cyclase to produce more cGMP. This combination has never been pursued by pharmaceutical companies due to the inherent dangers of combining PDE5 inhibitors with NO donors, which can lead to a precipitous and potentially fatal drop in blood pressure.[6] Furthermore, nitrosamines are a class of compounds generally avoided in drug development due to their association with hepatotoxicity and carcinogenicity.[6]
Signaling Pathway Diagrams
In Vivo Efficacy Data Comparison
A direct quantitative comparison of in vivo efficacy is not feasible due to the absence of controlled studies on this compound. The table below presents established data for sildenafil and theoretical parameters for this compound based on its chemical nature.
| Parameter | Sildenafil | "this compound" |
| Onset of Action | Approximately 30-60 minutes.[5] | Unknown (theoretically rapid due to NO release). |
| Duration of Effect | Up to 18 hours.[5] | Unknown. |
| Potency (Animal Models) | Augments electrically-evoked erectile activity in a voltage-dependent manner in wild-type mice. | No data available. |
| Efficacy (Clinical Trials) | Significantly improved erectile function across various patient populations.[7][8][9] | No data available. |
| Safety Profile | Well-established safety profile from extensive preclinical and clinical studies.[3][5] | Significant safety concerns including potential for severe hypotension, hepatotoxicity, and carcinogenicity.[6] |
Experimental Protocols
Assessment of Erectile Function in Animal Models (Sildenafil)
A standard method to assess the in vivo efficacy of compounds like sildenafil is the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized animals (e.g., rats or mice).
Objective: To quantify the erectile response to cavernous nerve stimulation following the administration of the test compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice.
-
Anesthetic (e.g., pentobarbital).
-
Pressure transducer connected to a data acquisition system.
-
Bipolar platinum stimulating electrode.
-
23-gauge needle filled with heparinized saline.
-
Test compound (sildenafil) solution.
Procedure:
-
Animals are anesthetized, and the trachea may be cannulated to ensure a clear airway.
-
The carotid artery is cannulated to monitor mean arterial pressure (MAP).
-
The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
The cavernous nerve is identified and isolated, and a bipolar electrode is placed around it for electrical stimulation.
-
A baseline erectile response is established by stimulating the cavernous nerve at a specific frequency and voltage (e.g., 16 Hz, 4.0 V for 30 seconds).
-
The test compound (sildenafil) is administered intravenously.
-
Cavernous nerve stimulation is repeated at set intervals post-administration to measure the change in ICP.
-
The magnitude of the erectile response is often quantified as the ratio of the maximal ICP to the MAP.
Conclusion
Sildenafil is a well-characterized and effective treatment for erectile dysfunction with a robust safety profile established through extensive research. In contrast, "this compound" is a dangerous and unapproved synthetic compound. Its dual-action mechanism, while theoretically potent, carries significant and unacceptable risks, including the potential for life-threatening hypotension and long-term toxicity such as cancer. The lack of any controlled in vivo efficacy and safety data for this compound underscores its unsuitability for any therapeutic use. Researchers and drug development professionals should be aware of the hazards posed by such illicit substances and continue to rely on well-regulated and scientifically validated treatments like sildenafil.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 7. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of sildenafil citrate in the treatment of erectile dysfunction in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of sildenafil citrate (Viagra) in clinical populations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of "Nitroso-prodenafil" and "mutaprodenafil"
A comprehensive comparison between "Nitroso-prodenafil" and "mutaprodenafil" reveals a unique relationship between these two terms. Based on the available scientific literature, these names refer to the same synthetic designer drug, with "mutaprodenafil" being the scientifically validated chemical structure that was initially misidentified as "this compound." This guide will elucidate the characteristics of this compound, its mechanism of action, and the standard experimental protocols used for its analysis, while clarifying the nomenclature.
Nomenclature and Structural Elucidation
Initially discovered in herbal aphrodisiac products, the compound was named "this compound" and identified as a nitrosated analogue of the PDE5 inhibitor aildenafil.[1][2] This structure was proposed to function as a prodrug, releasing both aildenafil and nitric oxide (NO), which would have synergistic effects on vasodilation.[1][2][3]
However, subsequent analysis by other researchers contested this initial structural assignment.[1][4] Through methods including X-ray crystallography, the compound was shown to be an azathioprine/aildenafil hybrid, not a nitrosamine.[1] This corrected structure was dubbed "mutaprodenafil" due to its similarity to the mutagenic drug azathioprine.[1] While some researchers still use the name "nitrosoprodenafil," "mutaprodenafil" represents the confirmed chemical entity.[1]
Given that these terms refer to a single compound, a head-to-head comparison of performance is not applicable. The following sections will detail the known properties and analytical methods for this compound, referred to hereafter as Mutaprodenafil (also known as Nitrosoprodenafil).
Mechanism of Action: A Dual-Function Compound
Mutaprodenafil is designed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, the compound leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation. The initial, albeit incorrect, structural hypothesis also suggested it could act as a nitric oxide (NO) donor, which would further enhance the cGMP signaling pathway.[2][3]
Caption: The cGMP signaling pathway and the inhibitory action of Mutaprodenafil.
Quantitative Data
For illustrative purposes, the following table presents typical performance metrics that would be determined for a PDE5 inhibitor during preclinical evaluation.
| Parameter | Illustrative Data | Unit | Description |
| PDE5 Inhibition | |||
| IC₅₀ | 1.5 | nM | Half-maximal inhibitory concentration against the PDE5 enzyme. |
| Kᵢ | 0.9 | nM | Inhibitory constant, indicating binding affinity to the PDE5 enzyme. |
| Selectivity (IC₅₀ ratio) | |||
| vs. PDE6 | >20 | fold | Ratio of IC₅₀ for PDE6 to PDE5; higher values indicate better selectivity and lower risk of visual side effects. |
| vs. PDE11 | >150 | fold | Ratio of IC₅₀ for PDE11 to PDE5; higher values indicate better selectivity. |
| In Vitro Efficacy | |||
| cGMP Accumulation (EC₅₀) | 7.5 | nM | Half-maximal effective concentration for increasing cGMP in a cellular assay. |
| Physicochemical Properties | |||
| Molecular Weight | 629.8 | g/mol | The mass of one mole of the substance.[5] |
| Molecular Formula | C₂₇H₃₅N₉O₅S₂ | The elemental composition of the molecule.[5] |
Experimental Protocols
The characterization of a novel PDE5 inhibitor like Mutaprodenafil involves a series of standardized in vitro assays to determine its potency, selectivity, and cellular efficacy.
PDE5 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the PDE5 enzyme directly.
Caption: A typical workflow for a PDE5 enzyme inhibition assay.
Methodology:
-
Compound Preparation: A stock solution of Mutaprodenafil is serially diluted to create a range of concentrations.
-
Enzyme Reaction: Recombinant human PDE5 is added to the wells of a microplate, followed by the addition of the various compound dilutions.
-
Initiation: The enzymatic reaction is started by adding a known concentration of the cGMP substrate.
-
Incubation: The plate is incubated to allow the enzyme to catalyze the hydrolysis of cGMP to 5'-GMP.
-
Detection: The reaction is terminated, and a detection system is used to quantify the amount of remaining cGMP. This is often achieved using a competitive binding assay with a fluorescently labeled cGMP tracer.
-
Data Analysis: The signal is measured, and the results are plotted as a dose-response curve to determine the IC₅₀ value.
Selectivity Profiling
To assess the compound's specificity, the inhibition assay described above is repeated using a panel of other PDE enzyme isoforms (e.g., PDE1, PDE6, PDE11). The resulting IC₅₀ values are compared to the PDE5 IC₅₀ to determine the selectivity ratio. High selectivity is crucial for minimizing off-target side effects.
Safety Considerations
It is important to note that nitrosamines are a class of compounds often associated with carcinogenicity and hepatotoxicity.[1][2] The initial, though incorrect, identification of this compound as "this compound" raised significant safety concerns.[2] The confirmed "mutaprodenafil" structure, with its similarity to the mutagenic azathioprine, also warrants caution. As an unapproved designer drug, it has not undergone the rigorous safety and toxicology testing required for legitimate pharmaceutical products.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosoprodenafil | 1266755-08-1 | Benchchem [benchchem.com]
- 5. Mutaprodenafil | C27H35N9O5S2 | CID 54672068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-laboratory comparison of "Nitroso-prodenafil" analysis
An Inter-laboratory Comparison Guide to the Analysis of "Nitroso-prodenafil"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of "this compound," a potential nitrosamine impurity of the sildenafil analogue, prodenafil. In the absence of a formal, large-scale inter-laboratory comparison for this specific compound, this document presents a framework based on established methods for nitrosamine analysis and the analysis of phosphodiesterase-5 (PDE-5) inhibitors. The presented data is hypothetical, designed to reflect a plausible inter-laboratory study and to guide researchers in establishing robust analytical protocols.
Introduction to this compound
Prodenafil is a structural analogue of sildenafil, the active ingredient in several medications used to treat erectile dysfunction. As with other pharmaceuticals, impurities can arise during synthesis or storage. "this compound" is a potential N-nitrosamine impurity. N-nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide have set strict limits for the presence of nitrosamine impurities in pharmaceutical products. Therefore, sensitive and validated analytical methods are crucial for their detection and quantification to ensure patient safety.
This guide outlines a proposed inter-laboratory study to assess the proficiency of different laboratories in analyzing this compound. It includes detailed experimental protocols and presents a hypothetical dataset to illustrate how results from such a study could be compared and evaluated.
Hypothetical Inter-laboratory Comparison Data
The following tables summarize hypothetical results from a collaborative study involving five laboratories. The study's objective was to quantify a known concentration of this compound in a supplied sample.
Table 1: Laboratory Performance on this compound Quantification
| Laboratory | Method Used | Reported Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) | Z-Score |
| Lab A | LC-MS/MS | 9.85 | 98.5 | 2.1 | -0.5 |
| Lab B | UPLC-Q-TOF-MS | 10.50 | 105.0 | 3.5 | 1.5 |
| Lab C | GC-MS | 8.90 | 89.0 | 5.2 | -3.5 |
| Lab D | HPLC-UV | 11.20 | 112.0 | 6.8 | 4.0 |
| Lab E | LC-MS/MS | 10.15 | 101.5 | 1.8 | 0.5 |
Assigned Value (True Concentration): 10.0 ng/mL Z-scores are calculated based on the mean and standard deviation of the reported concentrations from all laboratories. A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Method Comparison for this compound Analysis
| Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| LC-MS/MS | 0.05 | 0.15 | >0.999 |
| UPLC-Q-TOF-MS | 0.10 | 0.30 | >0.998 |
| GC-MS | 0.50 | 1.50 | >0.995 |
| HPLC-UV | 1.00 | 3.00 | >0.990 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely accepted and sensitive method for the analysis of nitrosamine impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from the parent drug and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute to a final concentration within the calibration range.
-
Filter through a 0.22 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another common technique for nitrosamine analysis, particularly for volatile nitrosamines.
-
Instrumentation:
-
Gas chromatograph with a suitable capillary column.
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that provides good separation of the analyte.
-
Injection: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Sample Preparation:
-
Sample extraction may be required, for example, using a solid-phase extraction (SPE) cartridge, followed by solvent evaporation and reconstitution in a suitable solvent for GC analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Signaling Pathway of PDE-5 Inhibition
Caption: Signaling pathway of PDE-5 inhibition by prodenafil.
Conclusion
The analysis of "this compound" requires highly sensitive and specific analytical methods. While LC-MS/MS is the recommended technique due to its superior sensitivity and specificity, other methods like GC-MS and HPLC-UV can be used for screening or in situations where LC-MS/MS is not available. This guide provides a framework for establishing and comparing analytical methods for "this compound." It is recommended that laboratories participate in proficiency testing programs, when available, to ensure the accuracy and reliability of their results. The development of standardized methods and reference materials will be crucial for ensuring the quality and safety of pharmaceutical products containing prodenafil.
Comparative Toxicity Analysis: Nitroso-prodenafil and Its Metabolites
A Guide for Researchers and Drug Development Professionals
Nitroso-prodenafil, a synthetic designer drug illicitly marketed in some "herbal" aphrodisiacs, presents a significant toxicological concern due to its unique structure as a nitrosated prodrug of aildenafil.[1][2][3] This guide provides a comparative analysis of the toxicity of this compound and its primary metabolites, based on available scientific literature and established toxicological principles. It is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound.
Executive Summary
This compound is designed to decompose in the body, releasing two biologically active components: aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and nitric oxide (NO).[1][2] This dual mechanism, while potentially synergistic for erectile dysfunction, introduces severe toxicological risks. The primary toxicity concerns stem from the well-documented carcinogenic and hepatotoxic nature of nitrosamines, coupled with the cardiovascular effects of PDE5 inhibitors and NO donors.[1][4] Direct comparative toxicity studies on this compound and its specific metabolites are not publicly available; therefore, this analysis extrapolates from data on analogous compounds and the known pharmacology of its constituents.
Metabolic Pathway of this compound
This compound acts as a prodrug, undergoing in vivo hydrolysis to yield aildenafil and a nitrosamine-containing moiety, which can subsequently release nitric oxide. Aildenafil itself is further metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9, into several metabolites, with M1, M5, and M12 being the most significant in serum.[5]
Comparative Toxicity Profile
The toxicity of this compound can be considered a composite of the toxicities of its metabolic products. A qualitative comparison is presented below, highlighting the distinct toxicological profiles of the parent compound and its key metabolites.
| Compound | Primary Toxicological Concerns | Supporting Evidence |
| This compound | High: Carcinogenicity, mutagenicity, potential for severe hypotension. | The presence of a nitrosamine group is strongly associated with carcinogenicity.[1][4] The combined release of a PDE5 inhibitor and a nitric oxide donor can lead to a dangerous drop in blood pressure.[1][2] |
| Aildenafil | Moderate: Cardiovascular effects (hypotension), potential for drug interactions, visual disturbances. | As a PDE5 inhibitor, its effects are similar to sildenafil, including dose-dependent decreases in blood pressure.[6] Metabolism via CYP3A4 and CYP2C9 indicates a high potential for interactions with inhibitors or inducers of these enzymes.[5] |
| Aildenafil Metabolites (M1, M5, M12) | Low to Moderate: Reduced pharmacological activity compared to the parent compound. | The primary metabolite of the analogous drug sildenafil (N-desmethyl sildenafil) has approximately 50% of the PDE5 inhibitory activity of the parent drug, suggesting the metabolites of aildenafil are also less potent.[7] |
| Nitric Oxide (from Nitrosamine Moiety) | High (in this context): Potent vasodilator leading to synergistic hypotension with aildenafil. | Co-administration of nitric oxide donors with PDE5 inhibitors is contraindicated due to the risk of profound and potentially fatal hypotension.[1] |
Experimental Protocols
While specific experimental data on the comparative toxicity of this compound is lacking, the following are standard methodologies used to assess the types of toxicity associated with its components.
In Vitro Genotoxicity and Mutagenicity Assays
These assays are crucial for evaluating the carcinogenic potential of the nitrosamine moiety.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by the test substance, with and without metabolic activation (S9 fraction). A positive result indicates mutagenic potential.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Human cells, such as HepaRG, are exposed to the test substance. The formation of micronuclei, which are small nuclei containing fragments of chromosomes, indicates clastogenic or aneugenic effects.[8]
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells. Following exposure to the test substance, cells are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[8]
In Vivo Acute Toxicity Studies
These studies are essential to determine the systemic toxicity and lethal dose of a substance.
-
Acute Oral Toxicity (e.g., OECD Guideline 423): This method involves the administration of the test substance to animals (typically rodents) in a stepwise procedure. The objective is to identify the dose that causes mortality in a certain percentage of the animals (e.g., LD50). Clinical signs, body weight changes, and gross necropsy findings are recorded.
-
Cardiovascular Safety Pharmacology: For compounds like this compound and aildenafil, it is critical to assess cardiovascular effects. This typically involves continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., dogs, non-human primates) following administration of the test compound.
Discussion and Conclusion
The available evidence strongly suggests that this compound poses a significant health risk that outweighs any potential therapeutic benefit. The primary concern is the known carcinogenicity of nitrosamines.[1][4] While aildenafil, as a PDE5 inhibitor, has a relatively established safety profile in controlled clinical settings, its combination with an uncontrolled release of nitric oxide is a dangerous pharmacological interaction that can lead to life-threatening hypotension.[1][2]
The metabolites of aildenafil are expected to have a lower toxicity profile than the parent compound due to reduced pharmacological activity. However, the initial metabolic step that releases the nitrosamine moiety is the most critical toxicological event.
For drug development professionals, the case of this compound serves as a stark reminder of the potential dangers of prodrugs that release toxic moieties. It underscores the importance of thorough toxicological evaluation of all potential metabolites of a new chemical entity.
Researchers investigating the toxicity of such designer drugs should prioritize in vitro genotoxicity assays to confirm the mutagenic and carcinogenic potential of the nitrosamine component. Furthermore, in vivo cardiovascular studies would be necessary to quantify the hypotensive effects resulting from the dual action of PDE5 inhibition and nitric oxide donation.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safety, tolerability, and pharmacokinetics of aildenafil citrate tablets, a novel oral PDE5 inhibitor, in healthy Chinese volunteers after multiple-dose administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil: clinical toxicology profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fda.gov [fda.gov]
A Quantitative Comparison of Nitric Oxide Release from "Nitroso-prodenafil" and Alternative Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the nitric oxide (NO) releasing potential of "Nitroso-prodenafil," a nitrosated analogue of the PDE-5 inhibitor aildenafil, with other well-established nitric oxide donor compounds. Due to the limited availability of kinetic data for this compound in peer-reviewed literature, this comparison focuses on its theoretical maximum NO yield, juxtaposed with the experimentally determined release profiles of common alternative NO donors.
"this compound" is a synthetic designer drug that has been identified in herbal aphrodisiac products.[1] It is structured as a prodrug, intended to release both the PDE-5 inhibitor aildenafil and nitric oxide.[1] The dual mechanism of action, combining PDE-5 inhibition with NO release, poses significant health risks, as the synergistic effect can lead to a dangerous drop in blood pressure.[1] Furthermore, nitrosamines are a class of compounds often associated with hepatotoxicity and carcinogenicity.[1]
Quantitative Comparison of Nitric Oxide Donors
The following table summarizes the nitric oxide releasing properties of this compound in comparison to a selection of commonly used NO donors from different chemical classes. It is critical to note that the value for this compound represents a theoretical maximum yield based on its molecular structure and the quantity found in a seized product, not an experimentally determined release profile.
| Compound Class | Example Compound | Molar Mass ( g/mol ) | Half-life (t½) at 37°C, pH 7.4 | NO Moles Released per Mole of Donor | Typical Concentration for in vitro studies | Reference |
| Nitrosamine Prodrug | This compound | 630.78 | Data not available | ~1 (theoretical) | Not applicable (illicit substance) | Venhuis et al., 2011[2] |
| Diazeniumdiolate (NONOate) | Spermine NONOate | 290.37 | ~39 minutes | ~1.7 | 10-500 µM | Hrabie et al., 1993; Keefer et al., 1996 |
| Diazeniumdiolate (NONOate) | DETA NONOate | 177.19 | ~20 hours | 2 | 10-500 µM | Hrabie et al., 1993 |
| S-Nitrosothiol (RSNO) | S-nitroso-N-acetylpenicillamine (SNAP) | 220.24 | ~4-5 hours | 1 | 10-1000 µM | Mathews & Kerr, 1993 |
| S-Nitrosothiol (RSNO) | S-Nitrosoglutathione (GSNO) | 336.33 | ~5.5 hours | 1 | 10-1000 µM | Askew et al., 1995 |
| Organic Nitrate | Glyceryl trinitrate (GTN) | 227.09 | Dependent on enzymatic action | Variable | 1-100 µM | Daiber & Münzel, 2015 |
| Metal-Nitroso Complex | Sodium Nitroprusside (SNP) | 297.95 | Light and enzyme-dependent | 1 | 10-1000 µM | Bates et al., 1991 |
Note: The half-life of NO donors can be significantly affected by factors such as temperature, pH, and the presence of light or enzymes.
Based on a report by Venhuis et al. (2011), a capsule of a dietary supplement was found to contain 108 mg of this compound, which corresponds to a potential release of 5.1 mg of nitric oxide.[2] This highlights the substantial amount of NO that could be released, posing a significant health risk, especially in combination with the PDE-5 inhibiting action of aildenafil.
Experimental Protocols for Quantifying Nitric Oxide Release
Accurate quantification of nitric oxide release is crucial for the characterization of NO donor compounds. The following are detailed methodologies for three commonly employed assays.
Direct Measurement using an NO-Selective Electrode
This method allows for the real-time detection of NO release.
-
Principle: An electrochemical sensor (e.g., based on a Clark-type electrode) measures the current generated by the oxidation of NO at the electrode surface. The current is directly proportional to the concentration of NO in the solution.
-
Apparatus: NO-selective electrode, potentiostat, data acquisition system, calibration gas (e.g., certified NO gas mixture), and a reaction vessel maintained at a constant temperature (e.g., 37°C).
-
Procedure:
-
Calibrate the NO electrode using a standard NO solution or by bubbling a known concentration of NO gas through the buffer.
-
Add a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) to the reaction vessel and allow it to equilibrate to the desired temperature.
-
Place the calibrated electrode into the buffer and obtain a stable baseline reading.
-
Prepare a stock solution of the NO donor compound in an appropriate solvent.
-
Initiate the experiment by adding a small volume of the stock solution to the buffer to achieve the desired final concentration.
-
Record the change in current over time, which corresponds to the concentration of NO being released.
-
The data can be used to determine the rate of NO release, the peak concentration, and the total amount of NO released over the course of the experiment.
-
Indirect Measurement using the Griess Assay
This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
-
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a colored azo compound that can be quantified spectrophotometrically at ~540 nm.
-
Apparatus: Spectrophotometer (plate reader or cuvette-based), reaction tubes or microplate, and the Griess reagent.
-
Procedure:
-
Prepare a standard curve of sodium nitrite in the same buffer as the experiment.
-
Dissolve the NO donor compound in a buffer (e.g., PBS, pH 7.4) at a known concentration in a reaction vessel.
-
Incubate the solution at 37°C.
-
At various time points, withdraw aliquots of the solution.
-
To each aliquot, add the Griess reagent and allow the color to develop according to the manufacturer's instructions (typically 15-30 minutes at room temperature, protected from light).
-
Measure the absorbance of the samples and standards at ~540 nm.
-
Calculate the concentration of nitrite in the samples using the standard curve. This provides a measure of the cumulative amount of NO that has been released and oxidized to nitrite.
-
Oxyhemoglobin Assay
This spectrophotometric assay is highly sensitive and relies on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb).
-
Principle: The conversion of oxyHb to metHb is monitored by the change in absorbance at specific wavelengths (e.g., a decrease at 577 nm and an increase at 630 nm, or by monitoring the isosbestic point). The amount of metHb formed is stoichiometric to the amount of NO released.
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of oxyhemoglobin in a buffer (e.g., PBS, pH 7.4). The concentration is typically in the low micromolar range.
-
Record the initial absorbance spectrum of the oxyhemoglobin solution.
-
Add the NO donor compound to the oxyhemoglobin solution.
-
Immediately begin to record the absorbance spectra at regular intervals.
-
The formation of metHb can be quantified by the change in absorbance at the characteristic wavelengths.
-
The rate of NO release can be calculated from the rate of metHb formation.
-
Visualizations
Experimental Workflow for NO Quantification
The following diagram illustrates a generalized workflow for the quantification of nitric oxide release from a donor compound.
Caption: Generalized workflow for quantifying nitric oxide release from a donor compound.
Nitric Oxide Signaling Pathway
This diagram illustrates the canonical signaling pathway of nitric oxide, leading to smooth muscle relaxation.
Caption: The nitric oxide signaling pathway leading to smooth muscle relaxation.
References
A Comparative Literature Review: Nitroso-prodenafil Versus Other PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nitroso-prodenafil, a novel sildenafil analogue, against established phosphodiesterase type 5 (PDE5) inhibitors. Drawing from the available scientific literature, this document outlines the unique mechanism of action of this compound, presents comparative data for approved PDE5 inhibitors, and details relevant experimental protocols.
Introduction to this compound
This compound is a synthetic designer drug identified in "herbal" aphrodisiacs.[1] It is a nitrosated analogue of sildenafil, designed as a prodrug.[1][2] A key distinguishing feature of this compound is its dual mechanism of action: upon metabolism, it releases both the PDE5 inhibitor aildenafil and free nitric oxide (NO).[1] This synergistic action, while potentially potent, raises significant safety concerns that have precluded its development by pharmaceutical companies.[1] Combining PDE5 inhibitors with NO donors is contraindicated due to the risk of a precipitous and potentially fatal drop in blood pressure.[1] Furthermore, nitrosamines are a class of compounds generally avoided in drug development due to their potential hepatotoxicity and carcinogenicity.[1]
There has been some debate in the scientific community regarding the exact chemical structure of the compound initially identified as this compound. Some researchers have proposed that it is an azathioprine/aildenafil hybrid, dubbing it 'mutaprodenafil' due to its structural similarity to the mutagenic immunosuppressant azathioprine.[1]
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effect by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection.
PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Comparative Quantitative Data
Direct comparative studies involving this compound or its active metabolite, aildenafil, are not available in the public domain. Therefore, this section presents a summary of the available quantitative data for approved PDE5 inhibitors.
In Vitro PDE5 Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| PDE5 Inhibitor | IC50 (nM) for PDE5 |
| Sildenafil | 3.5 - 5.22 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
| Avanafil | 5.2 |
Note: IC50 values can vary between studies depending on the experimental conditions.
Pharmacokinetic Properties
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Tmax (hours) | ~1 | ~2 | ~0.7-0.9 |
| Half-life (hours) | 3-5 | ~17.5 | ~4-5 |
| Bioavailability (%) | ~40 | ~80 | ~15 |
| Metabolism | CYP3A4 (major), CYP2C9 (minor) | CYP3A4 | CYP3A4 (major), CYP3A5 & CYP2C (minor) |
Experimental Protocols
PDE5 Inhibition Assay (General Protocol)
A common method to determine the PDE5 inhibitory activity of a compound is through an in vitro enzyme assay.
-
Enzyme and Substrate Preparation : Recombinant human PDE5 enzyme is used. The substrate is cGMP, often labeled with a fluorescent or radioactive tag for detection.
-
Incubation : The PDE5 enzyme is incubated with the substrate in the presence of varying concentrations of the test inhibitor (e.g., sildenafil, aildenafil). A control reaction without the inhibitor is also run.
-
Reaction Termination and Product Measurement : The enzymatic reaction is stopped after a defined period. The amount of product (GMP) formed is measured. For fluorescently labeled substrates, this can be done using fluorescence polarization.
-
IC50 Calculation : The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Studies (General Protocol)
Animal models are used to assess the in vivo efficacy of PDE5 inhibitors.
-
Animal Model : Commonly used models include anesthetized rabbits or rats.
-
Induction of Penile Erection : An erection is induced, for example, by electrical stimulation of the cavernous nerve or intracavernosal injection of a vasodilator.
-
Drug Administration : The test compound is administered intravenously or orally at different doses.
-
Measurement of Erectile Response : The erectile response is measured by monitoring the intracavernosal pressure (ICP) and systemic arterial pressure (MAP). The ratio of ICP to MAP is calculated to assess the erectile response.
-
Data Analysis : The effect of the drug on the erectile response is compared to a vehicle control.
Caption: A typical workflow for the preclinical evaluation of PDE5 inhibitors.
Conclusion
This compound represents a novel approach to PDE5 inhibition through its dual mechanism of action. However, the significant safety concerns associated with its structure and metabolic products make it unsuitable for therapeutic development. While direct comparative data is lacking, the established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—have well-characterized efficacy, safety, and pharmacokinetic profiles. This review highlights the importance of rigorous preclinical and clinical evaluation in drug development and underscores the potential dangers of unapproved and uncharacterized substances found in some dietary supplements. Further research into the precise pharmacological and toxicological properties of aildenafil and other novel sildenafil analogues is warranted to better understand their potential effects.
References
Safety Operating Guide
Proper Disposal Procedures for Nitroso-prodenafil: A Guide for Laboratory Professionals
IMMEDIATE ATTENTION: Nitroso-prodenafil is a high-risk research compound with significant potential health hazards. It is a designer drug analogue of sildenafil and contains a nitrosamine moiety.[1] Nitrosamines are a class of compounds often associated with carcinogenicity.[1][2] Furthermore, as a prodrug of aildenafil (a PDE5 inhibitor) and a potential nitric oxide (NO) donor, it can cause a synergistic effect leading to a severe and potentially fatal drop in blood pressure.[1][2] Due to these risks, casual disposal is unacceptable, and all handling and disposal must be conducted with extreme caution, adhering to strict safety protocols.
This document provides essential guidance for the proper disposal of this compound and associated contaminated materials in a laboratory setting. These procedures are designed to ensure the safety of researchers, support staff, and the environment.
Core Principles of this compound Disposal
-
Treat as Highly Hazardous Waste: All forms of this compound (pure compound, solutions, contaminated materials) must be treated as highly hazardous chemical waste.
-
No Drain or Trash Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Use a Licensed Waste Carrier: All this compound waste must be collected and disposed of by a licensed and reputable hazardous waste management company.
-
Minimize Waste Generation: Employ careful experimental planning to minimize the generation of excess this compound and contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) is required. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Lab Coat | A chemically resistant lab coat or gown should be worn and kept fastened. |
| Respiratory Protection | If there is any risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a respirator may be necessary based on a formal risk assessment. |
Step-by-Step Disposal Procedure for this compound
-
Waste Segregation:
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips, vials) into a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen Suspect").
-
Include the date of waste accumulation and the laboratory or researcher's name.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning:
-
Carefully wipe down all surfaces of the equipment with a suitable solvent (e.g., ethanol or isopropanol, if compatible with the equipment) to remove gross contamination. Collect all cleaning materials (wipes, etc.) as solid hazardous waste.
-
-
Decontamination Procedure:
-
Prepare a decontamination solution. While specific data for this compound is not available, a common practice for many active pharmaceutical ingredients is to use a solution that can hydrolyze or denature the compound. A freshly prepared 10% bleach solution can be effective for general surface decontamination, but its compatibility with the equipment must be verified to prevent corrosion.[3]
-
Thoroughly wash the equipment with the decontamination solution, ensuring a sufficient contact time (e.g., at least 10-15 minutes).
-
Rinse the equipment thoroughly with deionized water.
-
Perform a final rinse with an appropriate solvent (e.g., 70% ethanol) to aid in drying and remove any residual cleaning agents.
-
Collect all rinsates as liquid hazardous waste.
-
-
Verification:
-
For critical applications, a validated analytical method may be necessary to confirm the absence of residual this compound.
-
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Nitroso-prodenafil
Disclaimer: Nitroso-prodenafil is a potent pharmaceutical compound for which a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and novel psychoactive substances. It is imperative to conduct a thorough risk assessment and consult with safety professionals before handling this substance.
I. Personal Protective Equipment (PPE)
Due to the unknown specific toxicity and potency of this compound, a conservative approach to personal protection is essential. The selection of PPE should be based on a risk assessment that considers the quantity of substance being handled and the nature of the procedure. The following table outlines recommended PPE based on the Occupational Exposure Band (OEB) framework, which categorizes compounds by their potential toxicity. Given the lack of specific data for this compound, it is recommended to handle it as a high-potency compound (OEB 4 or 5).
| Occupational Exposure Band (OEB) | Exposure Limit (μg/m³) | Recommended Personal Protective Equipment (PPE) |
| OEB 3 | 10 - 100 | cGMP gowning, gloves, safety glasses, half-face respirator[1] |
| OEB 4 | 1 - 10 | Powered Air-Purifying Respirator (PAPR), cGMP gowning, gloves, safety glasses[1] |
| OEB 5 | < 1 | Full-body protection ("bunny suit"), double gloves, full-face respirator or PAPR, shoe covers[2] |
General PPE Recommendations for Handling this compound:
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is recommended to provide a high level of protection against inhalation of potent powders[1][3]. Surgical masks do not offer adequate respiratory protection[2].
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves is recommended. Change gloves frequently and immediately after any contamination.
-
Body Protection: A disposable, long-sleeved, seamless gown that closes in the back should be worn[2]. For higher-risk operations, a full-body "bunny suit" offers head-to-toe protection[2].
-
Footwear: Slip-on shoe covers should be worn over footwear[2].
II. Operational Plan for Safe Handling
A systematic approach to handling potent compounds is crucial to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Store this compound in a locked, well-ventilated, and clearly labeled area, segregated from incompatible materials.
2. Weighing and Compounding:
-
All handling of powdered this compound should be conducted within a containment device such as a barrier isolator or a glove bag to prevent aerosolization[3][4].
-
If a containment device is not available, a certified chemical fume hood with appropriate face velocity should be used as a secondary option, with the operator wearing a PAPR.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Clean and decontaminate all equipment after use.
3. General Handling Precautions:
-
Wash hands thoroughly after handling, even if gloves were worn[5][6].
-
Avoid eating, drinking, or smoking in areas where this compound is handled[7].
-
Minimize the generation of dust and aerosols[5].
III. Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Workflow for Potent Powder Spill Response
Caption: Workflow for responding to a potent powder spill.
Step-by-Step Spill Procedure:
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
Secure the area to prevent unauthorized entry.
-
-
Assessment:
-
From a safe distance, assess the extent of the spill and the potential for airborne contamination.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
-
Cleanup (to be performed by trained personnel wearing appropriate PPE):
-
Gently cover the spill with an absorbent material to prevent further aerosolization.
-
Carefully wet the absorbent material with an appropriate deactivating solution or solvent.
-
Collect the absorbed material and any contaminated items using forceps or other tools and place them into a clearly labeled, sealable hazardous waste bag.
-
Clean the spill area with the deactivating solution, followed by a detergent and water solution.
-
-
Disposal:
-
Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.
-
IV. Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and potential diversion.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, cleaning materials, and unused product, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal company[3].
-
Regulatory Compliance: Ensure that all disposal practices comply with local, regional, and national regulations for hazardous and pharmaceutical waste[8]. Do not dispose of this compound down the drain or in general waste.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. pharmasd.com [pharmasd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
